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  • Product: 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine
  • CAS: 1206969-99-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine: A Privileged Scaffold in Modern Drug Discovery

Abstract The imidazo[1,2-b]pyridazine core represents a "privileged scaffold" in medicinal chemistry, a structural framework that confers potent and selective activity against a range of biological targets.[1] This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-b]pyridazine core represents a "privileged scaffold" in medicinal chemistry, a structural framework that confers potent and selective activity against a range of biological targets.[1] This guide focuses on a specific derivative, 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine, providing a comprehensive overview of its chemical structure, a proposed synthetic pathway rooted in established methodologies, its predicted physicochemical properties, and its potential therapeutic applications based on extensive research into analogous compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the potential of this promising molecular architecture.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

Nitrogen-containing heterocyclic compounds form the cornerstone of the pharmaceutical industry, with the imidazo[1,2-b]pyridazine system being a particularly noteworthy example. This fused bicyclic structure, an isostere of purine, has demonstrated a remarkable capacity for interacting with a diverse array of biological targets.[1] Its prominence was significantly amplified by the success of Ponatinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML), which features this core scaffold.[1]

The versatility of the imidazo[1,2-b]pyridazine framework allows for substitutions at various positions, enabling fine-tuning of its pharmacological and pharmacokinetic properties. The introduction of a piperidin-4-yl moiety at the 6-position, the subject of this guide, is a strategic modification aimed at exploring new chemical space and potentially enhancing drug-like properties such as solubility and target engagement.

Chemical Structure and Properties

The fundamental characteristics of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine are summarized below.

PropertyValueSource
IUPAC Name 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine-
CAS Number 1206969-99-4[2]
Molecular Formula C₁₁H₁₄N₄[2]
Molecular Weight 202.26 g/mol [2]
Calculated LogP 0.5[2]

The structure combines the rigid, aromatic imidazo[1,2-b]pyridazine core with the flexible, saturated piperidine ring. This combination of aromatic and aliphatic features is common in kinase inhibitors, where the aromatic core often engages in key interactions within the ATP-binding pocket, and the appended piperidine can provide additional binding contacts, improve solubility, and modulate pharmacokinetic parameters.

Figure 1: Chemical structure of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine.

Synthesis and Characterization

While a specific, published synthesis for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine has not been identified in the current literature, a robust synthetic route can be proposed based on well-established methodologies for this class of compounds. The most logical approach involves a two-stage process: the construction of a key intermediate, 6-chloroimidazo[1,2-b]pyridazine, followed by a nucleophilic aromatic substitution (SNAr) with a protected piperidine derivative.

Proposed Synthetic Pathway

G cluster_0 Stage 1: Core Formation cluster_1 Stage 2: Piperidine Coupling cluster_2 Stage 3: Deprotection A 3,6-Dichloropyridazine B 6-Chloro-3-aminopyridazine A->B NH4OH, heat C 6-Chloroimidazo[1,2-b]pyridazine B->C Chloroacetaldehyde E tert-Butyl 4-(imidazo[1,2-b]pyridazin-6-ylamino)piperidine-1-carboxylate C->E D, Base, Heat (SNAr) D tert-Butyl 4-aminopiperidine-1-carboxylate F 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine E->F TFA or HCl (Boc Removal)

Figure 2: Proposed synthetic workflow for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine.

Detailed Experimental Protocols (Proposed)

Stage 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (Intermediate C)

  • Amination of 3,6-Dichloropyridazine (A -> B): 3,6-Dichloropyridazine is heated with aqueous ammonia in a sealed vessel to selectively substitute one of the chlorine atoms, yielding 6-chloro-3-aminopyridazine. The greater reactivity of the chlorine at the 6-position towards nucleophilic substitution facilitates this regioselective amination.

  • Cyclization (B -> C): The resulting 6-chloro-3-aminopyridazine is then condensed with chloroacetaldehyde. This reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization to form the imidazole ring, affording the 6-chloroimidazo[1,2-b]pyridazine intermediate.

Stage 2: Nucleophilic Aromatic Substitution (C -> E)

  • Coupling Reaction: 6-Chloroimidazo[1,2-b]pyridazine is subjected to a nucleophilic aromatic substitution reaction with a protected piperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate. This reaction is typically carried out in a high-boiling polar aprotic solvent like DMSO or NMP, often in the presence of a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl byproduct. The use of a Boc-protected piperidine is crucial to prevent side reactions involving the secondary amine of the piperidine ring.

Stage 3: Deprotection (E -> F)

  • Boc-Group Removal: The final step involves the deprotection of the piperidine nitrogen. This is readily achieved by treating the Boc-protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the target compound, 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine, typically as a salt.

Predicted Analytical Characterization

Based on the analysis of related compounds, the following spectral characteristics are anticipated for the final product:

  • ¹H NMR: The spectrum would show characteristic signals for the imidazo[1,2-b]pyridazine core protons, typically in the aromatic region (δ 7.0-8.5 ppm). The piperidine protons would appear in the aliphatic region (δ 1.5-3.5 ppm), with distinct multiplets for the axial and equatorial protons. The NH proton of the piperidine would likely be a broad singlet.

  • ¹³C NMR: The carbon signals for the heterocyclic core would be expected in the range of δ 110-150 ppm. The piperidine carbons would resonate at higher field, typically between δ 30-50 ppm.

  • Mass Spectrometry (ESI+): A prominent [M+H]⁺ ion would be expected at m/z 203.13.

Potential Biological Activity and Therapeutic Applications

The true value of the 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine scaffold lies in its potential as a modulator of key biological pathways implicated in disease. While specific biological data for this exact compound is not publicly available, extensive research on analogous structures provides a strong foundation for predicting its likely therapeutic applications.

Kinase Inhibition: A Primary Focus

The imidazo[1,2-b]pyridazine core is a well-established hinge-binding motif for a variety of protein kinases. The piperidine substituent can then be tailored to interact with solvent-exposed regions or allosteric pockets, enhancing both potency and selectivity.

  • Tyk2 Inhibition: Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective allosteric inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[3][4] Tyk2 is a key mediator of signaling for pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[4] Selective inhibition of Tyk2 is a promising strategy for the treatment of autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[4] The 6-amino substitution pattern is a common feature in these inhibitors.

  • AAK1 Inhibition: Patents from pharmaceutical companies have disclosed imidazo[1,2-b]pyridazine derivatives as potent inhibitors of Adaptor-Associated Kinase 1 (AAK1).[5] AAK1 is involved in clathrin-mediated endocytosis and has emerged as a target for the treatment of neuropathic pain.[5] Many of these patented compounds feature a piperazinyl or pyrrolidinyl moiety at the 6-position, suggesting that the piperidin-4-yl group of the title compound would be well-tolerated and could contribute to potent AAK1 inhibition.[5]

  • Other Kinase Targets: This scaffold has also been explored for the inhibition of other kinases, including PIM kinases (implicated in leukemia),[6] mTOR (a central regulator of cell growth and proliferation),[7] and TAK1 (involved in inflammatory signaling and multiple myeloma).[8]

G cluster_0 Upstream Signaling cluster_1 Intracellular Kinase Cascade cluster_2 Point of Inhibition Cytokines Cytokines (IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokines->Receptor JAKs JAK Family (Tyk2) Receptor->JAKs Activation STATs STAT Proteins JAKs->STATs Phosphorylation Gene Gene Transcription STATs->Gene Nuclear Translocation Response Pro-inflammatory Response Gene->Response Inhibitor 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine (Potential Tyk2 Inhibitor) Inhibitor->JAKs Allosteric Inhibition

Figure 3: Potential mechanism of action via Tyk2 inhibition in cytokine signaling.

Other Therapeutic Arenas

Beyond kinase inhibition, the imidazo[1,2-b]pyridazine scaffold has shown promise in other areas:

  • Antimycobacterial Activity: Compounds incorporating this core with piperazine and morpholine moieties have demonstrated potent in vitro activity against Mycobacterium tuberculosis.[4]

  • β-Amyloid Plaque Imaging: Certain derivatives have been evaluated as potential ligands for imaging β-amyloid plaques, which are a hallmark of Alzheimer's disease.[9]

Conclusion and Future Directions

6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine stands as a molecule of significant interest at the intersection of established synthetic chemistry and modern drug discovery. Its structural components—a privileged heterocyclic core and a versatile piperidine substituent—suggest a high potential for potent and selective interactions with a range of therapeutically relevant targets, most notably protein kinases.

While this guide provides a robust framework based on existing knowledge, the definitive characterization and biological evaluation of this specific compound remain to be published. Future research should focus on the execution of the proposed synthesis, full spectroscopic characterization of the final product, and comprehensive screening against a panel of kinases implicated in inflammatory, autoimmune, and oncologic diseases. Such studies will be instrumental in fully elucidating the therapeutic potential of this promising derivative of the versatile imidazo[1,2-b]pyridazine family.

References

  • Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents. (URL: [Link])

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (URL: [Link])

  • 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine | 1206969-99-4. (URL: [Link])

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (URL: [Link])

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (URL: [Link])

  • WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. (URL: )
  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (URL: [Link])

  • EP2086979B1 - Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives and their use as protein kinase inhibitors. (URL: )
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (URL: [Link])

  • Process for preparing 3, 6-disubstituted imidazo [1,2-b ] pyridazine derivatives - Patent CN-110418792-B. (URL: [Link])

  • Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors - Patent US-9416132-B2. (URL: [Link])

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. (URL: [Link])

  • Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. (URL: [Link])

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. (URL: [Link])

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (URL: [Link])

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. (URL: [Link])

Sources

Exploratory

Imidazo[1,2-b]pyridazine scaffold in kinase inhibitor discovery

The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted protein kinase inhibitors[1]. Since the landmark FDA approval o...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of targeted protein kinase inhibitors[1]. Since the landmark FDA approval of ponatinib in 2012 for chronic myeloid leukemia (CML)[2], this bicyclic heteroaromatic system has been extensively leveraged to target a diverse array of kinases, including BCR-ABL, TAK1, BTK, and PI3K/mTOR.

This technical guide dissects the mechanistic rationale, structure-activity relationship (SAR) dynamics, and synthetic methodologies that make the imidazo[1,2-b]pyridazine core a cornerstone of contemporary drug discovery.

Mechanistic Rationale: Why Imidazo[1,2-b]pyridazine?

The success of the imidazo[1,2-b]pyridazine core lies in its precise geometric and electronic properties, which are highly complementary to the ATP-binding pocket of kinases.

  • Lipophilic Efficiency and Pharmacokinetics: Compared to its isomeric counterpart, imidazo[1,2-a]pyridine, the imidazo[1,2-b]pyridazine scaffold is significantly less lipophilic[3]. This reduction in lipophilicity enhances aqueous solubility and mitigates non-specific hydrophobic interactions, thereby reducing off-target toxicity and improving overall ligand efficiency.

  • Hinge-Binding Mechanics: The core acts as a potent ATP-competitive hinge binder[4]. The nitrogen atoms within the fused bicyclic system serve as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region.

  • Conformational Rigidity and Mutation Evasion: In the case of ponatinib, the imidazo[1,2-b]pyridazine core is connected to a benzamide ring via a rigid, non-bulky carbon-carbon triple bond (ethynyl linker) at the C-3 position. This specific architecture allows the molecule to thread past the bulky isoleucine side chain of the T315I "gatekeeper" mutation in BCR-ABL1, avoiding the steric clash that renders first- and second-generation inhibitors ineffective[5].

BindingModel Core Imidazo[1,2-b]pyridazine Core (Hinge Binder) Hinge Kinase Hinge Region (ATP Pocket Backbone) Core->Hinge Hydrogen Bonding C3 C-3 Substituent (e.g., Ethynyl Linker) Core->C3 Covalent Bond C6 C-6 Substituent (e.g., Morpholine) Core->C6 Covalent Bond Gatekeeper Gatekeeper Residue (e.g., T315I mutant) C3->Gatekeeper Evades Steric Clash Lys63 Conserved Lysine (e.g., Lys-63 in TAK1) C6->Lys63 Additional H-Bonds

Pharmacophore model of imidazo[1,2-b]pyridazine interactions within the kinase ATP pocket.

Structure-Activity Relationship (SAR) Dynamics

The modularity of the imidazo[1,2-b]pyridazine scaffold allows for precise tuning of kinase selectivity and potency through systematic substitutions, primarily at the C-2, C-3, and C-6 positions[4].

  • C-3 Functionalization (Selectivity Driver): The C-3 position is the primary vector for directing the molecule deeper into the hydrophobic pocket of the kinase. Arylation or alkynylation at this site is routinely used to dictate target selectivity. For instance, dual DYRK1A/CLK inhibitors rely heavily on specific C-3 aryl substitutions to optimize binding affinity[6].

  • C-6 Functionalization (Solubility & Target Engagement): Substitution at C-6 is critical for optimizing drug-like properties. The introduction of solubilizing aliphatic heterocycles, such as morpholine or piperazine, dramatically improves metabolic stability and bioavailability[4]. Furthermore, these moieties actively participate in target engagement; in TAK1 inhibitors, the oxygen atom of a C-6 morpholine group forms a crucial hydrogen bond with the conserved Lys-63 residue in the ATP-binding site[4].

  • C-2 Functionalization (Steric Tuning): Adding small lipophilic moieties, such as a methyl group, to the C-2 position can significantly improve isoform selectivity by exploiting minor spatial differences in the binding pockets of closely related kinases[6].

Quantitative Landscape of Target Kinases

The versatility of this scaffold is evidenced by its nanomolar to sub-nanomolar efficacy across a wide spectrum of kinase targets, spanning oncology, autoimmune diseases, and fibrotic disorders.

Target KinaseLead Compound / DerivativeIC50 / Ki ValueKey Structural FeatureReference
BCR-ABL1 (T315I) Ponatinib< 1 nMC-3 Ethynyl linker[2],[5]
Tyk2 JH2 Compound 60.015 nM (Ki)C-6 2-oxo-1,2-dihydropyridine[7]
Mps1 (TTK) Compound 27f0.70 nMC-6 Amino modification[8]
BTK Compound 221.3 nMCovalent linker[9]
TAK1 Compound 2655 nMC-6 Piperazine/Morpholine[10]
PI3K/mTOR Compound 11NanomolarC-6 Morpholine + linker[11]

Self-Validating Experimental Protocol: Synthesis & Functionalization

To harness the therapeutic potential of this scaffold, researchers employ a highly standardized, three-step synthetic workflow. The following protocol outlines the causal reasoning and validation metrics for generating a C-3/C-6 dual-functionalized imidazo[1,2-b]pyridazine inhibitor.

Step 1: Core Condensation
  • Procedure: React 3-amino-6-chloropyridazine with an

    
    -bromoketone (e.g., chloroacetaldehyde or a substituted derivative) in a polar solvent (e.g., ethanol or DMF) under reflux, using sodium bicarbonate (NaHCO₃) as a mild base[12].
    
  • Causality: NaHCO₃ is specifically chosen to neutralize the hydrobromic acid (HBr) generated during the initial alkylation of the pyridazine ring nitrogen. A stronger base might degrade the

    
    -bromoketone, while the absence of a base would lead to the protonation of the 3-amino group, rendering it non-nucleophilic and halting the subsequent ring-closure cyclization[12].
    
  • Validation: Successful core formation is confirmed via ¹H NMR by the complete disappearance of the primary amine protons (typically broad singlets around 6.0-7.0 ppm) and the emergence of characteristic imidazole ring protons.

Step 2: C-3 Suzuki-Miyaura Cross-Coupling
  • Procedure: Subject the 6-chloroimidazo[1,2-b]pyridazine core to a Suzuki-Miyaura coupling with an aryl boronic acid. Use a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and a solvent mixture of 1,4-dioxane/H₂O at elevated temperatures (80-100°C)[11].

  • Causality: The C-3 position is highly reactive toward electrophilic aromatic substitution, but for precise arylation, pre-halogenation at C-3 followed by cross-coupling, or direct C-H activation strategies, are employed to build the critical vector that dictates kinase selectivity.

  • Validation: LC-MS analysis should indicate a mass shift corresponding to the addition of the aryl group and the loss of the boronic acid moiety.

Step 3: C-6 Nucleophilic Aromatic Substitution (S_NAr)
  • Procedure: React the C-3 functionalized intermediate with a secondary amine (e.g., morpholine or piperazine) in the presence of N,N-diisopropylethylamine (DIPEA) at 120°C[4].

  • Causality: The chloride at the C-6 position is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the fused heteroaromatic system. The addition of morpholine/piperazine at this late stage ensures that the highly polar, solubilizing groups do not interfere with the palladium-catalyzed cross-coupling in Step 2[4].

  • Validation: Final purity (>95%) is validated via HPLC, and the displacement of the C-6 chloride is confirmed by high-resolution mass spectrometry (HRMS) and the upfield shift of the adjacent pyridazine protons in ¹H NMR due to the electron-donating effect of the newly attached amine.

SynthesisWorkflow SM Starting Materials 3-amino-6-chloropyridazine + α-bromoketone Condensation Step 1: Condensation (NaHCO3, Reflux) SM->Condensation Core Intermediate Core 6-chloroimidazo[1,2-b]pyridazine Condensation->Core Suzuki Step 2: C-3 Functionalization (Suzuki-Miyaura, Pd cat.) Core->Suzuki Int2 C-3 Arylated Intermediate Suzuki->Int2 SNAr Step 3: C-6 Functionalization (SNAr, Morpholine/Piperazine) Int2->SNAr Final Final Kinase Inhibitor (e.g., Ponatinib analogs) SNAr->Final

Step-by-step synthetic workflow for imidazo[1,2-b]pyridazine derivatives.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications.[Link]

  • Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. NIH.[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. ACS Publications.[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. NIH.[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.[Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing.[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. NIH/PMC.[Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University.[Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. NIH.[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications.[Link]

  • Binding Interactions of Nucleobase-substituted Ponatinib Analogues with Wild-type and T315I BCR-ABL Tyrosine Kinases. DLSU.[Link]

Sources

Foundational

Biological Activity of 6-Substituted Imidazo[1,2-b]pyridazines

A Technical Guide for Drug Discovery Professionals Introduction: The Privileged Scaffold The imidazo[1,2-b]pyridazine core represents a "privileged scaffold" in medicinal chemistry, capable of binding to a diverse array...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Scaffold

The imidazo[1,2-b]pyridazine core represents a "privileged scaffold" in medicinal chemistry, capable of binding to a diverse array of biological targets with high affinity. While the core itself provides the essential geometry for ATP-competitive inhibition, the C6 position is the critical vector for optimizing physicochemical properties and selectivity.

Unlike the C3 position, which typically directs the aromatic moiety into the hydrophobic pocket of a kinase, the C6 position often orients substituents towards the solvent-exposed region or the ribose-binding pocket. This makes 6-substitution the primary lever for:

  • Solubility Enhancement: Introduction of polar heterocycles (morpholine, piperazine).

  • Metabolic Stability: Blocking metabolic soft spots.

  • Selectivity Tuning: Exploiting unique residues in the hinge or solvent front (e.g., PIM kinases, CDPK1).

Chemical Synthesis: The "Make" Phase

The construction of 6-substituted imidazo[1,2-b]pyridazines generally follows a convergent strategy. The most robust pathway involves the formation of the bicyclic core followed by late-stage functionalization at C6.

2.1. Synthetic Pathway Visualization

The following diagram outlines the logical flow from raw materials to the functionalized lead compound.

Synthesis_Pathway Start 3-Amino-6-chloropyridazine Core 6-Chloro-imidazo[1,2-b]pyridazine (Intermediate) Start->Core Condensation (EtOH, Reflux) Reagent α-Haloketone (R-COCH2Br) Reagent->Core Path_SNAr Nucleophilic Substitution (SNAr) Core->Path_SNAr Amines/Alkoxides Heat/Base Path_Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Path_Pd Boronic Acids/Amines Pd(dppf)Cl2 Product_A 6-Amino/Alkoxy Derivative (Solubility Optimized) Path_SNAr->Product_A Product_B 6-Aryl/Heteroaryl Derivative (Potency Optimized) Path_Pd->Product_B

Figure 1: Divergent synthesis strategy allowing late-stage optimization of the C6 position.

2.2. Validated Protocol: Synthesis of 6-Morpholino-imidazo[1,2-b]pyridazine

Objective: To replace the C6-chloro handle with a solubilizing morpholine group via


.

Reagents:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq)

  • Morpholine (5.0 eq)

  • DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone)

  • DIPEA (Diisopropylethylamine) (2.0 eq)

Step-by-Step Methodology:

  • Setup: In a pressure vial (microwave-compatible), dissolve 6-chloro-2-phenylimidazo[1,2-b]pyridazine (230 mg, 1.0 mmol) in DMSO (3 mL).

  • Addition: Add DIPEA (350 µL, 2.0 mmol) followed by morpholine (435 µL, 5.0 mmol).

  • Reaction: Seal the vial and heat to 120°C for 16 hours (thermal) or 150°C for 30 minutes (microwave irradiation).

  • Monitoring: Monitor by LC-MS. The starting material (M+H ~230) should disappear, replaced by the product (M+H ~281).

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If no precipitate: Extract with EtOAc (3 x 20 mL), wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

Expert Insight: The C6-chlorine is activated for nucleophilic substitution due to the electron-deficient nature of the pyridazine ring (para-like position to the bridgehead nitrogen). If the reaction is sluggish, adding a catalytic amount of KF or using neat amine at higher temperatures often drives it to completion.

Biological Activity & SAR: The "Test" Phase

The biological profile of 6-substituted imidazo[1,2-b]pyridazines is defined by their ability to inhibit specific kinase families.

3.1. Key Therapeutic Targets
Target FamilyIndicationRole of 6-SubstituentKey Reference
PIM Kinases (1, 2, 3) Leukemia (AML), Multiple MyelomaBinding Mode: Often binds to the N-terminal lobe (

C-helix) rather than the hinge. 6-substituents interact with the solvent front.
TAK1 Multiple MyelomaSolubility/Potency: 6-morpholine/piperazine groups enhance solubility and cellular permeability (Caco-2).
PfCDPK1 Malaria (P. falciparum)Selectivity: Exploits the small gatekeeper residue in parasitic kinases. 6-aryl groups improve potency.
VEGFR2 Angiogenesis (Solid Tumors)Dual Inhibition: Often acts as a dual c-Met/VEGFR2 inhibitor.[1]
3.2. Mechanism of Action & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for PIM kinase inhibition, a primary application of this scaffold.

SAR_Logic Scaffold Imidazo[1,2-b]pyridazine Core Scaffold R2 Position 2/3 (R2/R3) Hydrophobic Pocket Scaffold->R2 Functionalization R6 Position 6 (R6) Solvent Exposed / Ribose Scaffold->R6 Functionalization Affinity Primary Affinity Driver (Aromatic Stacking) R2->Affinity Determines Props ADME & Selectivity (Solubility, Metabolic Stability) R6->Props Optimizes Unique Unique PIM Binding (Interacts with Lys67/Glu89) R6->Unique Enables non-ATP mimetic mode

Figure 2: SAR logic distinguishing the roles of the C2/3 and C6 positions.

Expert Insight on PIM Kinases: Unlike typical Type I inhibitors that bind to the hinge region (E89/V124 in PIM1), certain 6-substituted imidazo[1,2-b]pyridazines bind to the opposite side of the pocket, interacting with Lys67 and Glu89. This "non-hinge" binding mode is crucial for selectivity against other kinases that strictly require hinge H-bonds.

Experimental Validation: The "Measure" Phase

To validate the biological activity of synthesized analogs, a robust kinase inhibition assay is required.

4.1. Protocol: In Vitro PIM-1 Kinase Assay (FRET-based)

Objective: Determine the


 of the 6-substituted analog against PIM-1 kinase.

Materials:

  • Recombinant human PIM-1 kinase.

  • Substrate: S6 peptide (fluorescein-labeled).

  • ATP (Ultrapure).

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM DTT, 0.01% Triton X-100.
    
  • Detection Reagent: IMAP beads or similar phospho-specific antibody system.

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the test compound in 100% DMSO. Transfer 100 nL to a 384-well plate (low volume, black).

  • Enzyme Mix: Dilute PIM-1 kinase in Assay Buffer to 2x the final concentration (e.g., 2 nM). Add 5 µL to the wells. Incubate for 10 mins at RT (allows compound-enzyme pre-equilibration).

  • Substrate Start: Prepare a mix of ATP (at

    
    , typically 10-50 µM) and S6 peptide substrate. Add 5 µL to initiate the reaction.
    
  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination: Add Stop/Detection Solution (e.g., IMAP binding reagent) to quench the reaction.

  • Readout: Measure Fluorescence Polarization (FP) or TR-FRET signal on a multimode plate reader (e.g., EnVision).

  • Analysis: Normalize data to High Control (DMSO only, 0% inhibition) and Low Control (No Enzyme, 100% inhibition). Fit curves using a 4-parameter logistic model to calculate

    
    .
    

Quality Control (Self-Validating System):

  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Include a known PIM inhibitor (e.g., SGI-1776 or AZD1208) as a positive control.

References
  • AACR Journals (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. [Link]

  • RSC Medicinal Chemistry (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. [Link]

  • Bentham Science (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents. [Link]

  • Acta Scientific (2019). Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents. [Link]

  • NIH / PubMed (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. [Link]

Sources

Exploratory

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Oncology Drug Discovery

An In-Depth Technical Guide to the Target Profile of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Derivatives in Oncology The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Target Profile of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Derivatives in Oncology

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure" as it can serve as a potent and selective ligand for a variety of biological targets.[1] In the realm of oncology, derivatives of imidazo[1,2-b]pyridazine have emerged as promising candidates for the development of novel anti-cancer therapeutics.[1][3] This guide will provide an in-depth technical overview of the target profile of this class of compounds in oncology, with a particular focus on the well-characterized EZH2 inhibitor, GSK343, which features a substituted imidazo[1,2-b]pyridazine core.

Case Study: GSK343 - A Potent and Selective EZH2 Inhibitor

A prominent example of an oncology drug candidate built upon the imidazo[1,2-b]pyridazine scaffold is GSK343. This small molecule is a potent and highly selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[4][5] GSK343 acts as a S-adenosyl-L-methionine (SAM)-competitive inhibitor, effectively blocking the enzymatic activity of EZH2.[6][7]

The Target: EZH2 and its Role in Cancer

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), an epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27me3).[8] This methylation event leads to the silencing of target gene transcription.[8] In many types of cancer, EZH2 is overexpressed and its activity is deregulated, contributing to cancer initiation, progression, metastasis, and drug resistance.[8][9][10] EZH2-mediated gene silencing often targets tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[8][10]

Mechanism of Action of GSK343

GSK343 exerts its anti-cancer effects by competitively inhibiting the methyltransferase activity of EZH2.[11] By competing with the methyl donor SAM, GSK343 prevents the methylation of H3K27, leading to a global decrease in H3K27me3 levels.[4][11] This reduction in repressive histone marks results in the derepression and re-expression of EZH2 target genes, including tumor suppressors.[11]

GSK343_Mechanism_of_Action cluster_nucleus Cell Nucleus GSK343 GSK343 EZH2 PRC2 Complex (with EZH2) GSK343->EZH2 Binds to EZH2 & Competes with SAM SAM SAM (Methyl Donor) SAM->EZH2 Histone Histone H3 EZH2->Histone Methylates H3K27 H3K27me3 H3K27me3 Histone->H3K27me3 TargetGene Target Gene Transcription H3K27me3->TargetGene Represses Repression Repression TargetGene->Repression

Caption: Mechanism of GSK343 action in the cell nucleus.

Downstream Signaling Pathways Modulated by GSK343

The inhibition of EZH2 by GSK343 has been shown to impact several key oncogenic signaling pathways:

  • NF-κB Pathway: In glioblastoma models, GSK343 treatment has been demonstrated to inhibit the activation of the NF-κB pathway, leading to reduced cell viability.[11]

  • Wnt/β-Catenin Pathway: GSK343 has also been shown to modulate the Wnt/β-catenin pathway in oral squamous cell carcinoma, contributing to its anti-tumor effects.[11]

  • AKT/mTOR Pathway: In pancreatic cancer cells, GSK343 can induce autophagy and downregulate the AKT/mTOR signaling pathway.[11]

Preclinical Efficacy of GSK343

GSK343 has demonstrated significant anti-cancer activity in a variety of preclinical models.

Cancer Type In Vitro Model Effect IC50 / Concentration Reference
GlioblastomaU87 and LN229 cellsSuppressed cell proliferation, migration, and invasion; induced G0/G1 arrest.~5 μM (IC50)[12]
Bladder CancerCisplatin-resistant cellsReduced cell viability, colony formation, migration, and invasion; increased apoptosis.20 µM[7]
Breast CancerHCC1806 cellsInhibition of H3K27 methylation.<200 nM (IC50)[4]
Prostate CancerCell linesInhibition of proliferation.Not specified[6]
Pancreatic CancerPANC-1 cellsInhibition of cell proliferation.12.04 ± 1.10 µM[11]
Selectivity Profile

A critical feature of GSK343 is its high selectivity for EZH2. It exhibits a 60-fold selectivity over its closest homolog, EZH1, and greater than 1000-fold selectivity against a panel of other histone methyltransferases.[4][11] This high degree of selectivity minimizes off-target effects, making it a valuable tool for specifically interrogating the function of EZH2.[11]

Key Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the characterization of compounds like GSK343.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of GSK343 on the proliferation of cancer cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of GSK343 (e.g., 0-20 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for H3K27me3 Levels

Objective: To assess the inhibitory effect of GSK343 on EZH2's methyltransferase activity.

Protocol:

  • Treat cancer cells with GSK343 or vehicle control for a specified time course.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 (as a loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with GSK343 or Vehicle start->treatment incubation Incubation (e.g., 48 hours) treatment->incubation assay_choice Select Assay incubation->assay_choice viability Cell Viability Assay (MTT) assay_choice->viability Proliferation western Western Blot for H3K27me3 assay_choice->western Target Engagement viability_steps Add MTT -> Read Absorbance -> Analyze Data viability->viability_steps western_steps Lyse Cells -> SDS-PAGE -> Blotting -> Antibody Incubation -> Detection western->western_steps end End: Determine IC50 and Target Inhibition viability_steps->end western_steps->end

Caption: A generalized experimental workflow to assess GSK343 activity.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has proven to be a valuable starting point for the development of potent and selective oncology therapeutics. The case of GSK343 highlights the potential of targeting epigenetic regulators like EZH2 with small molecules derived from this chemical class. The high selectivity and demonstrated preclinical efficacy of GSK343 against a range of cancers underscore the promise of this approach.

Future research in this area will likely focus on:

  • Clinical Development: Advancing GSK343 and other EZH2 inhibitors through clinical trials to evaluate their safety and efficacy in cancer patients.

  • Combination Therapies: Investigating the synergistic effects of combining EZH2 inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy, to overcome drug resistance.[7]

  • Novel Derivatives: Synthesizing and evaluating new derivatives of 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine to identify compounds with improved pharmacokinetic properties and novel mechanisms of action.

References

  • GSK343: A Technical Guide to its EZH2 Inhibitory Activity and Selectivity - Benchchem.
  • Regul
  • Revealing EZH2 as an Epigenetic Modifier I EZH2 and Cancer.
  • GSK343 - Structural Genomics Consortium.
  • EZH2-targeted therapies in cancer: hype or a reality - PMC.
  • GSK 343 | EZH2 - Tocris Bioscience.
  • The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC.
  • GSK343, an inhibitor of EZH2, prevents acquired cispl
  • GSK343 | EZH2 Inhibitor | CAS 1346704-33-3 - Selleck Chemicals.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • Imidazo[1,2-b]pyridazine - Chem-Impex.
  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed.

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperidine-Substituted Pyridazines

Authored by a Senior Application Scientist This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of piperidine-substituted pyridazines, a chemical scaffold of significant interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of piperidine-substituted pyridazines, a chemical scaffold of significant interest in modern drug discovery. We will delve into the nuanced interplay of structural modifications and their impact on biological activity against various key targets, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.

Part 1: The Piperidine-Pyridazine Scaffold: A Privileged Combination in Medicinal Chemistry

The strategic combination of the piperidine and pyridazine moieties has given rise to a versatile scaffold with a wide range of pharmacological applications.[1][2] Understanding the individual contributions of each component is crucial to appreciating their synergistic potential.

The Pyridazine Core: Physicochemical Properties and Significance

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive component in drug design.[3][4][5][6] Its key features include a high dipole moment, the ability to act as a hydrogen bond acceptor, and a lower lipophilicity compared to a phenyl ring.[3] These characteristics can enhance aqueous solubility, improve metabolic stability, and facilitate crucial interactions with biological targets.[3][7]

The Piperidine Moiety: A Ubiquitous Fragment in Drug Design

The piperidine ring is one of the most prevalent N-heterocycles found in approved drugs and clinical candidates.[8][9] Its conformational flexibility and ability to be substituted at various positions allow for precise three-dimensional orientation of functional groups, which is critical for optimizing binding to target proteins.[10] The basic nitrogen atom of the piperidine ring can also form important salt bridges and hydrogen bonds, further enhancing target engagement.

Synergistic Advantage of the Piperidine-Pyridazine Core

The fusion of the pyridazine and piperidine rings creates a scaffold that can be readily modified to explore a vast chemical space. This combination allows for the modulation of physicochemical properties and the introduction of various substituents to fine-tune the pharmacological profile of the resulting molecules. The pyridazine core often serves as an anchor, interacting with the target protein, while the substituted piperidine moiety can be tailored to occupy specific binding pockets and enhance potency and selectivity.[1][2]

Part 2: Structure-Activity Relationship (SAR) Analysis Across Key Biological Targets

The SAR of piperidine-substituted pyridazines is highly dependent on the specific biological target. Below, we explore the SAR for several important classes of protein targets.

Acetylcholinesterase (AChE) Inhibitors

Piperidine-substituted pyridazines have been investigated as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Key SAR Insights:

  • Pyridazine Ring Substitutions: Introduction of a lipophilic group at the C-5 position of the pyridazine ring generally enhances AChE inhibitory activity and selectivity against butyrylcholinesterase (BuChE).[11][12]

  • C-6 Position of Pyridazine: Various substitutions and replacements of a phenyl group at the C-6 position are well-tolerated and can lead to compounds with equivalent or slightly improved potency.[11][12]

  • Piperidine Moiety: The benzylpiperidine moiety appears to be crucial for activity, as isosteric replacements or modifications have been shown to be detrimental.[11][12]

CompoundSubstitution at C-5Substitution at C-6AChE IC50 (nM)
1 HPhenyl120
4c MethylPhenyl21
4g (Indenopyridazine)-10

Data sourced from references[11][12].

Histamine H3 Receptor Inverse Agonists

The pyridazinone core, a derivative of pyridazine, has been a key feature in the development of potent and selective histamine H3 receptor inverse agonists for the treatment of central nervous system disorders.

Key SAR Insights:

  • Pyridazinone Core: The pyridazinone scaffold is a critical element for H3 receptor antagonism.[13]

  • Phenoxypiperidine Linker: Optimization of the constrained phenoxypiperidine linker is crucial for achieving high potency and favorable pharmacokinetic properties.[13]

  • Substitutions on the Phenyl Ring and Pyridazinone Core: Methyl substitution at the C-6 position of the pyridazinone ring and specific substitutions on the phenyl ring of the phenoxy group are important for activity.[13] For instance, compound 8b , with a cyclobutyl group on the piperidine and a methyl group on the pyridazinone, was identified as a potent and selective H3 receptor antagonist.[13]

CompoundR2 (on piperidine)R6 (on pyridazinone)H3 Receptor Binding Affinity (Ki, nM)
2a (R)-2-methylpyrrolin-1-yl-propoxyHNot specified
8b CyclobutylMethylPotent antagonist

Data sourced from reference[13].

Kinase Inhibitors

The piperidine-substituted pyridazine scaffold has emerged as a promising framework for the development of inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[14][15][16]

Key SAR Insights for Imidazo[1,2-b]pyridazine-based TAK1 Inhibitors:

  • Core Scaffold: The imidazo[1,2-b]pyridazine core is a validated scaffold for kinase inhibition.[17]

  • C-6 Substitution: Introduction of a morpholine or piperazine moiety at the C-6 position of the imidazo[1,2-b]pyridazine core can significantly improve TAK1 kinase inhibition.[17]

  • C-3 Substitution: An appropriate aryl substituent, such as an indazole or its bioisosteres, at the C-3 position is crucial for potent activity.[17]

CompoundSubstitution at C-6Substitution at C-3TAK1 IC50 (nM)MPC-11 GI50 (nM)
Takinib --187Not specified
26 MorpholineIndazole5530

Data sourced from reference[17].

Key SAR Insights for Pyridazine-based ALK5 Inhibitors:

  • Core Scaffold: A 4,6-disubstituted pyridazine core serves as a novel scaffold for ALK5 inhibitors.[18]

  • Basic Side Chains: The introduction of basic side chains, such as an N-methyl piperazine, via an amide linkage can significantly boost both biochemical and cell-based potency.[18]

CompoundSide ChainALK5 pKiCell-based pIC50
4 -Not specifiedNot specified
19 N-methyl piperazine (alkyl chain)8.555.66
20 N-methyl piperazine (amide linker)9.296.82

Data sourced from reference[18].

Other Biological Targets

The versatility of the piperidine-substituted pyridazine scaffold is further demonstrated by its activity against other important targets:

  • HIV-1 Reverse Transcriptase Inhibitors: Piperidine-linked pyridine analogues have been designed as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, with some compounds showing excellent activity against wild-type and resistant strains.[19][20]

  • JMJD6 Inhibitors: N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidin-3-yl)-amine derivatives have been identified as potential inhibitors of JMJD6, a promising target for breast cancer therapy.[21]

Part 3: Synthetic Methodologies and Experimental Protocols

A key aspect of SAR studies is the efficient synthesis of analogue libraries and their subsequent biological evaluation. This section provides generalized, yet detailed, protocols that serve as a starting point for researchers in the field.

General Synthetic Strategy for Piperidine-Substituted Pyridazines

The synthesis of piperidine-substituted pyridazines often involves a convergent approach where the pyridazine core and the substituted piperidine moiety are synthesized separately and then coupled. A representative synthetic route is outlined below.

G A Starting Material A (e.g., Dicarbonyl Compound) D Pyridazine Core (e.g., Dihalopyridazine) A->D Cyclocondensation B Starting Material B (e.g., Hydrazine) B->D C Substituted Piperidine E Final Piperidine-Substituted Pyridazine Derivative C->E Nucleophilic Substitution D->E

Caption: General synthetic workflow for piperidine-substituted pyridazines.

Step-by-Step Protocol:

  • Synthesis of the Pyridazine Core:

    • A common method involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives to form the dihydropyridazine, which is then oxidized to the aromatic pyridazine.

    • Alternatively, commercially available dihalopyridazines can be used as starting materials for subsequent functionalization.

  • Synthesis of the Substituted Piperidine:

    • Substituted piperidines can be prepared through various methods, including the reduction of corresponding pyridines or through multi-step syntheses from acyclic precursors.[9]

  • Coupling Reaction:

    • The final step typically involves a nucleophilic substitution reaction where the nitrogen of the piperidine ring displaces a leaving group (e.g., a halogen) on the pyridazine core.

    • This reaction is often carried out in the presence of a base (e.g., K2CO3, DIPEA) in a suitable solvent (e.g., DMF, DMSO) at elevated temperatures.

  • Purification:

    • The final product is purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Assay (Example: ALK5 Inhibition):

This protocol provides a framework for determining the IC50 value of a compound against a specific kinase.

G A Prepare Reagents: - Kinase (ALK5) - Substrate (e.g., Smad2) - ATP - Test Compound B Incubate Kinase and Test Compound A->B C Initiate Reaction (Add Substrate and ATP) B->C D Stop Reaction C->D E Detect Phosphorylation (e.g., ELISA, Luminescence) D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human ALK5), the substrate (e.g., a peptide or protein like Smad2), ATP, and the test compound at various concentrations.

  • Incubation: In a microplate, add the kinase and the test compound (or vehicle control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP. Incubate for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA or by denaturing the enzyme.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based ELISA, a fluorescence-based assay, or a luminescence-based assay that measures the amount of ATP consumed.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay:

This protocol is used to assess the anti-proliferative effects of the compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay, such as the MTT, MTS, or a CellTiter-Glo® assay.

  • Data Analysis: Determine the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the percentage of viability against the logarithm of the compound concentration and calculate the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.

Part 4: Data Visualization and Workflow Diagrams

Visual representations are invaluable for summarizing complex SAR data and experimental workflows.

Key SAR Features of Imidazo[1,2-b]pyridazine Kinase Inhibitors

G cluster_0 SAR of Imidazo[1,2-b]pyridazine Kinase Inhibitors Core Imidazo[1,2-b]pyridazine Core (Essential for Activity) C3 C-3 Position: - Aryl group (e.g., indazole) - Crucial for potency Core->C3 Substitution at C6 C-6 Position: - Morpholine or Piperazine - Enhances activity Core->C6 Substitution at Other Other Positions: - Amenable to minor modifications Core->Other Substitution at

Caption: Key SAR features for imidazo[1,2-b]pyridazine-based kinase inhibitors.

Part 5: Conclusion and Future Perspectives

The piperidine-substituted pyridazine scaffold has proven to be a highly fruitful area of research in drug discovery, leading to the identification of potent and selective modulators for a variety of biological targets. The key takeaways from this guide are:

  • The physicochemical properties of both the pyridazine and piperidine rings contribute to the overall favorable drug-like properties of the scaffold.

  • The SAR is highly target-specific, and subtle structural modifications can lead to significant changes in potency and selectivity.

  • The modular nature of the scaffold allows for systematic exploration of chemical space through established synthetic routes.

Future research in this area will likely focus on:

  • Expansion to New Targets: Exploring the activity of this scaffold against a broader range of biological targets.

  • Fine-Tuning of ADME Properties: Further optimization of the scaffold to improve absorption, distribution, metabolism, and excretion properties for in vivo applications.

  • Structure-Based Design: Utilizing the growing number of protein crystal structures to rationally design next-generation inhibitors with improved potency and selectivity.

By leveraging the insights presented in this guide, researchers can continue to unlock the full potential of the piperidine-substituted pyridazine scaffold in the development of novel therapeutics.

Part 6: References

  • Melkemi, N., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 44(17), 2847-2855. [Link]

  • PubMed. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. [Link]

  • Tao, M., et al. (2012). Synthesis and structure-activity relationship of 5-pyridazin-3-one phenoxypiperidines as potent, selective histamine H(3) receptor inverse agonists. Bioorganic & Medicinal Chemistry Letters, 22(2), 1073-1077. [Link]

  • Google Patents. (n.d.). CN102098917B - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds.

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]

  • PubMed. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

  • Akwata, D., et al. (2024). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 15, 178-184. [Link]

  • MDPI. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • ResearchGate. (2016). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921. [Link]

  • PubMed. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • Taylor & Francis Online. (2020). Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. [Link]

  • ResearchGate. (2026). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. [Link]

  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • ResearchGate. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. [Link]

  • ResearchGate. (2025). (PDF) Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • ACS Publications. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

  • PubMed. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link]

  • Encyclopedia.pub. (2023). Characterization of Pyridazine Bioisosteres and Their Effects. [Link]

  • ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

  • ResearchGate. (n.d.). Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors | Request PDF. [Link]

  • Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • PubMed. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). [Link]

  • MDPI. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. [Link]

  • Google Patents. (n.d.). WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.

  • Semantic Scholar. (2009). Substituted imidazo [1, 2b] pyridazine compounds as Trk kinase inhibitors. [Link]

  • ResearchGate. (2025). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR Studies along with related compounds: Piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1) | Request PDF. [Link]

  • ResearchGate. (2025). 3D-QSAR and docking studies on piperidine-substituted diarylpyrimidine analogues as HIV-1 reverse transcriptase inhibitors. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2020). Discovery and SAR of aryl hydroxy pyrimidinones as potent small molecule agonists of the GPCR APJ. [Link]

  • National Institutes of Health. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. [Link]

  • MDPI. (2020). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. [Link]

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Exploratory

Unlocking the Therapeutic Potential of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine: A Deep Dive into Binding Mode Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in interacting with a wide array of biological targets.[1][2] This guide delves into the intricate world of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine, a key analog within this class, to provide a comprehensive analysis of its binding mode. Understanding how this molecule interacts with its target proteins at an atomic level is paramount for optimizing its therapeutic efficacy and for the rational design of next-generation therapeutics.

The Imidazo[1,2-b]pyridazine Scaffold: A Gateway to Diverse Biological Activity

The imidazo[1,2-b]pyridazine core is a bicyclic heterocyclic system that has been successfully incorporated into a multitude of clinically relevant molecules, including the FDA-approved multi-kinase inhibitor, Ponatinib.[3] The scaffold's unique electronic and steric properties allow for strategic modifications, particularly at the 3- and 6-positions, to fine-tune potency, selectivity, and pharmacokinetic profiles.[4] The introduction of a piperidinyl moiety at the 6-position, as seen in our topic compound, is a common strategy to enhance solubility and modulate binding interactions with target proteins.[2]

Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, most notably as potent kinase inhibitors.[4] Kinases, a class of enzymes that regulate a majority of cellular signaling pathways, are prime targets for therapeutic intervention in a host of diseases, including cancer and inflammatory disorders.[3][5] Imidazo[1,2-b]pyridazine-based compounds have shown inhibitory activity against a range of kinases, including Bruton's tyrosine kinase (BTK), I-kappa B kinase beta (IKKβ), dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR).

Predicted Binding Mode of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine in a Kinase Active Site

While a specific co-crystal structure for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine is not publicly available, a wealth of structural data on analogous compounds allows for a highly informed prediction of its binding mode within a typical kinase ATP-binding pocket. The following analysis is a composite model based on published crystal structures of imidazo[1,2-b]pyridazine derivatives in complex with various kinases.

Key Interactions:

  • Hinge Region Binding: The defining interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. The nitrogen atoms within the imidazo[1,2-b]pyridazine core are perfectly positioned to act as hydrogen bond acceptors, mimicking the interaction of the adenine moiety of ATP. It is highly probable that one of the nitrogen atoms of the pyridazine ring will form a crucial hydrogen bond with the backbone amide of a hinge residue.[3]

  • Hydrophobic Interactions: The fused ring system of the imidazo[1,2-b]pyridazine core provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the ATP-binding pocket.

  • Role of the Piperidinyl Moiety: The 6-(piperidin-4-yl) substituent is predicted to extend into the solvent-exposed region of the active site. The piperidine ring can adopt various conformations to optimize interactions with surrounding residues. The nitrogen atom of the piperidine can act as a hydrogen bond donor or acceptor, depending on its protonation state and the nature of the interacting residues. This moiety can also be a key site for further chemical modification to enhance potency and selectivity.

The following diagram illustrates the predicted binding mode of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine within a generic kinase active site.

Predicted_Binding_Mode cluster_protein Kinase Active Site cluster_ligand 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Hinge Hinge Region (Backbone Amide) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Region Solvent Exposed Region Core Imidazo[1,2-b]pyridazine Core Core->Hinge Hydrogen Bond Core->Hydrophobic_Pocket Hydrophobic Interactions Piperidine Piperidin-4-yl Moiety Piperidine->Solvent_Region Solvent Interactions & Further Modification Site

Caption: Predicted binding mode of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine.

Methodologies for Binding Mode Determination

To empirically validate and refine the predicted binding mode, a combination of experimental and computational techniques is essential.

Experimental Approach: X-Ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[6][7] The following protocol outlines the key steps for obtaining a co-crystal structure of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine with a target kinase.

Step-by-Step Protocol for X-Ray Crystallography:

  • Protein Expression and Purification: The target kinase must be expressed in a suitable system (e.g., E. coli, insect, or mammalian cells) and purified to a high degree of homogeneity (>95%).

  • Complex Formation: The purified protein is incubated with a molar excess of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine to ensure saturation of the binding sites.[8]

  • Crystallization Screening: The protein-ligand complex is subjected to a wide range of crystallization conditions using high-throughput screening methods. This involves varying parameters such as pH, precipitant type and concentration, temperature, and protein concentration.[7]

  • Crystal Optimization: Initial "hits" from the screening are optimized to produce larger, well-ordered crystals suitable for X-ray diffraction.

  • X-ray Diffraction Data Collection: A single, high-quality crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the protein-ligand complex is then built into the electron density and refined to achieve the best possible fit with the experimental data.[9]

  • Structure Validation: The final model is rigorously validated to ensure its accuracy and reliability.[10]

XRay_Workflow A Protein Expression & Purification B Protein-Ligand Complex Formation A->B C Crystallization Screening B->C D Crystal Optimization C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Structure Validation F->G H Final 3D Structure G->H Docking_Workflow A Obtain Protein Structure (PDB) B Prepare Protein (add hydrogens, remove water) A->B E Define Binding Site (Grid Generation) B->E C Generate 3D Ligand Structure D Prepare Ligand (assign charges) C->D D->E F Run Docking Simulation E->F G Analyze & Score Binding Poses F->G H Predicted Binding Mode G->H

Sources

Foundational

The Emerging Potential of Imidazo[1,2-b]pyridazine Derivatives in Neurodegeneration Research

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health burden, ye...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing global health burden, yet therapeutic options remain limited. The complex pathophysiology of these disorders necessitates the exploration of novel chemical scaffolds capable of modulating multiple disease-relevant pathways. The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide range of biological targets. This guide provides a comprehensive overview of the therapeutic potential of imidazo[1,2-b]pyridazine derivatives in neurodegeneration, detailing their mechanisms of action, outlining robust preclinical evaluation workflows, and offering insights into their future development. Particular focus is given to their roles as kinase inhibitors and modulators of neuroinflammation and amyloid-beta plaque aggregation, key pillars of neurodegenerative pathology.

Introduction: The Need for Novel Neurotherapeutics

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Pathological hallmarks include the aggregation of misfolded proteins (e.g., amyloid-beta and tau in Alzheimer's), oxidative stress, persistent neuroinflammation, and neuronal apoptosis.[1] Current therapeutic strategies often provide only symptomatic relief. The imidazo[1,2-b]pyridazine scaffold, a bicyclic heterocyclic system, offers a promising foundation for the development of new disease-modifying therapies due to its synthetic tractability and proven ability to interact with key enzymes involved in neurodegeneration.[2][3]

The Imidazo[1,2-b]pyridazine Scaffold: A Chemically Privileged Core

The imidazo[1,2-b]pyridazine nucleus is a versatile heterocyclic structure that has been successfully utilized in the development of drugs for various diseases, including cancer and autoimmune disorders.[4][5] Its rigid, planar structure provides a solid framework for the specific orientation of functional groups, enabling high-affinity interactions with protein targets. Furthermore, the scaffold's chemical properties allow for systematic modification at multiple positions, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[4]

Key Mechanisms of Action in Neurodegeneration

Imidazo[1,2-b]pyridazine derivatives have been shown to target several key pathways implicated in the progression of neurodegenerative diseases.

Inhibition of Pathogenic Kinases

Abnormal kinase activity is a central driver of pathology in many neurodegenerative diseases.[6] Imidazo[1,2-b]pyridazine derivatives have shown significant promise as inhibitors of several crucial kinases.

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is heavily implicated in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[7][8] Specific imidazo[1,2-b]pyridazine derivatives have been developed as potent, brain-penetrant GSK-3β inhibitors.[7][9] In animal models of Alzheimer's, these compounds have been shown to significantly reduce levels of phosphorylated tau.[7][8]

  • Cyclin-Dependent Kinase 5 (CDK5): Similar to GSK-3β, CDK5 activation contributes to tau hyperphosphorylation and has been linked to increased Aβ production and neuronal death.[] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to create potent CDK inhibitors, suggesting its potential for developing selective CDK5 inhibitors for neurodegenerative conditions.[11]

  • Microtubule Affinity Regulating Kinase (MARK): MARK is another kinase involved in the phosphorylation of tau, leading to its detachment from microtubules and subsequent aggregation.[12] A patent has disclosed a class of imidazo[1,2-b]pyridazine derivatives that selectively inhibit MARK, proposing them as a therapeutic strategy for Alzheimer's disease and other tauopathies.[12]

G cluster_pathway Tau Hyperphosphorylation Pathway GSK3B GSK-3β Tau Tau Protein (on Microtubule) GSK3B->Tau P CDK5 CDK5 CDK5->Tau P MARK MARK MARK->Tau P pTau Hyperphosphorylated Tau (pTau) Tau->pTau Detaches from Microtubule NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates Neuron Neuronal Dysfunction & Death NFTs->Neuron Compound Imidazo[1,2-b]pyridazine Derivative Compound->GSK3B Inhibits Compound->CDK5 Inhibits Compound->MARK Inhibits

Caption: Kinase inhibition by imidazo[1,2-b]pyridazine derivatives.

Modulation of Neuroinflammation

Chronic inflammation, mediated by microglial cells, is a critical component of neurodegenerative disease progression, contributing to neuronal damage.[1] Certain substituted imidazo[1,2-b]pyridazine compounds have demonstrated anti-inflammatory properties by inhibiting the release of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide (NO) in microglial cells.[1]

Interaction with Amyloid-Beta Plaques

The aggregation of amyloid-beta (Aβ) peptides into extracellular plaques is a primary pathological feature of Alzheimer's disease. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ plaques.[13][14] One derivative, 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, showed a high binding affinity (Ki = 11.0 nM), suggesting the potential of this scaffold for developing diagnostic imaging agents or therapeutics that target Aβ aggregation.[13][14]

Other Neuroprotective Mechanisms

Beyond these primary mechanisms, imidazo[1,2-b]pyridazine derivatives have shown a range of other potentially beneficial activities:

  • Acetylcholinesterase (AChE) Inhibition: Some derivatives are potent AChE inhibitors, a mechanism used by current Alzheimer's drugs to improve synaptic transmission.[1]

  • Antioxidant Activity: Certain compounds have demonstrated the ability to reduce reactive oxygen species, which could protect neurons from oxidative stress.[15]

  • Calcium Channel Blockade: Derivatives have been identified as blockers of Cav3.1 voltage-gated calcium channels, which may offer antiepileptic and neuroprotective effects.[15]

Preclinical Evaluation Workflow: A Practical Guide

The successful development of a novel imidazo[1,2-b]pyridazine derivative requires a systematic and rigorous preclinical evaluation process.

G start Lead Identification in_silico In Silico Screening (ADMET Prediction, Docking) start->in_silico synthesis Chemical Synthesis & Characterization in_silico->synthesis in_vitro_target In Vitro Target Engagement (e.g., Kinase Assays) synthesis->in_vitro_target cell_based Cell-Based Assays (Neuroprotection, Viability) in_vitro_target->cell_based in_vivo_pk In Vivo Pharmacokinetics (Brain Penetration) cell_based->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics (Target Modulation) in_vivo_pk->in_vivo_pd in_vivo_efficacy In Vivo Efficacy (Disease Models) in_vivo_pd->in_vivo_efficacy candidate Preclinical Candidate in_vivo_efficacy->candidate

Sources

Exploratory

The Evolving Landscape of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Analogs: A Technical Guide for Drug Discovery

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Kinase Inhibition The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution points have made it a cornerstone for the development of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders.[1][2] This guide provides an in-depth analysis of the patent landscape surrounding a key subclass of these molecules: 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine analogs. We will delve into the intellectual property of major pharmaceutical players, explore the diverse therapeutic targets, and provide detailed synthetic methodologies for researchers and drug development professionals in this competitive field.

The Strategic Importance of the 6-(Piperidin-4-yl) Moiety

The piperidine ring at the 6-position of the imidazo[1,2-b]pyridazine core is a recurring structural motif in numerous patents. This is not a random occurrence but a deliberate design element. The piperidine moiety often serves as a versatile linker, allowing for the introduction of a wide array of substituents that can be tailored to interact with specific amino acid residues in the target kinase's binding pocket. This modularity is a key factor in optimizing potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

Patent Landscape Analysis: Key Players and Their Therapeutic Targets

A comprehensive review of the patent literature reveals a competitive landscape with several key pharmaceutical companies and research institutions actively developing 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine analogs. The primary focus of this research has been the inhibition of various protein kinases implicated in oncology and immunology.

Assignee Primary Kinase Target(s) Therapeutic Area(s) Key Patent Families (Illustrative)
Lexicon Pharmaceuticals, Inc. Adaptor-Associated Kinase 1 (AAK1)Pain, Neurological DisordersWO2013134219A1, WO2015035167A1[3]
Tolero Pharmaceuticals, Inc. Pim Kinases (Pim-1, -2, -3)Oncology (Leukemia)US-10047093-B2, US-2019071446-A1[4][5]
Bayer AG Akt Kinase (Protein Kinase B)OncologyEP2598505B1
Purdue Research Foundation Transforming Growth Factor-β-activated Kinase 1 (TAK1)Oncology (Multiple Myeloma)Not explicitly patented in provided results, but research published.[6]
Various Academic & Research Institutions Tyrosine Kinase 2 (Tyk2), Bruton's Tyrosine Kinase (BTK), β-Amyloid Plaque ImagingInflammatory Diseases, Oncology, Neurodegenerative DiseasesNot explicitly patented in provided results, but research published.[7][8]

This table highlights the strategic focus of different organizations. For instance, Lexicon Pharmaceuticals has carved a niche in the development of AAK1 inhibitors for pain and neurological disorders, while Tolero Pharmaceuticals (now part of Sumitomo Dainippon Pharma Oncology) has concentrated on Pim kinase inhibitors for hematological malignancies.[2][4][9]

Structural Insights from Patented Claims

An analysis of the patent claims from these key players reveals the critical structural variations being explored to achieve desired biological activity and intellectual property protection.

Lexicon Pharmaceuticals' AAK1 Inhibitors

Lexicon's patents around AAK1 inhibitors often feature a core 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine scaffold with further substitutions on the piperidine nitrogen. The general structure claimed often follows the pattern:

Caption: Core scaffold in Lexicon's AAK1 inhibitor patents.

The 'R' group is often a complex moiety designed to occupy a specific pocket in the AAK1 kinase domain, thereby driving potency and selectivity.

Tolero Pharmaceuticals' Pim Kinase Inhibitors

Tolero's patents for Pim kinase inhibitors also utilize the 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine framework. Their claims often focus on specific substitutions at the 2- and 3-positions of the imidazo[1,2-b]pyridazine ring, in addition to modifications on the piperidine.

Caption: Key structural features in Tolero's Pim kinase inhibitor patents.

These modifications are crucial for achieving potent inhibition of the Pim kinase family and demonstrating efficacy in cancer models.[10]

Synthetic Strategies and Experimental Protocols

The synthesis of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine analogs generally involves a convergent strategy, where the core heterocyclic system is first constructed and then elaborated with the desired piperidine moiety and other substituents. Metal-catalyzed cross-coupling reactions are instrumental in this process.[1]

General Synthetic Workflow

A representative synthetic workflow for the preparation of these analogs is outlined below. This workflow is a composite of methodologies described in the patent and academic literature.

G cluster_0 Synthesis of Imidazo[1,2-b]pyridazine Core cluster_1 Introduction of Piperidine Moiety cluster_2 Final Analog Synthesis A 3-Amino-6-halopyridazine C Halogenated Imidazo[1,2-b]pyridazine A->C Condensation B α-Bromoketone B->C E 6-(Protected-piperidin-4-yl)imidazo[1,2-b]pyridazine C->E Buchwald-Hartwig or SNAr D Protected 4-aminopiperidine derivative D->E F Deprotection E->F G 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine F->G H Further functionalization (e.g., at C3 or piperidine N) G->H I Final Analog H->I

Caption: A generalized synthetic workflow for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine analogs.

Experimental Protocol: Synthesis of a 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Intermediate

The following is a representative, step-by-step protocol for the synthesis of a key intermediate. This protocol is based on established chemical principles and reflects procedures found in the literature.[7][11]

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add the desired α-bromoketone (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 6-chloroimidazo[1,2-b]pyridazine derivative.

Step 2: Palladium-Catalyzed Coupling with a Protected Piperidine

  • In a reaction vessel, combine the 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), a suitable protected piperidine derivative (e.g., N-Boc-4-aminopiperidine) (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3) (0.05 eq), a phosphine ligand (e.g., Xantphos) (0.1 eq), and a base (e.g., Cs2CO3) (2.0 eq).

  • Add a degassed solvent such as 1,4-dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the protected 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine.

Step 3: Deprotection

  • Dissolve the protected intermediate in a suitable solvent (e.g., dichloromethane for a Boc group).

  • Add a deprotecting agent (e.g., trifluoroacetic acid) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the deprotected 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine, which can be used for further functionalization.

Therapeutic Applications and Future Directions

The extensive patenting and research activity surrounding 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine analogs underscore their significant therapeutic potential. The primary focus on kinase inhibition highlights their promise in oncology and the treatment of inflammatory diseases.

Oncology

In oncology, these compounds are being investigated as inhibitors of kinases that are crucial for cancer cell proliferation, survival, and metastasis. The inhibition of Pim kinases, Akt, and TAK1 are particularly promising strategies for various cancers, including hematological malignancies and solid tumors.[6][10][12]

Inflammatory and Autoimmune Diseases

The inhibition of kinases such as Tyk2, a member of the Janus kinase (JAK) family, by imidazo[1,2-b]pyridazine analogs holds great promise for the treatment of autoimmune and inflammatory conditions like psoriasis and rheumatoid arthritis.[8][13]

Neurodegenerative Diseases

The development of imidazo[1,2-b]pyridazine-based ligands for imaging β-amyloid plaques points to their potential utility in the diagnosis and monitoring of Alzheimer's disease.[7]

Future Outlook

The future of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine analogs will likely involve:

  • Development of more selective inhibitors: As our understanding of kinase biology deepens, the design of next-generation inhibitors with improved selectivity profiles will be a key focus to minimize off-target effects.

  • Exploration of new therapeutic areas: The versatility of this scaffold suggests that its application could extend beyond the current focus on oncology and inflammation.

  • Clinical advancement: As more preclinical data emerges, we can expect to see an increasing number of these compounds entering clinical trials.

Conclusion

The patent landscape for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine analogs is a dynamic and rapidly evolving field. The demonstrated success of this scaffold in targeting a range of therapeutically relevant kinases has solidified its importance in modern drug discovery. For researchers and drug development professionals, a thorough understanding of the existing intellectual property, key structural features, and synthetic methodologies is essential for navigating this competitive space and contributing to the development of novel therapeutics based on this remarkable heterocyclic core.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. (2018). ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [Link]

  • IMIDAZO[1,2-B]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND USES THEREOF. European Patent Office. [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. [Link]

  • Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors. PubChem. [Link]

  • Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors. PubChem. [Link]

  • Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.
  • IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Publications. [Link]

  • Imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrimidine derivatives and their use as protein kinase inhibitors.
  • Patents Assigned to Lexicon Pharmaceuticals, Inc. Justia Patents. [Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Semantic Scholar. [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

  • Imidazo[1,2-B]pyridazine and pyrazolo[1 .5-A]pyrimidine derivatives and their use as protein kinase inhibitors.
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. RSC Publishing. [Link]

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Foundational

The Role of the Piperidine Moiety in Imidazo[1,2-b]pyridazine Pharmacophores: Structural Rationale, SAR, and Experimental Workflows

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary The imidazo[1,2-b]pyridazine core has...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The imidazo[1,2-b]pyridazine core has emerged as a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous kinase inhibitors, neurotherapeutics, and anti-parasitic agents[1]. While the core heterocycle provides essential hydrogen-bonding interactions with the ATP-binding hinge region of target kinases, the functionalization of this core—particularly at the C-6 position—dictates the molecule's overall pharmacokinetic (PK) profile, target selectivity, and potency[2].

This technical guide explores the specific role of the piperidine moiety when integrated into the imidazo[1,2-b]pyridazine pharmacophore. By examining structure-activity relationships (SAR), physicochemical modulation, and validated synthetic workflows, we provide a comprehensive blueprint for leveraging piperidine substitutions in rational drug design.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core

The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle containing a bridgehead nitrogen. Its unique physicochemical properties—characterized by weak basicity, a high dipole moment that subtends


 stacking, and robust hydrogen-bonding capacity—make it an ideal ATP-competitive hinge binder[3]. The clinical validation of this scaffold is best exemplified by the FDA-approved multi-targeted tyrosine kinase inhibitor ponatinib , which utilizes the imidazo[1,2-b]pyridazine core to overcome T315I mutations in chronic myeloid leukemia (CML)[1].

Historically, substitutions at positions C-2, C-3, and C-6 have been the primary vectors for SAR exploration. The C-6 position, in particular, is highly tolerant of bulky aliphatic and cyclic amines, making it the premier site for modulating the lipophilicity and basicity of the pharmacophore[2].

Structural and Functional Rationale of the Piperidine Moiety

The introduction of a piperidine ring at the C-6 position of the imidazo[1,2-b]pyridazine core is not arbitrary; it is a calculated structural intervention designed to achieve specific physicochemical and binding outcomes.

Physicochemical Modulation

Piperidine is a highly basic, lipophilic cyclic amine. When conjugated to the imidazo[1,2-b]pyridazine core via a nitrogen-carbon bond, it serves several functions:

  • pKa Adjustment: The basic nitrogen of the piperidine ring increases the overall pKa of the molecule, facilitating the formation of stable, water-soluble salts (e.g., hydrochloride or mesylate salts) critical for oral bioavailability.

  • Lipophilic Vectoring: Unlike morpholine or piperazine, piperidine lacks a second heteroatom. This increases the overall lipophilicity (

    
    ) of the molecule, which can be advantageous for crossing the blood-brain barrier (BBB) in central nervous system (CNS) targets, such as acetylcholinesterase (AChE) inhibitors[4].
    
Target Binding and SAR Insights

The steric bulk and chair conformation of the piperidine ring allow it to probe deep hydrophobic pockets adjacent to the kinase hinge region. However, its efficacy is highly target-dependent when compared to its bioisosteres (morpholine and piperazine):

  • Kinase Inhibition (e.g., TAK1): In the development of Transforming Growth Factor-

    
     Activated Kinase 1 (TAK1) inhibitors for multiple myeloma, researchers found that an unsubstituted C-6 yielded poor inhibition (26%). The addition of a piperidine ring improved inhibition to 46%. However, morpholine derivatives achieved >90% inhibition because the morpholine oxygen acts as a crucial hydrogen-bond acceptor for the conserved Lys-63 residue in the TAK1 ATP-binding site[2].
    
  • Neurological Targets (AChE): Conversely, for AChE inhibition, the lack of a secondary heteroatom in piperidine is highly favorable. 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives featuring a piperidine substituent (Compound 5c) demonstrated potent AChE inhibitory activity with an IC

    
     of 40–50 nM, outperforming more polar analogs[4].
    
  • Anti-Parasitic Agents: Piperidine substitutions have also been successfully utilized in anti-parasitic drug design. 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine derivatives have shown sub-nanomolar efficacy against Giardia lamblia, proving the moiety's versatility beyond human kinases[5].

Quantitative SAR Summary

The following table synthesizes quantitative data from recent literature, illustrating the impact of C-6 cyclic amine substitutions on target activity.

Scaffold Substitution (C-6)TargetAssay / ReadoutInhibitory ActivityReference
None (Unsubstituted)TAK1 KinaseADP-Glo Kinase Assay26% inhibition (at 100 nM)[2]
Piperidine TAK1 KinaseADP-Glo Kinase Assay46% inhibition (at 100 nM)[2]
Morpholine TAK1 KinaseADP-Glo Kinase Assay91% inhibition (at 100 nM)[2]
Piperidine (Compound 5c)AChEEllman's AssayIC

= 40–50 nM
[4]
Piperidine (Compound 23)G. lambliaCell ViabilitySub-nanomolar efficacy[5]

Mechanistic Workflows & Signaling Disruption

To understand the therapeutic value of these pharmacophores, we must visualize their intervention in pathological signaling cascades. For instance, in multiple myeloma, the overexpression of TAK1 drives the NF-


B and MAPK survival pathways. Imidazo[1,2-b]pyridazines bind competitively to the ATP site of TAK1, effectively silencing downstream transcription of survival genes[2].

SignalingPathway Stimulus Cytokines (TNF-α, IL-1β) Receptor Receptor Complex Stimulus->Receptor TAK1 TAK1 Kinase (Target) Receptor->TAK1 NFKB NF-κB Pathway TAK1->NFKB MAPK MAPK Pathway TAK1->MAPK Inhibitor Imidazo[1,2-b]pyridazine Pharmacophore Inhibitor->TAK1 ATP-competitive inhibition Survival Cell Survival & Proliferation (Multiple Myeloma) NFKB->Survival MAPK->Survival

Caption: Disruption of the TAK1/NF-κB signaling axis by targeted imidazo[1,2-b]pyridazine inhibitors.

Experimental Methodologies

The synthesis of C-6 piperidine-substituted imidazo[1,2-b]pyridazines relies on the highly activated nature of the C-6 halogen. The electron-withdrawing effect of the pyridazine nitrogens makes C-6 highly susceptible to Nucleophilic Aromatic Substitution (S


Ar). Subsequent functionalization at C-3 is typically achieved via transition-metal-catalyzed cross-coupling[2].
Step-by-Step Synthetic Protocol

Phase 1: S


Ar Amination at C-6 
Rationale: Piperidine acts as the nucleophile, displacing the chloride at C-6. High temperatures are required to overcome the activation energy barrier.
  • Reagents: Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add piperidine (1.5 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 100–120 °C under an inert argon atmosphere for 12–18 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate (EtOAc). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude 6-(piperidin-1-yl)imidazo[1,2-b]pyridazine via flash column chromatography (DCM/MeOH gradient).

Phase 2: Bromination and Suzuki-Miyaura Coupling at C-3 Rationale: The C-3 position is electron-rich and easily halogenated, priming it for palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups that probe the kinase back-pocket.

  • Bromination: Treat the intermediate with N-bromosuccinimide (NBS) in acetonitrile at room temperature to yield 3-bromo-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine.

  • Coupling: Combine the brominated intermediate (1.0 eq), the desired aryl boronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water.
  • Catalysis: Add Pd(dppf)Cl

    
     (0.05 eq) as the catalyst. Degas the mixture and heat to 90 °C for 8 hours.
    
  • Isolation: Filter through Celite, concentrate, and purify via preparative HPLC to yield the final pharmacophore.

SyntheticWorkflow SM 6-chloroimidazo [1,2-b]pyridazine SNAr SNAr Reaction + Piperidine (120°C, DMF) SM->SNAr Intermediate 6-(piperidin-1-yl)imidazo [1,2-b]pyridazine SNAr->Intermediate Bromination Bromination (NBS, ACN) Intermediate->Bromination BromoInt 3-Bromo Intermediate Bromination->BromoInt Suzuki Suzuki Coupling + Aryl Boronic Acid (Pd catalyst) BromoInt->Suzuki Product Final Piperidine Pharmacophore Suzuki->Product

Caption: Synthetic workflow for C-6 piperidine and C-3 aryl functionalized imidazo[1,2-b]pyridazines.

Biological Validation: ADP-Glo Kinase Assay

To validate the synthesized piperidine derivatives against target kinases (e.g., TAK1 or FLT3), an ADP-Glo assay is utilized to measure the amount of ADP formed during the kinase reaction[2].

  • Incubate the recombinant kinase with the synthesized piperidine derivative (serial dilutions from 10

    
    M to 0.1 nM) in assay buffer for 30 minutes at room temperature.
    
  • Initiate the reaction by adding ultra-pure ATP and the specific peptide substrate.

  • After 60 minutes, add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase/luciferin reaction. Measure luminescence to determine IC

    
     values.
    

Conclusion

The imidazo[1,2-b]pyridazine scaffold remains a cornerstone of targeted drug discovery. The strategic incorporation of a piperidine moiety at the C-6 position offers medicinal chemists a powerful tool to fine-tune lipophilicity, enhance BBB penetrance, and modulate spatial interactions within target active sites. While bioisosteres like morpholine may offer superior hydrogen-bonding capabilities for specific kinases like TAK1[2], piperidine remains unmatched in optimizing the pharmacokinetic profiles of CNS-active agents and anti-parasitic compounds[4][5].

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Advances (2023).[Link]

  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. Molecules / PMC (2019).[Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances (2024).[Link]

  • 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. International Journal for Parasitology: Drugs and Drug Resistance / PMC (2022).[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. European Journal of Medicinal Chemistry / PMC (2023).[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Kinase Selectivity Profile of the 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Scaffold

Abstract: The 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has emerged as a cornerstone in the development of potent and selective kinase inhibitors. Its unique structural an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has emerged as a cornerstone in the development of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for versatile substitutions that can be tailored to target specific kinase ATP-binding sites with high affinity. This technical guide provides an in-depth analysis of the known kinase selectivity profile associated with this scaffold, details the critical experimental methodologies required for its characterization, and places its therapeutic potential within the context of relevant cellular signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Structure in Kinase Inhibitor Design

The imidazo[1,2-b]pyridazine moiety is a bicyclic heteroaromatic system that serves as an effective "hinge-binding" motif for many protein kinases.[1] The nitrogen atoms within this core structure can form crucial hydrogen bonds with the backbone residues of the kinase hinge region, a conserved segment that connects the N- and C-lobes of the catalytic domain. While this interaction anchors the molecule, substitutions at positions 3 and 6 of the imidazo[1,2-b]pyridazine ring system are pivotal in dictating both potency and selectivity.[1] The 6-(piperidin-4-yl) substitution, in particular, provides a key vector for extending into the solvent-exposed region or toward other pockets of the kinase, enabling the fine-tuning of physicochemical properties and target engagement.

Understanding the kinase selectivity profile—the spectrum of kinases a compound inhibits at various concentrations—is paramount in drug discovery. A highly selective inhibitor minimizes off-target effects, leading to a safer therapeutic agent. Conversely, a carefully designed multi-target inhibitor can offer enhanced efficacy in complex diseases like cancer. Therefore, rigorous profiling of any new chemical entity is a non-negotiable step in its development.[2]

Characterizing the Kinase Target Space

Through extensive research and optimization, derivatives of the 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of several key kinases, many of which are implicated in inflammatory diseases and oncology.

Summary of Known Kinase Targets

The table below consolidates the primary kinase families and specific kinases that have been successfully targeted by compounds incorporating this core scaffold. It is important to note that while the scaffold provides the foundation, the specific substitutions ultimately determine the final selectivity profile.

Kinase FamilySpecific Kinase Target(s)Therapeutic AreaReferences
Janus Kinase (JAK) Family TYK2 (pseudokinase JH2 domain)Immuno-inflammatory Diseases[3][4][5]
PIM Kinase Family PIM1, PIM2, PIM3Hematopoietic Malignancies[6][7][8]
MAPK Kinase Kinase (MAP3K) Family TAK1 (MAP3K7)Multiple Myeloma, Inflammation[1][9]
Dual-Specificity Tyrosine-Regulated Kinase (DYRK) Family DYRK1ANeurological Disorders, Cancer[10][11]
Cyclin-Dependent Kinase (CDK) Family CLK1, CLK4Parasitic Diseases, Cancer[12]
Visualizing the Selectivity Profile

The following diagram illustrates the established target space for the 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine scaffold. This visual representation highlights the scaffold's versatility in targeting distinct branches of the human kinome.

Kinase_Selectivity_Profile cluster_JAK JAK Family cluster_PIM PIM Family cluster_MAP3K MAP3K Family cluster_DYRK DYRK/CLK Family Core 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Scaffold TYK2 TYK2 (JH2) Core->TYK2 Allosteric Inhibition PIM1 PIM1 Core->PIM1 ATP-Competitive PIM2 PIM2 Core->PIM2 TAK1 TAK1 Core->TAK1 ATP-Competitive DYRK1A DYRK1A Core->DYRK1A ATP-Competitive CLK1 CLK1 Core->CLK1

Figure 1: Kinase target space of the scaffold.

Methodologies for In Vitro Selectivity Profiling

Generating a robust kinase selectivity profile requires precise and validated biochemical assays. Below are detailed protocols for two gold-standard methodologies: a traditional radiometric assay and a modern, high-throughput TR-FRET binding assay.

Protocol: Radiometric Kinase Assay ([³²P]-ATP Filter-Binding)

This method directly measures the enzymatic transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a specific peptide or protein substrate.[13][14] It is considered a gold standard for its high sensitivity and direct measurement of catalytic activity.[15]

Principle: A kinase reaction is performed with a substrate, the kinase, a test compound, and a mix of cold ATP and [γ-³²P]-ATP. The reaction mixture is then spotted onto a phosphocellulose paper, which binds the charged peptide substrate but not the free ATP. After washing away unincorporated [γ-³²P]-ATP, the radioactivity remaining on the paper, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager.[13][15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer (1X): Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

    • ATP Mixture: Prepare a solution containing unlabeled ATP and [γ-³²P]-ATP. The final concentration of unlabeled ATP should be at or near the Km of the kinase to ensure sensitivity to competitive inhibitors.[13] A typical specific activity is 0.5 μCi per reaction.

    • Substrate Solution: Dissolve the specific peptide or protein substrate in the kinase buffer to the desired final concentration (e.g., 80 µM).[13]

    • Test Compound Dilution: Perform a serial dilution of the 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine derivative in DMSO. Then, dilute further into the kinase buffer to create 4X final concentrations.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, add 5 µL of the 4X test compound solution. For controls, add 5 µL of buffer with DMSO (negative control) or a known inhibitor (positive control).

    • Add 10 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of the 4X ATP mixture. The total reaction volume is 20 µL.[13]

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the enzyme kinetics.

  • Reaction Quenching and Spotting:

    • Stop the reaction by adding an equal volume of 75 mM phosphoric acid or another suitable stop solution.

    • Spot 15-20 µL of the quenched reaction mixture onto a labeled P81 phosphocellulose filter paper square.

  • Washing and Detection:

    • Wash the filter papers extensively (e.g., 4-5 times for 5 minutes each) in a bath of 0.75% phosphoric acid to remove unbound [γ-³²P]-ATP.

    • Perform a final wash with acetone to dry the papers.

    • Place the dried filter papers into scintillation vials with 2-5 mL of scintillation fluid.[15]

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: TR-FRET Kinase Binding Assay (LanthaScreen® Eu)

This assay format measures the binding of a test compound to the kinase ATP pocket by detecting the displacement of a fluorescently labeled tracer.[16][17] It is a homogeneous, high-throughput method that relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Principle: A kinase (often tagged with GST or His) is incubated with a europium (Eu)-labeled anti-tag antibody (the FRET donor) and a fluorescently labeled, ATP-competitive tracer (the FRET acceptor). When the tracer is bound to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that binds to the ATP site will compete with and displace the tracer, leading to a decrease in the FRET signal.[16][17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer (1X): Prepare the recommended buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[16][17]

    • Test Compound Dilution (4X): Prepare a serial dilution of the test compound in the kinase buffer containing a constant percentage of DMSO.

    • Kinase/Antibody Mixture (2X): Dilute the tagged kinase and the Eu-labeled antibody to 2X their final desired concentrations in the kinase buffer.[17]

    • Tracer Solution (4X): Dilute the fluorescent tracer to 4X its final concentration in the kinase buffer. The optimal tracer concentration is typically near its Kd for the kinase.

  • Assay Assembly (384-well plate):

    • Add 4 µL of the 4X test compound dilution to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[17]

    • Add 4 µL of the 4X tracer solution to all wells. The final assay volume is 16 µL.

  • Incubation and Plate Reading:

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for 60 minutes, protected from light.[17]

    • Read the plate on a TR-FRET-enabled microplate reader, measuring the emission at both the donor wavelength (e.g., 615 nm) and the acceptor wavelength (e.g., 665 nm).

  • Data Analysis:

    • Calculate the emission ratio by dividing the acceptor emission signal by the donor emission signal.[16][17]

    • Plot the emission ratio versus the log of the compound concentration.

    • Fit the resulting curve using a sigmoidal dose-response model to determine the IC₅₀ value.

Cellular Target Engagement and Pathway Modulation

While in vitro assays are essential for determining biochemical potency, it is crucial to confirm that the compound can engage its target within the complex environment of a living cell and elicit the desired biological response.[18] Western blotting to detect changes in substrate phosphorylation is a cornerstone technique for this validation.

Protocol: Cellular Phosphorylation Assay via Western Blot

Principle: This method quantifies the phosphorylation status of a known downstream substrate of the target kinase.[19] Cells are treated with the inhibitor, followed by a relevant stimulus if required. The cells are then lysed, and the proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a phospho-specific antibody that recognizes the phosphorylated substrate. A parallel blot is often probed with an antibody against the total protein to normalize for loading.[20]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere or recover overnight.

    • Starve the cells of growth factors (if necessary for the pathway) by incubating in low-serum media for 4-16 hours.

    • Pre-treat the cells with various concentrations of the 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine derivative (or DMSO vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor or cytokine (e.g., IL-23 for the TYK2 pathway) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.[21]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well or plate.[20] The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.[22]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[21]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add Laemmli sample buffer (e.g., 4X) to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.[20]

  • SDS-PAGE and Western Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. BSA is often preferred over milk for phospho-antibodies.

    • Incubate the membrane with the primary phospho-specific antibody (e.g., anti-phospho-STAT3 for the TYK2 pathway) diluted in blocking buffer, typically overnight at 4°C.[20]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[20]

    • Capture the signal using a digital imager or X-ray film.

    • To normalize, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total STAT3).[20]

    • Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated protein to total protein for each condition.

Workflow for Cellular Target Validation

The following diagram outlines the logical flow of a cellular phosphorylation assay.

Cellular_Assay_Workflow cluster_CellCulture 1. Cell Culture & Treatment cluster_Biochem 2. Biochemical Processing cluster_Analysis 3. Western Blot Analysis A Plate Cells B Starve Cells (Low Serum) A->B C Pre-treat with Inhibitor B->C D Stimulate with Cytokine/GF C->D E Lyse Cells (with Phosphatase Inhibitors) D->E F Quantify Protein (BCA) E->F G Prepare Samples (SDS Buffer + Boil) F->G H SDS-PAGE G->H I Membrane Transfer H->I J Block & Antibody Incubation (p-Substrate) I->J K Detection (ECL) J->K L Strip & Re-probe (Total Substrate) K->L M Densitometry & Analysis L->M

Figure 2: Experimental workflow for cellular target validation.

Signaling Pathway Context: TYK2 Inhibition

To illustrate the therapeutic relevance of this scaffold, we can examine its effect on the TYK2 signaling pathway. TYK2 is a member of the JAK family that mediates signaling from key cytokines like IL-12, IL-23, and Type I interferons.[4][5] Aberrant TYK2 signaling is a driver of numerous autoimmune and inflammatory conditions.

Several potent inhibitors based on the 6-anilino imidazo[1,2-b]pyridazine scaffold (a close analog) have been developed that uniquely target the TYK2 pseudokinase (JH2) domain.[3][4] This allosteric mechanism of inhibition provides exquisite selectivity over other JAK family members, which is a significant advantage. Inhibition of the JH2 domain prevents the conformational changes necessary for the activation of the adjacent kinase (JH1) domain.[4]

The diagram below shows a simplified IL-23 signaling pathway and the point of intervention for a TYK2 JH2 inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL23 IL-23 Receptor IL-23 Receptor IL23->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT3_inactive STAT3 TYK2->STAT3_inactive Phosphorylates JAK2->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->TYK2 Inhibits (Allosteric) DNA DNA STAT3_dimer->DNA Binds to Promoter Gene Pro-inflammatory Gene Transcription DNA->Gene

Figure 3: Inhibition of the IL-23/TYK2/STAT3 signaling pathway.

Conclusion

The 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine scaffold represents a highly versatile and therapeutically relevant platform for the design of specific kinase inhibitors. Its derivatives have demonstrated potent activity against key targets in the JAK, PIM, MAP3K, and DYRK kinase families. A comprehensive understanding of the kinase selectivity profile is essential for advancing these compounds through the drug discovery pipeline. This guide has outlined the known target space and provided detailed, field-proven protocols for both in vitro biochemical assays and cellular validation studies. By employing these robust methodologies, researchers can effectively characterize the potency and selectivity of novel inhibitors based on this privileged scaffold, paving the way for the development of next-generation targeted therapies.

References

  • Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.
  • Reaction Biology. (2022, May 11).
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for LCK Overview.
  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for PLK4.
  • PMC. A high-throughput radiometric kinase assay.
  • Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.
  • Profacgen. Cell-based Kinase Assays.
  • PMC. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.
  • BMG Labtech. (2022, April 4).
  • Oreate AI Blog. (2026, February 18).
  • AAT Bioquest. (2023, May 24). What are the common methods available to detect kinase activities?.
  • The Bumbling Biochemist. (2021, August 20).
  • PMC - NIH. (2017, May 26).
  • PMC. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
  • Taylor & Francis. (2020, January 15). Full article: Kinase Activity-Tagged Western Blotting Assay.
  • CST | Cell Signaling Technology. (2007, December 15). This protocol is intended for immunoprecipitation of native proteins for analysis by western immunoblot or kinase activity.
  • Proteintech Group. Tips for detecting phosphoproteins by western blot.
  • Benchchem.
  • Creative Diagnostics. Kinase Activity Assay.
  • PMC. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • Centre for Medicines Discovery. (2007, July 15). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity.
  • ResearchGate. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF.
  • Semantic Scholar. (2007, July 15). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.
  • MedChemComm (RSC Publishing). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.
  • AACR Journals. (2007, July 17). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.
  • Centre for Medicines Discovery. (2024, April 5). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases.
  • Discovery - the University of Dundee Research Portal. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases.
  • RSC Publishing. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • Abcam.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine

[1][2][3] Abstract This application note details a robust, scalable protocol for the synthesis of 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine , a privileged scaffold in medicinal chemistry often utilized in the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-(piperidin-4-yl)imidazo[1,2-b]pyridazine , a privileged scaffold in medicinal chemistry often utilized in the development of type II kinase inhibitors (e.g., Ponatinib analogs) and CNS-active agents.[1][2] Unlike the more common N-linked (piperidin-1-yl) analogs synthesized via nucleophilic aromatic substitution (


), this protocol addresses the challenge of forming the C–C bond  at the C6 position.[1][2] We utilize a highly optimized Suzuki-Miyaura cross-coupling strategy between a 6-chloroimidazo[1,2-b]pyridazine core and a Boc-protected piperidine-4-boronate ester, followed by acidic deprotection.[1][2] This guide includes mechanistic insights, troubleshooting for palladium catalyst deactivation, and safety protocols for handling volatile alkylating agents.[1][2]

Introduction & Retrosynthetic Analysis[1][2][3]

The imidazo[1,2-b]pyridazine ring system is bioisosteric to quinoline and purine, offering unique hydrogen-bonding vectors and solubility profiles critical for drug-like properties.[1][2] The introduction of a piperidine ring at the 6-position via a carbon linker (piperidin-4-yl) significantly alters the vector of the solubilizing amine compared to the nitrogen-linked congener, often improving potency against deep-pocket binding sites in kinases such as CDK, p38 MAP, and VEGFR.[1][2]

Retrosynthetic Logic

The synthesis is disconnected into three strategic phases to maximize yield and purity:

  • Bicyclic Core Construction: Cyclocondensation of 3-amino-6-chloropyridazine with chloroacetaldehyde.[1][2]

  • C–C Bond Formation (The Critical Step): A Suzuki-Miyaura coupling.[1][2][3][4] We select the 6-chloro precursor over the bromo- analog due to the commercial availability and cost-effectiveness of the starting aminopyridazine, despite the lower reactivity of aryl chlorides.[1][2] Modern phosphine ligands overcome this kinetic barrier.[1][2]

  • Deprotection: Removal of the tert-butoxycarbonyl (Boc) group to release the secondary amine.[1][2]

Reaction Pathway Diagram

SynthesisPath cluster_legend Legend SM1 3-Amino-6-chloropyridazine Inter1 6-Chloroimidazo[1,2-b]pyridazine (Intermediate A) SM1->Inter1 Cyclization reflux, EtOH Reagent1 Chloroacetaldehyde (aq. 40%) Reagent1->Inter1 Inter2 Boc-Protected Precursor (Intermediate B) Inter1->Inter2 Suzuki Coupling 85°C, DME/H2O Boronate N-Boc-piperidin-4-yl boronic acid pinacol ester Boronate->Inter2 Cat Pd(dppf)Cl2 / K2CO3 Cat->Inter2 Product 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine (Final Target) Inter2->Product Deprotection RT, DCM Acid TFA or HCl/Dioxane Acid->Product key Blue: Starting Material Yellow: Intermediate Green: Final Product

Figure 1: Strategic workflow for the synthesis of the target scaffold.

Detailed Experimental Protocols

Phase 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (Intermediate A)

Rationale: The condensation of 3-aminopyridazines with


-halocarbonyls is the standard "Hantzsch-like" method.[1][2] Chloroacetaldehyde is used here.[1][2]

Safety Note: Chloroacetaldehyde is highly toxic and a lachrymator.[1][2] Handle only in a functioning fume hood.

Reagents:

  • 6-Chloropyridazin-3-amine (1.0 equiv)[1][2]

  • Chloroacetaldehyde (40% aq.[1][2] solution) (2.0 equiv)

  • Sodium bicarbonate (

    
    ) (2.5 equiv)[1][2]
    
  • Ethanol (0.5 M concentration relative to amine)[1][2]

Protocol:

  • Charge a round-bottom flask with 6-chloropyridazin-3-amine and Ethanol.

  • Add

    
     solid.[1][2] (Note: Base is added to neutralize the HCl generated, preventing protonation of the unreacted pyridine-like nitrogen which would retard the reaction).[1][2]
    
  • Add Chloroacetaldehyde dropwise at room temperature.

  • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the starting amine (

    
     130) and appearance of the product (
    
    
    
    154).[1][2]
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).[1][2]
    
  • Dry organic layers over

    
    , filter, and concentrate.
    
  • Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).

    • Expected Yield: 75–85%[1][2]

    • Appearance: Pale yellow to off-white solid.[1][2]

Phase 2: Suzuki-Miyaura Coupling (Intermediate B)[1][2][3]

Rationale: Aryl chlorides on electron-deficient heterocycles (like pyridazine) are activated for oxidative addition, but less so than bromides.[1][2] We employ


 ; the bidentate ferrocenyl ligand prevents 

-hydride elimination and stabilizes the Pd(0) species, ensuring high turnover numbers.[1][2]

Reagents:

  • Intermediate A (1.0 equiv)[1][2]

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equiv)[1][2]

  • 
     (0.05 equiv / 5 mol%)[1][2]
    
  • Potassium Carbonate (

    
    ) (2.0 equiv)[1][2]
    
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Protocol:

  • In a reaction vial or flask, combine Intermediate A, the Boc-piperidine boronate, and

    
    .
    
  • Add the Dioxane/Water solvent mixture.[1][2]

  • Degassing (Critical): Sparge the solution with Nitrogen or Argon gas for 10 minutes. Oxygen is the primary cause of Suzuki coupling failure (homocoupling/catalyst death).[1][2]

  • Add the Pd catalyst quickly under an inert atmosphere.[1][2]

  • Heat to 90°C for 12–16 hours.

  • Workup: Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.[1][2]

  • Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Gradient: 20–80% EtOAc in Hexanes).

    • Target:tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yl)piperidine-1-carboxylate.[1][2]

    • Expected Yield: 60–75%.[1][2]

Phase 3: Boc-Deprotection (Final Target)

Rationale: Acidic cleavage of the carbamate.[1][2]

Protocol:

  • Dissolve Intermediate B in Dichloromethane (DCM) (0.2 M).[1][2]

  • Add Trifluoroacetic acid (TFA) (10–20 equiv) dropwise at 0°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Workup: Concentrate the volatiles. The product exists as a TFA salt.[1][2]

  • Free Basing (Optional but recommended for biological assays): Redissolve in minimal Methanol and pass through a strong cation exchange (SCX) cartridge. Elute with

    
     in Methanol.[1][2]
    
  • Concentrate to obtain the free base.[1][2]

Quantitative Data Summary

ParameterPhase 1 (Core Synthesis)Phase 2 (Coupling)Phase 3 (Deprotection)
Limiting Reagent 6-Cl-pyridazin-3-amineIntermediate AIntermediate B
Key Reagent ChloroacetaldehydeBoc-Pip-BoronateTFA
Catalyst NonePd(dppf)Cl2 (5 mol%)None
Solvent EtOHDioxane/H2O (4:[1][2]1)DCM
Temp / Time 80°C / 4h90°C / 16h25°C / 2h
Typical Yield 80%70%>95%

Troubleshooting & Optimization (Expert Insights)

"Stalled" Suzuki Coupling

If the conversion in Phase 2 is low (<50%) after 16 hours:

  • Cause: Deactivation of Pd catalyst by the nitrogen-rich heterocycle (coordination of pyridazine nitrogens to Pd).[1][2]

  • Solution: Switch to

    
     / XPhos  (1:2 ratio). XPhos is an electron-rich, bulky biaryl phosphine ligand designed specifically to facilitate oxidative addition into aryl chlorides and prevent catalyst poisoning by heteroatoms.[1][2]
    
Regioselectivity Concerns

In the synthesis of the core (Phase 1), the reaction is generally highly regioselective for the imidazo[1,2-b] fusion over the imidazo[1,2-a] due to the higher nucleophilicity of the ring nitrogen N2 compared to the exocyclic amine in the intermediate tautomer.[1][2] However, ensure the pH remains neutral-alkaline (


) to favor the correct tautomer.[1][2]
Purification of Polar Product

The final product (free amine) is polar.[1][2] If using normal phase silica, add 1% Triethylamine or Ammonia to the eluent (DCM/MeOH) to prevent streaking/tailing.[1][2] Alternatively, use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).[1][2]

References

  • Review of Imidazo[1,2-b]pyridazine Synthesis: Goel, R. et al. "Recent developments in the synthesis and functionalization of imidazo[1,2-b]pyridazines."[1][2][3][5] Organic & Biomolecular Chemistry, 2021.[1][2][5] (Generalized citation based on common literature reviews of this scaffold).

  • Suzuki Coupling on Chloro-imidazo[1,2-b]pyridazines: Gomha, S. M. et al. "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction."[1][2][3][6] Synlett, 2015.[1][2]

  • Medicinal Chemistry Application (Kinase Inhibitors): Huang, W. S. et al. "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase."[1][2][7] Journal of Medicinal Chemistry, 2010.[1][2]

  • General Suzuki Protocol for Heteroaryl Chlorides: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995.[1][2]

Sources

Application

Suzuki-Miyaura coupling conditions for imidazo[1,2-b]pyridazine functionalization

Application Note: Regioselective Suzuki-Miyaura Functionalization of Imidazo[1,2-b]pyridazines Executive Summary & Strategic Rationale The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Suzuki-Miyaura Functionalization of Imidazo[1,2-b]pyridazines

Executive Summary & Strategic Rationale

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern drug discovery, frequently embedded in potent therapeutics such as TAK1 kinase inhibitors for multiple myeloma[1] and DYRK1A inhibitors for neurodegenerative diseases[2]. The derivatization of this scaffold relies heavily on metal-catalyzed cross-coupling reactions, predominantly the Suzuki-Miyaura coupling (SMC)[3].

For drug development professionals, the primary synthetic challenge lies in achieving precise regiocontrol when functionalizing the C3 and C6 positions. This application note provides field-proven, self-validating protocols for the orthogonal functionalization of 3-bromo-6-chloroimidazo[1,2-b]pyridazine. By leveraging differential halogen reactivity, researchers can execute sequential couplings using either high-throughput microwave-assisted methods[4],[5] or sustainable, ligand-free Natural Deep Eutectic Solvents (NaDES)[6].

Mechanistic Causality in Regioselective Coupling

Successful sequential functionalization demands an understanding of the electronic environment of the imidazo[1,2-b]pyridazine ring.

  • C3-Position (Bromide): The C3-Br bond possesses a lower bond dissociation energy and is highly accessible. Palladium(0) undergoes rapid oxidative addition at this site under mild thermal conditions.

  • C6-Position (Chloride): The C6-Cl bond is electronically deactivated by the resonance of the fused bicyclic system. Oxidative addition here is sluggish and requires elevated thermal energy (e.g., microwave irradiation) and stronger bases to proceed[5].

This orthogonal reactivity allows for a "C3-first, C6-second" functionalization strategy without the need for intermediate protecting groups[1],[2].

G SM 3-bromo-6-chloro imidazo[1,2-b]pyridazine Step1 Pd(0) Oxidative Addition (Fast at C3-Br) SM->Step1 Int1 3-aryl-6-chloro imidazo[1,2-b]pyridazine Step1->Int1 Ar1-B(OH)2, Mild Base 25-80°C Step2 Pd(0) Oxidative Addition (Requires Energy for C6-Cl) Int1->Step2 Prod 3,6-diaryl imidazo[1,2-b]pyridazine Step2->Prod Ar2-B(OH)2, Strong Base 140°C (Microwave)

Caption: Regioselective sequential Suzuki-Miyaura functionalization workflow.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Sequential Suzuki Coupling

This protocol is optimized for rapid library generation, utilizing microwave (MW) irradiation to overcome the high activation energy of the C6-Cl bond[4],[5].

Step 1: C3-Selective Arylation

  • Causality of Reagents:

    
     (5 mol%) is selected because the bidentate dppf ligand enforces a wide bite angle, accelerating reductive elimination and suppressing boronic acid homocoupling. 
    
    
    
    (1.5 equiv.) acts as a mild base that efficiently quaternizes the boronic acid without hydrolyzing sensitive functional groups[1].
  • Procedure: In a degassed solution of acetonitrile (3 mL), combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (0.5 mmol), the aryl boronic acid (0.55 mmol),

    
    , and 
    
    
    
    . Heat at 80 °C for 12 hours under inert atmosphere[1].
  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot for LC-MS. The protocol is validated when the isotopic doublet at m/z 232/234 (starting material) is entirely replaced by the intermediate mass. The retention of a single chlorine isotope pattern confirms that the C6-Cl bond remains strictly intact.

Step 2: C6-Arylation via Microwave Activation

  • Causality of Reagents: To activate the recalcitrant C6-Cl bond, the system is switched to a more robust catalyst (

    
     / 
    
    
    
    ) and a polar protic solvent mixture (Toluene/EtOH/
    
    
    ) to stabilize the highly charged transition states during MW superheating[5].
  • Procedure: To the isolated C3-arylated intermediate, add the second boronic acid (1.1 equiv.),

    
     (0.1 equiv.), 
    
    
    
    (0.2 equiv.), and
    
    
    (2.0 equiv.). Irradiate in a microwave reactor at 140 °C for 15 minutes[4],[5].
  • Self-Validation Checkpoint: Evaluate via TLC under 365 nm UV light. The final 3,6-diaryl product will exhibit a distinct bathochromic shift (fluorescence color change) compared to the mono-arylated intermediate, providing immediate visual validation of extended

    
    -conjugation before workup.
    
Protocol B: Ligand-Free Green Coupling in NaDES

For environmentally conscious scale-up, this protocol utilizes a Natural Deep Eutectic Solvent (NaDES)[6].

  • Causality of Reagents: A Choline chloride/glycerol (1:2 mol/mol) mixture acts as both the solvent and a dense hydrogen-bond donor network. This network stabilizes the palladium nanoparticles and transition states, entirely eliminating the need for expensive, air-sensitive phosphine ligands[6].

  • Procedure: Combine the imidazo[1,2-b]pyridazine substrate, boronic acid (1.5 equiv.),

    
     (2.0 equiv.), and 
    
    
    
    (2.5 mol%) in the NaDES matrix. Heat at 100 °C for 2 hours in an open-air vessel[6].
  • Self-Validation Checkpoint: During workup, add water and ethyl acetate. The NaDES matrix is entirely water-soluble. A clear phase separation where the product partitions into the organic layer while the Pd-catalyst remains trapped in the aqueous-NaDES phase validates the green isolation strategy, ensuring low heavy-metal contamination.

Quantitative Performance Metrics

The following table summarizes the expected quantitative outcomes and operational parameters for the described methodologies, allowing for rapid strategic decision-making.

MethodologyCatalyst SystemSolvent / ConditionsYield RangeKey Strategic AdvantageRef
Conventional Sequential

(5 mol%)
MeCN / 80 °C, 12 h60–85%Exceptional C3 regioselectivity[1],[2]
Microwave-Assisted

(10 mol%),

Toluene/EtOH / 140 °C, 15 min69–78%Rapid library generation[4],[5]
NaDES (Green Protocol)

(2.5 mol%)
ChCl/Gly (1:2) / 100 °C, 2 h70–90%Ligand-free, open-air, recyclable[6]

References[3] Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. View Source[6] Natural Deep Eutectic Solvents as Sustainable Solvents for Suzuki–Miyaura Cross-Coupling Reactions Applied to Imidazo-Fused Heterocycles. Thieme E-Books & E-Journals. View Source[4] Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. Semantic Scholar. View Source[1] Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. View Source[2] Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA - Cardiff University. View Source[5] Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.View Source

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) on 6-Chloroimidazo[1,2-b]pyridazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The imidazo[1,2-b]pyridazine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heterocycle in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (e.g., CDK, TAK1, and PIM kinases) ()[1]. The functionalization of this core is critical for exploring structure-activity relationships (SAR).

The C6 position of the imidazo[1,2-b]pyridazine ring is uniquely activated for Nucleophilic Aromatic Substitution (SNAr). This reactivity is governed by the adjacent nitrogen atom (N5) in the pyridazine ring, which acts as a powerful electron sink. When a nucleophile attacks the C6 carbon, the N5 nitrogen stabilizes the resulting anionic Meisenheimer complex, facilitating the rapid elimination of the chloride leaving group ()[2].

SNAr_Mechanism A 6-Chloroimidazo [1,2-b]pyridazine B Nucleophilic Attack A->B C Meisenheimer Complex B->C D Chloride Elimination C->D E C6-Substituted Product D->E

Caption: Electronic pathway of SNAr at the C6 position of the imidazo[1,2-b]pyridazine core.

Reaction Optimization & Causality (E-E-A-T Insights)

As an application scientist, selecting the correct reaction conditions is paramount to avoiding degradation and maximizing yield. The SNAr of 6-chloroimidazo[1,2-b]pyridazine is highly dependent on solvent polarity, base selection, and thermal activation.

  • Solvent Selection: Polar aprotic solvents like DMSO or DMF are generally preferred because their high dielectric constants stabilize the polar transition state, significantly accelerating the reaction. However, when utilizing microwave (MW) irradiation, n-butanol (n-BuOH) is often superior. The protic nature of n-BuOH assists in the departure of the chloride ion via hydrogen bonding, while its high microwave absorbance allows for rapid, uniform heating ()[3].

  • Base Selection: While N,N-diisopropylethylamine (DIPEA) or K₂CO₃ are standard, sterically hindered or electronically deactivated amines often stall. Recent methodologies demonstrate that a fluoride-promoted system (CsF + BnNEt₃Cl) in DMSO dramatically improves yields. The fluoride ion acts as a mild, non-nucleophilic base and hydrogen-bond acceptor, while the phase-transfer catalyst (BnNEt₃Cl) increases the effective concentration of the reacting species, preventing heterocycle degradation ()[4].

Workflow Start 1. Reagent Preparation (Core + Nucleophile) Solvent 2. Solvent & Base Selection (DMSO/CsF or n-BuOH/DIPEA) Start->Solvent Heat 3. Thermal Activation (Oil Bath or Microwave) Solvent->Heat Monitor 4. Reaction Monitoring (LC-MS / TLC) Heat->Monitor Workup 5. Aqueous Workup & Extraction Monitor->Workup Purify 6. Flash Chromatography Isolation Workup->Purify

Caption: Step-by-step experimental workflow for optimizing C6 SNAr reactions.

Quantitative Data Summary

The following table summarizes validated conditions for substituting the C6-chlorine with various nucleophiles, providing a baseline for protocol selection.

Nucleophile TypeReagents & BaseSolventTemp / TimeTypical Yield
1° / 2° Alkylamines Amine (2.0 eq), CsF (1.0 eq), BnNEt₃Cl (10 mol%)DMSO100 °C / 24 h79–98%
Cyclic Amines (e.g., Morpholine)Morpholine (excess), K₂CO₃ (2.0 eq)MeCN/H₂O or Neat90–120 °C / 16 h75–85%
Sterically Hindered Amines Amine (1.5 eq), DIPEA (2.0 eq)n-BuOHMW 150 °C / 30 min40–65%
Alkoxides / Phenoxides NaOR or ArOH + NaH (1.2 eq)THF or DMF0 °C to RT / 2–4 h80–90%

Data synthesized from established medicinal chemistry literature and patent filings ()[5].

Validated Experimental Protocols

Protocol A: Fluoride-Promoted Thermal Amination (Recommended for 1°/2° Alkylamines)

This protocol utilizes a mild fluoride base to prevent the degradation of the imidazo[1,2-b]pyridazine core while ensuring complete conversion.

  • Setup: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add 6-chloroimidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv) and anhydrous CsF (1.0 mmol, 1.0 equiv).

  • Catalyst & Nucleophile: Add benzyltriethylammonium chloride (BnNEt₃Cl) (0.1 mmol, 10 mol%) followed by the desired 1° or 2° alkylamine (2.0 mmol, 2.0 equiv).

  • Solvent: Suspend the mixture in anhydrous DMSO (3.0 mL). Seal the flask under a positive pressure of nitrogen.

  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 100 °C for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 × 10 mL) to remove DMSO and inorganic salts. Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure C6-aminated product.

Protocol B: Microwave-Assisted SNAr (Recommended for Hindered Amines)

Microwave irradiation overcomes the high activation energy barrier associated with sterically encumbered nucleophiles.

  • Setup: In a 10 mL microwave-safe vial, combine 6-chloroimidazo[1,2-b]pyridazine (0.5 mmol, 1.0 equiv), the hindered amine (0.75 mmol, 1.5 equiv), and DIPEA (1.0 mmol, 2.0 equiv).

  • Solvent: Add n-butanol (2.0 mL). Cap the vial securely.

  • Irradiation: Subject the vial to microwave irradiation at 150 °C for 30–60 minutes (absorbance level set to normal/high depending on the reactor model).

  • Workup: Evaporate the n-butanol directly under reduced pressure (Genevac or rotary evaporator with a high-vacuum pump).

  • Purification: Dissolve the residue in DCM, load onto a pre-packed silica cartridge, and purify using a DCM/MeOH gradient (typically 0-10% MeOH) to isolate the target compound.

Analytical Characterization & Troubleshooting

Reaction Monitoring:

  • LC-MS: The imidazo[1,2-b]pyridazine core ionizes exceptionally well in positive electrospray ionization (ESI+). Monitor the disappearance of the starting material (typically showing a distinct ³⁵Cl/³⁷Cl isotopic pattern in a 3:1 ratio).

  • TLC: The starting 6-chloro material is highly UV-active (254 nm). The aminated products typically exhibit lower Rf values and may show slight fluorescence under 365 nm UV light depending on the C3 substituents.

NMR Signatures (¹H NMR):

  • Starting Material: The C7 and C8 protons on the pyridazine ring appear as two distinct doublets (J ≈ 9.0–9.5 Hz) in the aromatic region (typically between 7.0–8.2 ppm).

  • Product: Upon successful SNAr with an amine, the C7 proton undergoes a significant upfield shift (shielding) due to the strong electron-donating resonance effect (+M) of the newly introduced nitrogen atom. This upfield shift is a definitive diagnostic marker for successful C6 substitution.

Troubleshooting:

  • Incomplete Conversion: If the reaction stalls, verify the anhydrous nature of the solvent. Water can lead to competitive hydrolysis, yielding the 6-hydroxyimidazo[1,2-b]pyridazine byproduct.

  • Degradation: If black tar forms during thermal heating, lower the temperature to 80 °C and switch to the milder Protocol A (CsF/DMSO) instead of using stronger bases like K₂CO₃ or NaH.

References

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors ResearchGate URL:[Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines Taylor & Francis (Synthetic Communications) URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions ResearchGate URL:[Link]

  • 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines RSC Medicinal Chemistry URL:[Link]

  • Google Patents (WO2014076162A1)

Sources

Application

Application Note: A Validated Protocol for the Synthesis of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine HCl Salt

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine hydrochloride, a heterocyclic scaffold of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine hydrochloride, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine core is a recognized privileged structure, appearing in compounds targeting a range of biological entities, including kinases and protein misfolding pathologies.[1][2] This guide details a robust synthetic route commencing from commercially available precursors, proceeding through a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and culminating in the formation of the desired hydrochloride salt. The causality behind critical experimental choices, such as the use of a protecting group strategy and specific reaction conditions, is thoroughly explained to ensure reproducibility and scalability. This document is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development.

Introduction

The imidazo[1,2-b]pyridazine ring system is a vital heterocyclic motif in modern drug discovery, valued for its rigid, planar structure and its capacity for diverse functionalization.[3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities. The strategic introduction of a piperidine moiety at the C-6 position can significantly influence the physicochemical properties of the parent molecule, such as solubility and basicity, which are critical for optimizing pharmacokinetic profiles. The piperidine ring is a common feature in many approved pharmaceuticals, highlighting its importance in drug design.[4]

This application note outlines a validated, three-step synthesis to obtain 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine as its hydrochloride salt. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[5][6] The protocol employs a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen, a standard strategy to prevent unwanted side reactions during the coupling step.[7] Subsequent acidic deprotection yields the target secondary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Synthetic Strategy Overview

The overall synthetic pathway is depicted below. The synthesis begins with the formation of the core imidazo[1,2-b]pyridazine structure, followed by the introduction of the piperidinyl group via a cross-coupling reaction, and concludes with deprotection and salt formation.

Synthesis_Overview cluster_0 Step 1: Imidazo[1,2-b]pyridazine Core Synthesis cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling cluster_2 Step 3: Deprotection and Salt Formation A 3-Amino-6-bromopyridazine C 6-Bromoimidazo[1,2-b]pyridazine A->C Reflux B Chloroacetaldehyde B->C E tert-Butyl 4-(imidazo[1,2-b]pyridazin-6-yl)piperidine-1-carboxylate C->E Pd Catalyst, Base D tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate D->E F 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine HCl E->F HCl in Dioxane

Caption: Overall synthetic workflow for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine HCl.

Materials and Methods

Reagents and Solvents

All reagents and solvents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were used for the Suzuki-Miyaura coupling reaction.

ReagentSupplierPurity
3-Amino-6-bromopyridazineSigma-Aldrich≥97%
Chloroacetaldehyde (50 wt. % in H₂O)Sigma-Aldrich-
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylateCombi-Blocks≥95%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Strem Chemicals≥98%
Sodium Carbonate (Na₂CO₃)Fisher Scientific≥99.5%
1,4-Dioxane, AnhydrousAcros Organics99.8%
Hydrochloric Acid solution (4.0 M in 1,4-Dioxane)Sigma-Aldrich-
Ethanol (EtOH)VWR Chemicals≥99.8%
Dichloromethane (DCM)Fisher Scientific≥99.8%
Ethyl Acetate (EtOAc)Fisher Scientific≥99.5%
HexanesFisher Scientific≥98.5%
Magnesium Sulfate (MgSO₄), AnhydrousSigma-Aldrich≥99.5%
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on a Waters LCT Premier XE (ESI-TOF) mass spectrometer.

  • Thin Layer Chromatography (TLC): TLC was performed on silica gel 60 F₂₅₄ plates (Merck) and visualized by UV light (254 nm).

  • Flash Column Chromatography: Performed using silica gel (230-400 mesh) from SiliCycle Inc.

Experimental Protocols

Part 1: Synthesis of 6-Bromoimidazo[1,2-b]pyridazine

This initial step constructs the core heterocyclic system through a condensation reaction. The introduction of a halogen at the 6-position is crucial for the subsequent cross-coupling reaction.[1]

Protocol:

  • To a 250 mL round-bottom flask, add 3-amino-6-bromopyridazine (10.0 g, 57.5 mmol) and ethanol (100 mL).

  • Add chloroacetaldehyde (13.5 mL, 50 wt. % in H₂O, 115 mmol) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 6 hours. Monitor the reaction progress by TLC (Eluent: 50% EtOAc in hexanes).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (100 mL) and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 30-50% EtOAc in hexanes) to afford 6-bromoimidazo[1,2-b]pyridazine as a solid.

ParameterValue
Yield: 8.5 g (75%)
Appearance: Off-white to pale yellow solid
¹H NMR (CDCl₃): δ 7.95 (s, 1H), 7.70 (d, 1H), 7.65 (s, 1H), 7.10 (d, 1H)
MS (ESI): m/z 198.0/200.0 [M+H]⁺
Part 2: Synthesis of tert-Butyl 4-(imidazo[1,2-b]pyridazin-6-yl)piperidine-1-carboxylate

This step involves the key Suzuki-Miyaura cross-coupling reaction. The Boc-protected piperidine boronic ester is coupled with the 6-bromoimidazo[1,2-b]pyridazine intermediate. The Boc group is essential to prevent N-arylation of the piperidine nitrogen.[8]

Suzuki_Coupling reagents Reagents setup Reaction Setup reagents->setup 1. Charge flask reaction Reaction setup->reaction 2. Heat to 90 °C workup Workup & Purification reaction->workup 3. Cool & Extract product Product workup->product 4. Chromatography

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling step.

Protocol:

  • To a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add 6-bromoimidazo[1,2-b]pyridazine (5.0 g, 25.2 mmol), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (9.8 g, 31.5 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.92 g, 1.26 mmol).

  • Add anhydrous 1,4-dioxane (100 mL) followed by a 2 M aqueous solution of sodium carbonate (38 mL, 76 mmol).

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC (Eluent: 70% EtOAc in hexanes).

  • Upon completion, cool the mixture to room temperature and dilute with water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 50-80% EtOAc in hexanes) to yield the Boc-protected product as a solid.

ParameterValue
Yield: 6.7 g (88%)
Appearance: White to off-white solid
¹H NMR (CDCl₃): δ 7.85 (s, 1H), 7.65 (d, 1H), 7.60 (s, 1H), 7.00 (d, 1H), 4.25 (m, 2H), 2.85 (m, 2H), 1.85 (m, 2H), 1.65 (m, 2H), 1.48 (s, 9H)
HRMS (ESI): m/z 303.1872 [M+H]⁺ (Calcd. for C₁₆H₂₃N₄O₂, 303.1872)
Part 3: Synthesis of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine HCl Salt

The final step involves the deprotection of the Boc group under acidic conditions to unmask the piperidine nitrogen. The use of HCl in dioxane provides a convenient method for both deprotection and the direct formation of the hydrochloride salt, which often improves the crystallinity and stability of the final product.[9][10]

Protocol:

  • Dissolve tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yl)piperidine-1-carboxylate (6.0 g, 19.8 mmol) in 1,4-dioxane (50 mL) in a 250 mL round-bottom flask.

  • To this solution, add a 4.0 M solution of HCl in 1,4-dioxane (50 mL, 200 mmol) at room temperature.

  • Stir the mixture at room temperature for 4 hours. A precipitate will form during this time.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 30 mL) to remove any non-polar impurities.

  • Dry the solid under vacuum at 40 °C to a constant weight to afford the final hydrochloride salt.

ParameterValue
Yield: 4.5 g (95%)
Appearance: White to pale yellow crystalline solid
¹H NMR (DMSO-d₆): δ 9.15 (br s, 2H), 8.20 (s, 1H), 8.00 (d, 1H), 7.90 (s, 1H), 7.40 (d, 1H), 3.40 (m, 2H), 3.05 (m, 2H), 2.20 (m, 2H), 2.00 (m, 2H)
HRMS (ESI): m/z 203.1348 [M+H]⁺ (Calcd. for C₁₁H₁₅N₄, 203.1348)
Salt Form: Hydrochloride

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine HCl salt. The described three-step sequence, featuring a pivotal Suzuki-Miyaura cross-coupling, provides a practical route for obtaining this valuable heterocyclic building block. The thorough explanation of the experimental rationale and detailed procedural steps ensures that this protocol can be readily implemented and adapted by researchers in the field of drug discovery and development.

References

  • Zhang, Y., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(1), 10-14. [Link]

  • Benmahdjoub, K., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]

  • Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. [Link]

  • MasterOrganicChemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Gulevich, A. V., et al. (2013). Practical and Versatile Synthesis of Piperidine and Pyrrolidine Derivatives by a Gold-Catalyzed Oxidative Amination of Alkenes. Angewandte Chemie International Edition, 52(1), 385-389. [Link]

  • RSC Publishing. (2016). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 7, 963-976. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1377. [Link]

  • Pye, C. R., et al. (2019). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. ACS Sustainable Chemistry & Engineering, 7(22), 18446-18451. [Link]

Sources

Method

HPLC purification methods for polar piperidine derivatives

Application Note: Advanced HPLC Purification Strategies for Polar Piperidine Derivatives Executive Summary The purification of polar piperidine derivatives is a critical bottleneck in pharmaceutical development. Due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Purification Strategies for Polar Piperidine Derivatives

Executive Summary

The purification of polar piperidine derivatives is a critical bottleneck in pharmaceutical development. Due to their high basicity and polarity, these nitrogen-containing heterocycles frequently exhibit poor retention, severe peak tailing, and low recovery on standard reversed-phase (RP) columns. This application note provides a comprehensive, self-validating framework for the chromatographic purification of polar piperidines, detailing the mechanistic causality behind method selection and offering robust protocols utilizing Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC), Mixed-Mode Liquid Chromatography (MMLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

The Physicochemical Challenge of Piperidine Derivatives

To design an effective purification method, one must first understand the physicochemical behavior of the analyte. Piperidine derivatives possess a secondary or tertiary basic amine with a typical pKa ranging from 8 to 11.

  • The Void Volume Problem: Under neutral or slightly acidic chromatographic conditions, the piperidine nitrogen is fully protonated (cationic). This extreme polarity prevents the molecule from partitioning into the hydrophobic C18 stationary phase, causing the analyte to elute in or near the void volume[1].

  • Secondary Silanol Interactions: Standard silica-based columns contain residual acidic silanol groups (Si-OH) with a pKa of approximately 3.5 to 4.5. When ionized (Si-O⁻), these groups act as weak cation exchangers. The positively charged piperidine amine undergoes secondary electrostatic interactions with these silanols, resulting in severe, irreversible peak tailing and poor resolution[1].

  • Detection Limitations: Many highly polar piperidines (e.g., 3-aminopiperidine) lack a conjugated π-system, rendering standard UV-Vis detection ineffective and necessitating the use of Mass Spectrometry (MS) or Charged Aerosol Detection (CAD)[2].

Mechanistic Strategies for Retention and Resolution

Overcoming these challenges requires manipulating the ionization state of both the analyte and the stationary phase.

Strategy A: Ion-Pairing Reversed-Phase Chromatography (IP-RPLC) For moderately polar piperidines (e.g., piperidine-benzamide conjugates), standard RPLC can be optimized using acidic modifiers. The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual mechanistic purpose:

  • Silanol Suppression: TFA lowers the mobile phase pH to ~2.0, fully protonating and neutralizing residual silanols, thereby eliminating secondary electrostatic tailing[3].

  • Ion-Pairing Dynamics: The negatively charged trifluoroacetate anion forms a neutral, hydrophobic ion-pair complex with the protonated piperidine cation, significantly increasing its apparent hydrophobicity and retention on the C18 phase[3].

Strategy B: Mixed-Mode Liquid Chromatography (MMLC) When IP-RPLC fails to retain highly polar variants, MMLC is the authoritative choice. MMLC columns feature a stationary phase that combines hydrophobic (alkyl chain) and ion-exchange (e.g., cation-exchange) ligands. This dual-mechanism allows basic nitrogen-containing heterocycles to be strongly retained via primary electrostatic interactions without requiring complex pre-column derivatization[4]. MMLC is highly compatible with volatile buffers (e.g., ammonium formate), making it ideal for CAD or MS detection[2].

Strategy C: Hydrophilic Interaction Liquid Chromatography (HILIC) For extremely polar, hydrophilic piperidines, HILIC provides an orthogonal retention mechanism. Utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% acetonitrile), HILIC retains analytes via partitioning into a water-enriched layer immobilized on the stationary phase surface[5].

Method Selection Workflow

PiperidineWorkflow Start Target: Polar Piperidine Derivative Assess Assess Analyte Properties (Polarity & Chromophore) Start->Assess ModPolar Moderately Polar Strong UV Chromophore Assess->ModPolar HighPolar Highly Polar Weak/No UV Chromophore Assess->HighPolar RPLC IP-RPLC Strategy (C18 + 0.1% TFA) ModPolar->RPLC MMLC MMLC or HILIC Strategy (Mixed-Mode/Amide + CAD/MS) HighPolar->MMLC Val1 Validate: Peak Symmetry & Retention Factor (k' > 2) RPLC->Val1 Val2 Validate: MS/CAD Signal & Buffer Volatility MMLC->Val2

Caption: Workflow for selecting the optimal HPLC purification strategy for polar piperidine derivatives.

Quantitative Data Presentation

Table 1: Quantitative Comparison of Chromatographic Modes for Piperidine Derivatives

Chromatographic ModeStationary PhaseMobile Phase AdditivesTypical Retention Factor (k')Peak Symmetry (As)Primary Application
IP-RPLC C18 / C80.1% TFA or Formic Acid2.0 – 5.01.2 – 1.8Moderately polar piperidines with UV chromophores
MMLC C18 / Cation-Exchange10–30 mM Ammonium Formate4.0 – 10.00.9 – 1.2Highly polar, basic piperidines lacking UV absorption
HILIC Bare Silica / Amide5–20 mM Ammonium Acetate3.0 – 8.01.0 – 1.3Extremely polar, hydrophilic derivatives

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a "Validation Checkpoint" to prevent downstream failures and ensure causality-driven execution.

Protocol A: Preparative IP-RPLC Workflow (For UV-Active Piperidines)

Step 1: Mobile Phase Preparation & System Equilibration

  • Action: Prepare Mobile Phase A (0.1% TFA in HPLC-grade H₂O) and Mobile Phase B (0.1% TFA in Acetonitrile). Equilibrate the preparative C18 column for 10 column volumes (CV) at the initial gradient conditions (e.g., 5% B).

  • Causality: TFA lowers the pH below the pKa of residual silanols, neutralizing them to prevent secondary ion-exchange interactions, while the trifluoroacetate anion pairs with the protonated piperidine to increase hydrophobicity[3].

  • Validation Checkpoint: Monitor baseline drift at 210 nm and 254 nm. A stable baseline (ΔAU < 0.001/min) validates complete column equilibration.

Step 2: System Suitability Testing (SST)

  • Action: Inject a known reference standard (e.g., piperidine hydrochloride and toluene) before the crude sample.

  • Validation Checkpoint: Calculate the retention factor (k') and asymmetry factor (As). The system is validated for the preparative run only if k' > 2.0 (confirming ion-pairing efficacy) and As < 1.5 (confirming silanol suppression).

Step 3: Sample Preparation & Preparative Injection

  • Action: Dissolve the crude piperidine derivative in the initial mobile phase (or a maximum of 20% DMSO if solubility is poor) to a concentration of 10-50 mg/mL. Filter through a 0.45 µm PTFE syringe filter[1]. Inject via an automated fraction collector system.

  • Causality: Matching the sample diluent to the initial mobile phase prevents sample breakthrough and peak distortion at the column head.

Step 4: Orthogonal Purity Validation

  • Action: Pool the collected fractions corresponding to the target peak. Before lyophilization, re-inject an aliquot onto an analytical HILIC column (orthogonal selectivity).

  • Validation Checkpoint: The presence of a single peak (>95% Area) on an orthogonal stationary phase validates that no co-eluting hydrophobic impurities were masked during the IP-RPLC run.

Protocol B: Preparative MMLC Workflow (For Highly Polar, Non-UV Active Piperidines)

Step 1: Buffer Preparation & Ionic Strength Tuning

  • Action: Prepare Mobile Phase A (20 mM Ammonium Formate in H₂O, pH 3.5) and Mobile Phase B (Acetonitrile).

  • Causality: In MMLC, retention of basic amines is driven by cation-exchange. Increasing the buffer concentration (ionic strength) decreases retention by competing with the analyte for the stationary phase exchange sites[4]. Ammonium formate is selected for its volatility, ensuring compatibility with MS/CAD and post-run lyophilization[2].

  • Validation Checkpoint: Verify the pH of the aqueous buffer prior to mixing with organic solvents. A pH shift >0.2 units will drastically alter the ionization state of the cation-exchange ligands, invalidating retention times.

Step 2: Preparative Run with MS/CAD Splitting

  • Action: Execute the gradient (e.g., 10% B to 60% B over 20 minutes). Since the analyte lacks a UV chromophore, utilize an active flow splitter to direct 99% of the flow to the fraction collector and 1% to the CAD or single quadrupole MS detector.

  • Causality: CAD provides a uniform response independent of chemical structure, making it ideal for quantifying non-UV active piperidines[2].

Step 3: Post-Lyophilization Recovery Check

  • Action: Freeze-dry the pooled fractions to remove water, acetonitrile, and the volatile ammonium formate buffer. Weigh the final solid.

  • Validation Checkpoint: Perform a final quantitative assay using the CAD detector against a certified reference standard. A mass balance recovery of >85% validates the absence of irreversible column adsorption.

References

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography-Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. nih.gov.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. benchchem.com.
  • Technical Support Center: HPLC Purification of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone. benchchem.com.
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROM

Sources

Application

Crystallization techniques for imidazo[1,2-b]pyridazine protein complexes

Application Note: Crystallization Techniques for Imidazo[1,2-b]pyridazine Protein Complexes Part 1: Executive Summary & Chemical Context The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystallization Techniques for Imidazo[1,2-b]pyridazine Protein Complexes

Part 1: Executive Summary & Chemical Context

The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry, particularly for the development of Type I and Type I½ kinase inhibitors targeting enzymes such as Pim-1 , Mps1 (TTK) , Tyk2 , and p38 MAP kinase . Unlike its regioisomer imidazo[1,2-a]pyridine, the b-fused pyridazine ring contains an additional nitrogen atom at position 5. This structural feature significantly alters the electronic properties of the core, enhancing its hydrogen-bond acceptor capability within the kinase hinge region while simultaneously lowering lipophilicity (logP) compared to carbocyclic analogs.

However, this scaffold presents distinct challenges for structural biology:

  • Aqueous Solubility: Despite the extra nitrogen, many potent derivatives remain poorly soluble in aqueous crystallization buffers (<10 µM), leading to precipitation before complex formation.

  • Induced Fit: The scaffold often induces significant conformational changes (e.g., Helix

    
    C movement in Pim-1), making soaking into apo crystals unreliable.
    
  • Nucleation Inhibition: High concentrations of DMSO required to solubilize the ligand can disrupt crystal lattice formation or degrade diffraction quality.

This guide details a self-validating workflow to overcome these bottlenecks, prioritizing co-crystallization over soaking to ensure high-occupancy complex structures.

Part 2: Pre-Crystallization Validation (The "Go/No-Go" System)

Before setting up crystal trays, you must validate that the ligand is soluble in the presence of the protein and that binding actually occurs. Blindly screening insoluble complexes is the primary cause of failure.

Ligand Stock Preparation
  • Solvent: Use anhydrous DMSO (Grade: PCR/Sequencing).

  • Concentration: Prepare stocks at 50 mM to 100 mM . High stock concentration is critical to keep final DMSO volume <2% (v/v).

  • Storage: Aliquot into single-use amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture and promote ligand precipitation.

The Thermal Shift Assay (TSA/DSF) Checkpoint

Do not proceed to crystallization without a


C.

Protocol:

  • Protein: Dilute protein to 0.1 mg/mL in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Ligand: Add ligand to a final concentration of 10–20 µM (ensure excess over protein). Keep DMSO constant in control.

  • Dye: Add SYPRO Orange (5x final).

  • Run: Ramp 25°C to 95°C at 1°C/min.

  • Interpretation:

    • Shift > 2°C: Ligand binds. Proceed to DLS.

    • No Shift: Ligand does not bind or is precipitating. Do not crystallize.

    • High Fluorescence at 25°C: Ligand is aggregated or quenching the dye.

Solubility & Dispersity Screen (DLS)

Use Dynamic Light Scattering (DLS) to optimize the Protein:Ligand ratio.

  • Prepare protein at target crystallization concentration (e.g., 10 mg/mL).[1]

  • Add ligand (1:1.5 molar ratio). Incubate 30 mins on ice.

  • Centrifuge at 14,000 x g for 10 mins.

  • Measure DLS of the supernatant.

    • Target: Monodisperse peak (<20% Polydispersity).

    • Failure: Large aggregates (>100 nm radius). Action: Reduce ligand ratio or add 5% glycerol.

Part 3: Crystallization Workflows

Decision Matrix: Soaking vs. Co-crystallization

G Start Start: Imidazo[1,2-b]pyridazine Ligand CheckApo Do robust Apo crystals exist? Start->CheckApo ConfChange Does ligand induce conformational change? (e.g. DFG-out, Helix-C) CheckApo->ConfChange Yes CoCryst Method A: Co-crystallization (Recommended for this scaffold) CheckApo->CoCryst No Soak Method B: Soaking (Fast, but risky for occupancy) ConfChange->Soak No (Rigid Active Site) ConfChange->CoCryst Yes / Unknown

Figure 1: Decision matrix for selecting the crystallization method. Due to the induced-fit nature of imidazo[1,2-b]pyridazines in targets like Pim-1 and Mps1, co-crystallization is the default recommendation.

Method A: Co-Crystallization Protocol (Gold Standard)

This method allows the protein to fold around the ligand, accommodating the rigid imidazo[1,2-b]pyridazine core.

Materials:

  • Target Protein (e.g., Pim-1, Mps1) >95% pure.

  • Ligand (50 mM DMSO stock).[1]

  • Amicon Ultra Centrifugal Filters.

Step-by-Step Protocol:

  • Dilution Phase: Dilute the protein to ~0.5 mg/mL (low concentration prevents immediate precipitation upon ligand addition).

  • Ligand Addition: Add ligand to a 3:1 molar excess relative to the protein.

    • Critical: Add the ligand slowly while vortexing gently.

    • Limit: Ensure final DMSO concentration is < 2%.

  • Incubation: Incubate for 1 hour on ice . This allows slow equilibration and binding.

  • Concentration: Concentrate the complex using a centrifugal filter to the final crystallization concentration (e.g., 8–12 mg/mL).

    • Why: As protein concentrates, the bound ligand concentrates with it. Free ligand may precipitate but will be removed in the next step.

  • Clarification: Centrifuge the concentrate at 16,000 x g for 10 mins at 4°C .

    • Observation: A small pellet of excess ligand is normal. The supernatant contains the saturated protein-ligand complex.

  • Screening: Set up hanging or sitting drops immediately.

    • Ratio: 1:1 and 2:1 (Protein:Reservoir).

Targeted Conditions (Based on Literature):

TargetPDBBuffer SystemPrecipitantAdditives
Pim-1 2C3I0.1 M Tris pH 8.540% PEG 3000.2 M Li₂SO₄
Mps1 5N870.1 M MES pH 6.020% PEG 33500.2 M Ammonium Sulfate
p38 6ANL0.1 M HEPES pH 7.520% PEG 400010% Isopropanol
Method B: Soaking Protocol (For Robust Apo Crystals)

Use this only if co-crystallization fails or for high-throughput fragment screening.

  • Harvest: Transfer apo crystals to a stabilizing solution (Mother Liquor + 5% glycerol).

  • The "Pulse" Soak:

    • Prepare a separate drop of Mother Liquor containing 2 mM Ligand (max 5% DMSO).

    • Transfer crystals into this drop.

    • Time: Incubate for 2 to 12 hours.

    • Note: Imidazo[1,2-b]pyridazines are often slow binders due to hydrophobic desolvation. Short soaks (<1 hr) often yield low occupancy.

  • Back-Soak (Optional): If crystals crack, transfer briefly (30s) to a ligand-free cryo-solution to wash surface DMSO before freezing.

Part 4: Data Presentation & Analysis

When refining the structure, pay close attention to the imidazo[1,2-b]pyridazine core geometry.

Key Structural Checkpoints:

  • Hinge Interaction: The N1 or N5 atoms typically accept a hydrogen bond from the kinase hinge (backbone NH). Verify this distance (2.8 – 3.2 Å).

  • Planarity: The bicyclic system must be planar. Restrain planarity during refinement (e.g., REFMAC5 or Phenix).

  • B-Factors: Compare Ligand B-factors to surrounding Protein Sidechain B-factors.

    • 
      : Good occupancy.
      
    • 
      : Low occupancy (<70%).
      

Table 1: Troubleshooting Common Failure Modes

SymptomCauseSolution
Precipitation in Drop Ligand insolubilityReduce ligand excess to 1.2x; Use co-solvents (5% Ethanol).
No Electron Density Low affinity or occupancySwitch from Soaking to Co-crystallization; Increase concentration step incubation.
Cracked Crystals DMSO shock or conformational changeUse "Stepwise Soaking" (0.5 mM

1 mM

2 mM); Switch to Co-crystallization.
Twinning Lattice stress from ligandScreen additive kits (Hampton Research) for small molecule additives.

Part 5: Visualization of Signaling & Workflow

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Complex Formation cluster_2 Phase 3: Crystallography LigandStock Ligand Stock (50mM DMSO) TSA Thermal Shift (DSF) LigandStock->TSA DLS Solubility Check (DLS) TSA->DLS If Tm > 2°C DiluteProt Dilute Protein (0.5 mg/mL) DLS->DiluteProt If Monodisperse AddLigand Add Ligand (3:1 Excess) DiluteProt->AddLigand Incubate Incubate 1hr @ 4°C AddLigand->Incubate Concentrate Concentrate (to 10 mg/mL) Incubate->Concentrate Clarify Clarify Spin (16k x g) Concentrate->Clarify Trays Set Trays (Sitting Drop) Clarify->Trays Diffraction X-Ray Diffraction Trays->Diffraction

Figure 2: The "Pipeline" workflow for co-crystallization. Note the dilution step before ligand addition to prevent shock precipitation.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as Pim Kinase Inhibitors. Pogacic, V., et al. Cancer Research (2007). Key Insight: Protocol for Pim-1 crystallization with PEG 300 and Lithium Sulfate.[1]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors. Kusakabe, K., et al. Journal of Medicinal Chemistry (2015). Key Insight: Co-crystallization techniques for Mps1 and handling of activation loop dynamics.

  • Structure-based Design of Imidazo[1,2-b]pyridazine-based p38 MAP Kinase Inhibitors. Kaieda, A., et al. Scientific Reports/PDB (2018). Key Insight: High-resolution conditions for p38 MAP kinase complexes.

  • Identification of Imidazo[1,2-b]pyridazine TYK2 Pseudokinase Ligands. Tokhunts, R., et al. MedChemComm (2017). Key Insight: Solubility management for hydrophobic Tyk2 ligands.

Sources

Method

Application Notes and Protocols: Assessing the Cell Permeability of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine

Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Critical Role of Permeability in Drug Discovery The journey of an orally administered drug from ingestion to its target site is fraught wit...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Critical Role of Permeability in Drug Discovery

The journey of an orally administered drug from ingestion to its target site is fraught with biological barriers, the first and most significant of which is the intestinal epithelium. A drug's ability to efficiently cross this cellular layer, a characteristic known as cell permeability, is a fundamental determinant of its oral bioavailability and, ultimately, its therapeutic efficacy. The imidazo[1,2-b]pyridazine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[1][2] This application note focuses on a specific analog, 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine, and provides a detailed guide for researchers, scientists, and drug development professionals on how to accurately assess its cell permeability.

Understanding the permeability of a drug candidate like 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine early in the discovery pipeline is paramount.[3] Poor permeability can lead to failed clinical trials and wasted resources. Conversely, a thorough understanding of a compound's transport characteristics allows for informed lead optimization and the design of effective drug delivery strategies.[4] This guide will delve into the theoretical underpinnings and practical execution of the most relevant in vitro permeability assays, with a primary focus on the Caco-2 cell model, the industry's gold standard for predicting human intestinal absorption.[5]

Physicochemical Profile of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine: A Predictive Glance

Before embarking on experimental assays, a preliminary assessment of a compound's physicochemical properties can offer valuable insights into its likely permeability. For 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine (Molecular Formula: C₁₁H₁₄N₄), key parameters include:

PropertyPredicted Value/RangeImplication for Permeability
Molecular Weight 202.26 g/mol Well within the range for good passive diffusion (typically <500 g/mol ).
LogP (Octanol/Water Partition Coefficient) ~0.5Indicates a degree of lipophilicity, which is generally favorable for transcellular passive diffusion.[6]
Topological Polar Surface Area (TPSA) 42.2 ŲA low TPSA is often correlated with higher permeability.

These values are predictive and should be experimentally verified. The LogP, in particular, suggests that while the compound has some lipophilicity, it is not excessively so, which can sometimes lead to poor aqueous solubility or high non-specific binding.[7]

Choosing the Right Permeability Assay: A Strategic Decision

A variety of in vitro models are available to assess drug permeability, each with its own set of advantages and limitations. The choice of assay depends on the stage of drug discovery and the specific questions being asked.

AssaySelection cluster_0 Early Discovery (High-Throughput Screening) cluster_1 Lead Optimization & Preclinical Development PAMPA PAMPA Assay Caco2 Caco-2 Assay PAMPA->Caco2 Passive Diffusion Assessment PAMPA->Caco2 Detailed Mechanistic Studies MDCK MDCK Assay Caco2->MDCK Efflux/Transporter Studies Start Compound Screening Start->PAMPA Initial Permeability Rank-Ordering

Figure 1. A decision-making workflow for selecting the appropriate cell permeability assay based on the stage of drug development.

Parallel Artificial Membrane Permeability Assay (PAMPA)

For early-stage discovery, where rapid screening of a large number of compounds is necessary, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput option.[8]

  • Principle: PAMPA is a cell-free assay that models passive, transcellular diffusion.[9] It utilizes a 96-well plate system where a filter support is coated with an artificial lipid membrane, separating a donor compartment (containing the test compound) from an acceptor compartment.[10]

  • Strengths: High throughput, low cost, and excellent for assessing passive diffusion.[8]

  • Limitations: As an artificial system, it does not account for active transport mechanisms (uptake or efflux) or paracellular transport (movement between cells). Therefore, it may overestimate the permeability of compounds that are substrates for efflux transporters or underestimate the permeability of those that utilize active uptake pathways.[9]

Madin-Darby Canine Kidney (MDCK) Cell Assay

The Madin-Darby Canine Kidney (MDCK) cell line is another valuable tool, particularly for investigating the role of specific transporters.[11]

  • Principle: MDCK cells form a polarized monolayer with tight junctions, similar to Caco-2 cells, but they grow and differentiate more rapidly.[11] Wild-type MDCK cells have low expression of endogenous transporters, making them a good baseline model for passive permeability.[12]

  • Strengths: Faster culture time compared to Caco-2 cells.[11] Critically, MDCK cells can be transfected to overexpress specific human transporters, such as P-glycoprotein (P-gp/MDR1), creating powerful tools like the MDR1-MDCK cell line to specifically identify substrates of this key efflux transporter.[13]

  • Limitations: Being of canine origin, the expression and function of endogenous transporters may not perfectly mirror the human intestine.[14]

Caco-2 Cell Assay: The Gold Standard

The Caco-2 cell line, derived from a human colorectal carcinoma, is the most widely accepted and utilized in vitro model for predicting human intestinal drug absorption.[5][] Its widespread adoption is due to its ability to differentiate into a polarized monolayer of cells that morphologically and functionally resemble the enterocytes of the small intestine.[5] These cells form tight junctions and express a variety of clinically relevant transporters and enzymes.[]

  • Principle: Caco-2 cells are cultured on semi-permeable filter supports (e.g., Transwell™ inserts) for approximately 21 days, during which they differentiate and form a confluent, polarized monolayer.[] This creates two distinct compartments: an apical (AP) side, representing the intestinal lumen, and a basolateral (BL) side, representing the bloodstream. The test compound is added to one compartment, and its appearance in the other compartment is measured over time.

  • Strengths: Provides a comprehensive assessment of permeability, accounting for passive diffusion (transcellular and paracellular routes) and active transport mechanisms (uptake and efflux).[16] Data from Caco-2 assays are well-regarded by regulatory agencies like the FDA.[17][18]

  • Limitations: The 21-day differentiation period is time-consuming.[] The expression levels of some transporters and metabolic enzymes may differ from those in the human intestine.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine

This protocol provides a step-by-step methodology for conducting a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio (ER) of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine.

I. Materials and Reagents
  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Non-Essential Amino Acids (NEAA) solution

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • D-Glucose

  • Transwell™ permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine (test compound)

  • Control compounds:

    • High Permeability: Antipyrine or Propranolol[16]

    • Low Permeability: Atenolol or Mannitol[16]

    • P-gp Substrate (Efflux Control): Digoxin or Talinolol[16]

  • Lucifer Yellow (monolayer integrity marker)

  • Analytical standards for all compounds

  • LC-MS/MS system for quantification

II. Experimental Workflow

Caco2_Workflow cluster_cell_culture Phase 1: Cell Culture & Seeding cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis & Data Interpretation Culture Maintain Caco-2 Cells in Flasks Seed Seed Cells onto Transwell Inserts Culture->Seed Differentiate Culture for 21 Days to Form Monolayer Seed->Differentiate TEER Measure TEER to Confirm Monolayer Integrity Differentiate->TEER Prepare Prepare Dosing Solutions (AP & BL) TEER->Prepare Incubate Add Compound & Incubate (e.g., 120 min at 37°C) Prepare->Incubate Sample Collect Samples from Donor & Receiver Chambers Incubate->Sample Quantify Quantify Compound Concentration by LC-MS/MS Sample->Quantify Calculate Calculate Papp and Efflux Ratio Quantify->Calculate LY Measure Lucifer Yellow Permeability LY->Calculate Classify Classify Compound Permeability Calculate->Classify

Figure 2. Step-by-step workflow for the Caco-2 permeability assay.

III. Step-by-Step Procedure
  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Passage cells every 3-4 days before they reach 90% confluency. Use cells between passages 40 and 60 for permeability assays.[16]

    • Seed Caco-2 cells onto the apical side of the Transwell™ inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-22 days, replacing the medium in both apical and basolateral compartments every 2-3 days.[16]

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter.

    • Monolayers with TEER values >250 Ω·cm² are generally considered suitable for permeability studies. Record the values.

  • Preparation of Transport Buffer and Dosing Solutions:

    • Prepare transport buffer (HBSS supplemented with 25 mM HEPES and 1 g/L D-Glucose), and adjust the pH to 7.4 for the basolateral side and 6.5 for the apical side to mimic physiological conditions.

    • Prepare a stock solution of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine and control compounds in DMSO.

    • Prepare the final dosing solutions by diluting the stock solution into the appropriate transport buffer to a final concentration (e.g., 10 µM).[16] The final DMSO concentration should be ≤1% to avoid cytotoxicity.

  • Permeability Assay (Bidirectional Transport):

    • Carefully wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

    • For Apical to Basolateral (A→B) Transport:

      • Add the dosing solution containing the test compound to the apical (AP) chamber (e.g., 0.4 mL).

      • Add fresh transport buffer to the basolateral (BL) chamber (e.g., 1.2 mL).

    • For Basolateral to Apical (B→A) Transport:

      • Add the dosing solution containing the test compound to the basolateral (BL) chamber.

      • Add fresh transport buffer to the apical (AP) chamber.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 120 minutes.[19]

    • At the end of the incubation, collect samples from both the donor and receiver compartments for LC-MS/MS analysis. Also, collect a sample from the initial dosing solution (T₀ sample).

  • Lucifer Yellow Assay for Post-Assay Integrity:

    • After removing the compound solutions, wash the monolayers.

    • Add a solution of Lucifer Yellow (e.g., 100 µM) to the apical chamber and incubate for 1 hour.

    • Measure the amount of Lucifer Yellow that has permeated to the basolateral chamber using a fluorescence plate reader.

    • Calculate the Papp of Lucifer Yellow. A value <1 x 10⁻⁶ cm/s confirms that the monolayer integrity was maintained throughout the experiment.[19]

IV. Sample Analysis and Data Calculation
  • Quantification: Analyze the concentration of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine and control compounds in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation[]:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

    • A is the surface area of the permeable membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor chamber (µmol/mL).

  • Calculation of Efflux Ratio (ER): The efflux ratio is a key indicator of active efflux transport.[16]

    ER = Papp (B→A) / Papp (A→B)

V. Data Interpretation

The calculated Papp and ER values are used to classify the permeability of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine.

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassificationExpected Human AbsorptionReference
< 1Low< 30%[20]
1 - 10Moderate30% - 80%[20][21]
> 10High> 80%[21]
  • Efflux Ratio (ER):

    • An ER > 2 suggests that the compound is a substrate for an active efflux transporter, such as P-glycoprotein.[16] This can be a significant liability, as it may limit oral bioavailability and brain penetration.

    • If a high ER is observed, follow-up studies in the presence of specific efflux inhibitors (e.g., verapamil for P-gp) or using transporter-overexpressing cell lines (e.g., MDR1-MDCK) are warranted to confirm the specific transporter involved.[13]

  • Mass Recovery: It is also crucial to calculate the percent recovery of the compound at the end of the experiment. Low recovery (<70%) may indicate issues such as non-specific binding to the plate, cell binding, or metabolic instability.[19] For highly lipophilic compounds, the inclusion of bovine serum albumin (BSA) in the basolateral chamber can improve recovery by mimicking in vivo sink conditions.[7]

Conclusion

A thorough and early assessment of cell permeability is a cornerstone of modern, efficient drug discovery. For a promising scaffold like 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine, a tiered approach beginning with high-throughput screens like PAMPA and culminating in the detailed, mechanistic insights provided by the Caco-2 permeability assay is recommended. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can generate robust, reliable data to confidently guide the optimization and development of this and other imidazo[1,2-b]pyridazine-based drug candidates, ultimately increasing the probability of clinical success.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Biolabs. (n.d.). MDCK Permeability.
  • Karlgren, M., & Artursson, P. (2018). Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org.
  • U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA.
  • U.S. Food and Drug Administration. (2022). Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA.
  • Cyprotex. (n.d.). Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Technology Networks.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay.
  • Pharma R&D. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • OntoSite AI. (n.d.). Breaking Down Barriers: The Surprising Role of Permeability Coefficients in Revolutionizing Drug Development.
  • BOC Sciences. (n.d.). Caco-2 Permeability Testing | Intestinal Model.
  • EURL ECVAM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Domainex. (n.d.). Caco-2 Permeability Assay.
  • SlideShare. (n.d.). PAMPA permeability assay.
  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine. PubChem.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Karasulu, E. (2019). Evaluation of drug permeability methods recommended by health authorities. Semantic Scholar.
  • Biosig Lab. (n.d.). Deep-PK: Theory.
  • U.S. Food and Drug Administration. (2022). Practical Considerations Related to In-vitro Permeation Test Studies for Topical Products Submitted in ANDAs. FDA.
  • ResearchGate. (n.d.). Schematic representation of a PAMPA assay.
  • Biosig Lab. (n.d.). Theory - How to interpret pkCSM results.
  • Der Pharma Chemica. (2016). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
  • Sinochem-Nanjing. (n.d.). Imidazo-1,2-B-Pyridazine.
  • Lin, L., et al. (2020). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-b)pyridazine-6-carboxylic acid. PubChem.
  • Augustijns, P., & Wuyts, B. (2020). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics.
  • WuXi AppTec. (2025). Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions.
  • PubMed. (2001). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. PubMed.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Moshang Chemical. (n.d.). 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine.
  • Smolecule. (2023). 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine.
  • Sigma-Aldrich. (n.d.). Imidazo[1,2-b]pyridazin-6-amine.

Sources

Application

Formulation Strategies for Preclinical Studies of Piperidine-Pyridazines

Application Note & Protocol Guide Introduction: The Physicochemical "Personality" of the Scaffold Developing formulations for piperidine-pyridazines requires a nuanced understanding of their dualistic chemical nature. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Introduction: The Physicochemical "Personality" of the Scaffold

Developing formulations for piperidine-pyridazines requires a nuanced understanding of their dualistic chemical nature. This scaffold combines a highly basic, saturated heterocycle (piperidine, pKa ~10–11) with an electron-deficient, aromatic diazine (pyridazine, pKa ~2.3).[1]

The Formulation Challenge
  • Solubility-pH Dependency: The piperidine nitrogen is the primary "handle" for solubilization.[1] At physiological pH (7.4), the molecule is often partially deprotonated and lipophilic (LogP > 3), leading to precipitation. At gastric pH (1.2), it is highly soluble.[1] This creates a risk of in vivo precipitation upon gastric emptying, leading to variable bioavailability.[1]

  • Crystallinity: The planar pyridazine ring facilitates strong

    
    -
    
    
    
    stacking, often resulting in high melting point crystalline lattices that resist dissolution.[1]
  • Chemical Stability: While the pyridazine ring is robust, the piperidine nitrogen is susceptible to N-oxidation, and the linker regions may be prone to hydrolysis depending on substitution.

This guide details three distinct formulation tiers: Tier 1 (Early PK/Screening) , Tier 2 (Dose-Escalation/Efficacy) , and Tier 3 (Toxicology/GLP) .

Pre-Formulation Profiling: The "Go/No-Go" Gate

Before attempting formulation, you must map the solubility landscape.[1] Do not rely on calculated LogP alone.[1]

Protocol A: Kinetic Solubility & pH Profiling

Objective: Determine the pH-solubility profile to identify the "pHmax" (pH of maximum solubility before precipitation).

Materials:

  • Compound X (Micronized powder)

  • Universal Buffer System (Britton-Robinson or Citrate-Phosphate) ranging pH 2.0 – 8.0.[1]

  • HPLC/UV-Vis plate reader.[1]

Workflow:

  • Stock Prep: Dissolve Compound X in DMSO to 10 mM.

  • Spiking: Spike 5 µL of stock into 195 µL of buffer in a 96-well filter plate.

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter into a receiver plate.

  • Analysis: Quantify filtrate concentration via UV-Vis (254 nm) against a standard curve.

Decision Logic:

  • If Solubility at pH 7.4 < 10 µg/mL: IV formulation requires Cyclodextrins or high % Cosolvents.[1]

  • If Solubility at pH 4.0 > 1 mg/mL: Acidified saline is a viable IV vehicle.[1]

Tier 1: Intravenous (IV) Formulations for PK

Goal: Absolute bioavailability (


) determination. Must be a clear solution, particle-free, biocompatible.[1]
Strategy: The "Proton-Shield" Approach (Cyclodextrins)

For piperidine-pyridazines, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is superior to cosolvents (PEG/DMSO) because it encapsulates the lipophilic pyridazine core while the basic piperidine remains solubilized or interacts with the CD exterior, reducing injection site irritation.[1]
Protocol B: 20% HP- -CD in Citrate Buffer (Target: 5 mg/mL)[1]

Reagents:

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®)[1]
    
  • Citric Acid Monohydrate[1]

  • Sterile Water for Injection (WFI)

  • 1N NaOH / 1N HCl[1]

Step-by-Step Procedure:

  • Buffer Prep: Prepare 50 mM Citrate Buffer (pH 4.0). Dissolve 1.05 g citric acid in 100 mL WFI. Adjust pH to 4.0 with NaOH.

  • Vehicle Assembly: Add 20 g HP-

    
    -CD to 80 mL of Citrate Buffer. Stir until clear (endothermic process; may require slight warming to 30°C).
    
  • API Addition:

    • Weigh Compound X (equivalent to 500 mg).[1]

    • Add slowly to the vortexing vehicle.[1]

    • Critical Step: If dissolution is slow, lower pH to 3.0 temporarily with 1N HCl to protonate the piperidine, then back-titrate to pH 4.0–4.5 once dissolved.[1]

  • Osmolality Check: Verify osmolality is 280–320 mOsm/kg.[1] (CDs add significant tonicity; dilute with water if hypertonic).[1]

  • Sterilization: Filter through 0.22 µm PVDF membrane.[1]

Why this works: The acidic buffer ensures the piperidine is protonated (


), maximizing intrinsic solubility, while the cyclodextrin sequesters the hydrophobic pyridazine tail, preventing aggregation.

Tier 2: Oral (PO) Formulations for Efficacy

Goal: High exposure, mimicking clinical dosage forms.[1]

Strategy: Amorphous Dispersion vs. Co-solvent Solution

For early efficacy, a Self-Emulsifying Drug Delivery System (SEDDS) or a High-load Cosolvent Solution is preferred over suspensions to maximize exposure.[1]

Protocol C: The "Golden Triangle" Cosolvent System

Composition: 10% DMSO / 20% PEG 400 / 70% Water (pH adjusted).[1]

Workflow:

  • Dissolve Compound X completely in DMSO (the primary solvent).[1]

  • Add PEG 400 (the wetting agent/stabilizer) and vortex.[1]

  • Slowly add Water (acidified to pH 3 with HCl) while vortexing.

    • Caution: Heat is generated upon mixing PEG and water.[1] Cool to RT.

  • Check for "crashing out": If precipitate forms upon water addition, the compound is too lipophilic.[1] Switch to Protocol D .

Protocol D: Lipid Suspension (Standard Suspension Vehicle)

Composition: 0.5% Methylcellulose (MC) (400 cP) + 0.2% Tween 80 in Water.[1]

Workflow:

  • Heat 1/3 of the required water to 80°C.

  • Disperse MC powder into hot water; stir until wetted.

  • Add remaining cold water to hydrate the polymer (temperature shock method).[1]

  • Add Tween 80.

  • Levigate Compound X with a small amount of the vehicle in a mortar/pestle to form a smooth paste.[1]

  • Dilute with remaining vehicle.

Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the appropriate formulation based on the study type and physicochemical data.

FormulationStrategy Start Compound X (Piperidine-Pyridazine) SolubilityCheck Aq. Solubility (pH 7.4) Start->SolubilityCheck IV_Route Route: Intravenous (IV) SolubilityCheck->IV_Route PK Study PO_Route Route: Oral (PO) SolubilityCheck->PO_Route Efficacy/Tox HighSol > 1 mg/mL IV_Route->HighSol LowSol < 1 mg/mL IV_Route->LowSol Saline Acidified Saline (pH 4-5) HighSol->Saline CD_Complex 20% HP-β-CD in Citrate Buffer LowSol->CD_Complex Preferred Cosolvent PEG400 / Ethanol / Water (Risk of Hemolysis) LowSol->Cosolvent Alternative DoseCheck Target Dose PO_Route->DoseCheck LowDose < 50 mg/kg DoseCheck->LowDose HighDose > 100 mg/kg (Toxicology) DoseCheck->HighDose Solution Solution: 10% DMSO / 20% PEG400 LowDose->Solution Suspension Suspension: 0.5% MC / 0.2% Tween 80 HighDose->Suspension Standard LBF Lipid Based: Labrasol / Capryol HighDose->LBF If Bioavailability Low

Figure 1: Formulation Decision Tree for Piperidine-Pyridazine derivatives. Selection relies on the interplay between intrinsic solubility, target dose, and administration route.[1]

Summary of Recommended Vehicles

RouteStudy TypeVehicle CompositionMax Dose PotentialKey Advantage
IV PK / Safety20% HP-

-CD in 50mM Citrate (pH 4)
5 - 10 mg/mLLow irritation; prevents precipitation upon dilution in blood.[1]
IV Screening5% DMSO / 40% PEG400 / 55% Water 2 - 5 mg/mLRapid preparation; no complexation equilibrium needed.[1]
PO PK / Efficacy10% DMSO / 10% Solutol HS15 / 80% pH 4 Buffer 10 - 30 mg/mLMaximizes absorption; Solutol improves permeability.[1]
PO Toxicology0.5% Methylcellulose / 0.2% Tween 80 > 100 mg/mLHigh drug load capacity; standard for GLP safety studies.[1]

References

  • Kerns, E. H., & Di, L. (2008).[1] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard text for physicochemical profiling protocols).

  • FDA Inactive Ingredient Database (IID). U.S. Food and Drug Administration.[1] [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] [Link]

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1][3][4] Pharmaceutical Research, 21(2), 201-230.[1] [Link]

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context for Piperidine/Pyridazine pKa and medicinal chemistry properties).

Sources

Method

Microwave-assisted synthesis of 6-substituted imidazo[1,2-b]pyridazines

Application Note: Microwave-Assisted Synthesis of 6-Substituted Imidazo[1,2-b]pyridazines Executive Summary The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of po...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 6-Substituted Imidazo[1,2-b]pyridazines

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of potent kinase inhibitors (e.g., Ponatinib analogs, VEGFR2 inhibitors). Conventional thermal synthesis of this bicyclic system often suffers from prolonged reaction times (12–24 hours), harsh reflux conditions, and variable yields due to side reactions.

This Application Note details a microwave-assisted protocol that reduces reaction times to under 30 minutes while significantly improving purity profiles. We focus on a modular approach: first constructing the 6-chloro-substituted core via condensation, followed by rapid C-6 functionalization using microwave-accelerated Suzuki-Miyaura cross-coupling.

Scientific Foundation & Mechanism

The "Microwave Effect" in Heterocycle Formation

Microwave irradiation provides direct dielectric heating, coupling efficiently with polar reaction components. In the synthesis of imidazo[1,2-b]pyridazines, the rate-determining step involves the formation of a polar transition state (N-alkylation). Microwave energy stabilizes this transition state through dipolar polarization, lowering the activation energy (


) and accelerating the reaction rate by orders of magnitude compared to conductive heating.
Reaction Mechanism

The formation of the imidazo[1,2-b]pyridazine core proceeds via a condensation-cyclization sequence between a 3-aminopyridazine and an


-haloketone.
  • N-Alkylation: The endocyclic nitrogen (N-2) of the pyridazine attacks the

    
    -carbon of the haloketone, displacing the halide.
    
  • Cyclization: The exocyclic amine attacks the carbonyl carbon, forming a hydroxy-dihydro-imidazo intermediate.

  • Aromatization: Dehydration occurs rapidly under microwave heating to establish the aromatic system.

Figure 1: Mechanistic Pathway & Workflow

ReactionMechanism Start 3-Amino-6-chloropyridazine (Nucleophile) Inter1 N-Alkylated Intermediate Start->Inter1 MW Irradiation (SN2 Attack) Reagent α-Haloketone (Electrophile) Reagent->Inter1 Inter2 Cyclized Dihydro-OH Species Inter1->Inter2 Intramolecular Cyclization Product 6-Chloroimidazo[1,2-b]pyridazine (Core Scaffold) Inter2->Product - H2O (Aromatization)

Caption: Mechanistic pathway for the condensation of 3-aminopyridazine with


-haloketones under microwave irradiation.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Reaction Type: Condensation / Cyclization[1]

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equiv, 130 mg, 1.0 mmol)

  • 
    -Bromoacetophenone (1.1 equiv, 219 mg, 1.1 mmol)
    
  • Solvent: Ethanol (absolute, 3.0 mL)

  • Vessel: 10 mL Microwave Process Vial with crimp cap

Procedure:

  • Loading: Weigh 3-amino-6-chloropyridazine and

    
    -bromoacetophenone into the 10 mL vial. Add a magnetic stir bar.[2]
    
  • Solvation: Add 3.0 mL of ethanol. Cap the vial and vortex for 10 seconds to ensure a homogeneous suspension.

  • Irradiation: Place in the microwave reactor cavity.

    • Mode: Dynamic (PID control)

    • Temperature: 150 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Max 200 W (High absorption expected)

  • Workup: Cool the vial to room temperature (compressed air cooling). A precipitate often forms.

    • If solid forms: Filter the solid, wash with cold ethanol (2 x 2 mL) and diethyl ether.

    • If solution: Evaporate solvent under reduced pressure.[2] Neutralize the hydrobromide salt with saturated NaHCO

      
       solution and extract with EtOAc.
      
  • Validation: Analyze via LC-MS (Expected M+H: ~230.0) and 1H NMR.

Protocol B: C-6 Functionalization (Suzuki-Miyaura Coupling)

Target: 6-(4-Methoxyphenyl)-2-phenylimidazo[1,2-b]pyridazine Reaction Type: Pd-catalyzed Cross-Coupling

Materials:

  • 6-Chloro-2-phenylimidazo[1,2-b]pyridazine (Product from Protocol A) (1.0 equiv, 0.5 mmol)

  • 4-Methoxyphenylboronic acid (1.2 equiv, 0.6 mmol)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for difficult substrates)
  • Base: 2M aq. Na

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DME/Water (3:1 ratio) or 1,4-Dioxane/Water

Procedure:

  • Inerting: Add the chloride scaffold, boronic acid, and catalyst to the microwave vial. Seal and purge with Nitrogen/Argon for 2 minutes.

  • Solvation: Inject degassed solvent (DME/Water) and base solution through the septum.

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 10 minutes

    • Stirring: High

  • Purification: Filter through a Celite pad to remove Palladium residues. Dilute with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc gradient).

Figure 2: Experimental Workflow Diagram

Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Functionalization Setup1 Combine Reagents (Amine + Haloketone + EtOH) MW1 MW Irradiation 150°C / 15 min Setup1->MW1 Workup1 Cool & Filter (Isolate HBr Salt) MW1->Workup1 Setup2 Add Boronic Acid + Pd Catalyst + Base Workup1->Setup2 Use 6-Cl Scaffold MW2 MW Irradiation 120°C / 10 min Setup2->MW2 Purify Celite Filter & Flash Chromatography MW2->Purify

Caption: Step-by-step workflow for the sequential microwave synthesis and functionalization.

Data Analysis & Troubleshooting

Comparative Efficiency: Microwave vs. Thermal

The following data highlights the efficiency gains when synthesizing the core 6-chloroimidazo[1,2-b]pyridazine scaffold.

ParameterConventional Heating (Reflux)Microwave IrradiationImprovement Factor
Temperature 78 °C (Ethanol reflux)150 °C~2x
Time 16 Hours15 Minutes64x Faster
Yield 45 - 60%85 - 92%+40%
Purity (Crude) Low (requires chromatography)High (precipitation sufficient)Significant
Optimization Guidelines
  • Solvent Choice: Ethanol is preferred for the cyclization step due to its high loss tangent (

    
    ), ensuring efficient energy absorption. For the Suzuki coupling, DME/Water or Dioxane/Water mixtures are critical to solubilize the inorganic base while maintaining microwave coupling.
    
  • Pressure Management: At 150 °C, ethanol generates approximately 10-12 bar (145-175 psi) of pressure. Ensure your microwave vial is rated for at least 20 bar (290 psi). If the pressure limit is triggered, reduce the temperature to 140 °C and extend the time by 5 minutes.

  • Regioselectivity: The reaction of 3-aminopyridazine is highly regioselective for the imidazo[1,2-b]pyridazine isomer (N-2 attack) over the imidazo[2,1-f]pyridazine isomer, driven by the higher nucleophilicity of the N-2 nitrogen.

References

  • Stanovnik, B., & Tišler, M. (1967).[3] Synthesis of pyridazine derivatives—VIII: Imidazo[1,2-b]pyridazines. Tetrahedron, 23(1), 387–395.[3] Link

  • Akkaoui, A., et al. (2010).[4] Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation.[4] European Journal of Organic Chemistry, 2010(18), 3416-3424. Link

  • Kazzouli, S. E., et al. (2012).[4] Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr.[4] Tetrahedron Letters, 53(25), 3140-3145. Link

  • Baudoin, O., et al. (2002). Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams. Journal of Organic Chemistry, 67(4), 1199–1207. Link

  • Bagley, M. C., et al. (2002). Microwave-assisted synthesis of 2-aminopyridines and their conversion to imidazo[1,2-a]pyridines. Synlett, 2002(07), 1143-1145. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Solubility Optimization

This guide functions as a specialized Technical Support Center for researchers working with 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine .[1][2] It is structured to troubleshoot solubility issues dynamically, moving from d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine .[1][2] It is structured to troubleshoot solubility issues dynamically, moving from diagnostic assessments to advanced formulation protocols.

Ticket ID: SOL-IPZ-006 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry Subject: Overcoming aqueous insolubility and precipitation in biological assays.[1][2]

🔬 Section 1: Diagnostic & Initial Assessment

"Why is my compound crashing out of solution?"

Before attempting to fix the solubility, you must understand the physicochemical "personality" of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine. The solubility issues are rarely random; they are driven by two competing forces: Crystal Lattice Energy vs. Solvation Energy .

The Physicochemical Barrier[2][3]
  • The Core (Imidazo[1,2-b]pyridazine): This fused bicyclic aromatic system is planar.[2][3] In the solid state, these rings stack efficiently via

    
     interactions, creating a high lattice energy barrier that water molecules struggle to break [1].
    
  • The Handle (Piperidine): This is your solubility "switch."[2] The secondary amine on the piperidine ring has a pKa of approximately 10.8–11.2 [2].[2]

    • At pH 7.4 (Physiological): The molecule exists in equilibrium.[2] While largely protonated, the presence of the neutral free base (even at 1%) can drive precipitation due to the insolubility of the aromatic core.[2]

    • At pH > 9: The molecule is neutral, highly lipophilic, and effectively insoluble in water.

Quick Diagnostic Checklist
ParameterValue / StatusImplication
Calculated LogP ~0.5 – 1.5 [4]Moderate lipophilicity; solubility is limited by crystallinity, not just hydrophobicity.[1][2][3]
pKa (Basic) ~11.0 (Piperidine NH)Crucial: Solubility is highly pH-dependent.[1][2][3]
pKa (Weak Base) ~3.5 (Imidazo N)Negligible contribution to solubility at physiological pH.[2]
Appearance Crystalline SolidHigh melting point indicates strong intermolecular forces.[2]

🧪 Section 2: Protocol – Salt Selection & Optimization

"I need a stable aqueous stock. DMSO is toxic to my cells."

The Solution: Do not use the free base for aqueous work. You must convert the piperidine moiety into a stable salt.[2] The free base is prone to "oiling out" or forming gels in water.

Recommended Salt Forms

We recommend the Dihydrochloride (2HCl) or Mesylate salts for maximum aqueous solubility.[1][2]

Protocol: In Situ Salt Formation (For Immediate Use)

If you have the free base and need an aqueous solution immediately:

  • Calculate Molar Equivalents: You need 2.0 - 2.2 equivalents of acid relative to the compound.[1][2]

    • Why? One eq protonates the piperidine (essential).[2] The second eq ensures the pH remains low enough to prevent disproportionation during dilution.[2]

  • The "Wetting" Step:

    • Weigh the compound into a vial.

    • Add the calculated volume of 0.1 M HCl (or 1 M HCl for high concentrations).

    • Crucial: Do not add water yet.[2] Vortex the compound in the acid until a clear syrup or solution forms.

  • Dilution: Slowly add water or buffer to reach the final volume.

    • Warning: Avoid Phosphate Buffered Saline (PBS) initially.[2] Phosphate anions can precipitate with cationic drugs.[2] Use Saline (0.9% NaCl) or Water for Injection .[1][2]

Protocol: Solid State Salt Synthesis (For Long-Term Storage)

For reproducible animal studies, synthesize the solid salt:

  • Dissolve free base in Ethanol or Methanol (warm if necessary).[2]

  • Add 2.2 eq of HCl in Dioxane or Methanesulfonic acid .[2]

  • Cool to 0°C. The salt should precipitate.[2]

  • Filter and dry under vacuum.

    • Result: A hygroscopic solid with solubility >50 mg/mL in water.

💉 Section 3: Formulation Strategies (In Vivo & In Vitro)

"How do I formulate this for IP/IV injection or oral gavage?"

Scenario A: In Vitro Assays (Cell Culture)

Issue: Compound precipitates when diluted from DMSO into media.[2] Mechanism: The "Solvent Shift" shock.[2] DMSO holds the neutral form; culture media (pH 7.[2]4) forces the compound to interact with water.[2] If the concentration > Kinetic Solubility Limit, it crashes.

Fix:

  • Pre-dilution Step: Dilute DMSO stock 1:10 into acidified water (pH 4) first, then add to media.

  • Limit DMSO: Keep final DMSO < 0.5%.

  • Check for "Microprecipitation": Use a light microscope to check wells.[2] If you see "dust," your data is invalid.

Scenario B: In Vivo Administration (IV/IP)

Standard Vehicle:

  • 5% Dextrose in Water (D5W) adjusted to pH 3.5 - 4.0 with Tartaric Acid or Citric Acid.[1][2]

  • Solubility Target: 5–10 mg/mL.

Advanced Vehicle (If pH 4 is too irritating): Use Cyclodextrins to encapsulate the hydrophobic core while leaving the charged piperidine exposed.[2]

  • Vehicle: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Saline.[1][2][3]

  • Protocol:

    • Dissolve HP-β-CD in water.[1][2]

    • Add compound (Salt form preferred).[2]

    • Sonicate for 20 mins at 40°C.

    • Adjust pH to 4.5–5.0.[2]

    • Filter sterilize (0.22 µm).[2]

📉 Section 4: Troubleshooting Decision Tree

"I followed the steps, but it's still not working."

Use the following logic flow to diagnose the failure point.

Solubility_Troubleshooting Start Start: Solubility Issue Check_Form Are you using the Salt or Free Base? Start->Check_Form FreeBase Free Base Check_Form->FreeBase Salt Salt Form (HCl/Mesylate) Check_Form->Salt Action_Convert STOP. Convert to Salt Form. (See Section 2) FreeBase->Action_Convert Check_Media What is the solvent/media? Salt->Check_Media DMSO_Media DMSO -> Cell Media (pH 7.4) Check_Media->DMSO_Media Aqueous Pure Aqueous Buffer Check_Media->Aqueous Precip_Check Does it precipitate immediately? DMSO_Media->Precip_Check Check_Conc Is Conc > 10 mg/mL? Aqueous->Check_Conc Soln_Acidify Pre-dilute in 0.01M HCl before adding to media Precip_Check->Soln_Acidify Yes Soln_CD Add 20% HP-beta-Cyclodextrin High_Conc Yes Check_Conc->High_Conc Low_Conc No Check_Conc->Low_Conc Action_Cosolvent Add 10% PEG400 or Switch to Liposomal Formulation High_Conc->Action_Cosolvent Action_pH Check Final pH. Must be < 5.0 Low_Conc->Action_pH

Caption: Diagnostic workflow for isolating solubility failure points based on salt form, media, and concentration.

❓ FAQ: Frequently Asked Questions

Q1: Can I use DMSO stocks for long-term storage? A: Yes, but be cautious. Piperidines can be prone to oxidation over months.[2] Store at -20°C under argon. Avoid freeze-thaw cycles which can induce crystallization of the solute at the bottom of the vial, which is often invisible to the naked eye.[2]

Q2: My solution turns yellow/orange over time. Is it degrading? A: Imidazo[1,2-b]pyridazines can be light-sensitive [1].[1][2][3] If the solution is clear but colored, it may be a minor photo-oxidation product (N-oxide).[1][2] Always store solutions in amber vials or wrapped in foil. Verify purity via LC-MS if the color shift is rapid.

Q3: Why avoid Phosphate Buffer (PBS)? A: While not guaranteed to fail, phosphate anions (


) can form ion pairs with the protonated piperidine, potentially lowering solubility compared to chloride or acetate salts (Common Ion Effect).[2][3] Citrate or Acetate buffers are safer choices for this class of molecule.
References
  • Imidazo[1,2-b]pyridazine Properties: Journal of Medicinal Chemistry, "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent Kinase Inhibitors."[2][3] (General scaffold properties and stacking). [1][2]

  • Piperidine Basicity & Salt Formation: BenchChem Technical Support, "Enhancing the Solubility of Piperidine-Containing Compounds." (pKa data and salt selection).

  • Cyclodextrin Formulation: National Institutes of Health (PMC), "Use of Cyclodextrins in Drug Delivery." (Protocols for HP-b-CD).

  • Physicochemical Data: PubChem Compound Summary, "Imidazo[1,2-b]pyridazine."[2][3] (LogP and structural data). [1][2]

Sources

Optimization

Technical Support Center: Optimizing C-6 Functionalization of Imidazo[1,2-b]pyridazine

Welcome to the technical support center for the C-6 functionalization of the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the C-6 functionalization of the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthetic transformation. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Achieving efficient and selective functionalization at the C-6 position is often a critical step in the synthesis of these molecules.[4]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

General Concepts

Q1: Why is C-6 functionalization of imidazo[1,2-b]pyridazine challenging?

A1: The imidazo[1,2-b]pyridazine ring system presents unique challenges due to its electronic properties. The nitrogen atoms in the fused ring system influence the electron density at various positions. While C-3 is often the most electronically activated position for direct C-H functionalization,[5][6][7] achieving selectivity at C-6 typically requires pre-functionalization (e.g., with a halogen) to enable cross-coupling reactions. Direct C-H activation at C-6 is less common and often requires specific directing groups or catalytic systems.

Q2: What are the most common strategies for C-6 functionalization?

A2: The most prevalent and reliable methods for introducing substituents at the C-6 position involve palladium-catalyzed cross-coupling reactions.[1] These typically start with a 6-halo-imidazo[1,2-b]pyridazine (e.g., 6-chloro or 6-bromo) intermediate. Common cross-coupling reactions include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups.[1]

  • Buchwald-Hartwig Amination: For the installation of nitrogen-based nucleophiles.[1]

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds.[1][7]

  • Heck Coupling: For the introduction of alkenyl groups.[1]

  • Stille Coupling: For coupling with organotin reagents.[1][7]

Additionally, nucleophilic aromatic substitution (SNAr) can be employed at the C-6 position, particularly when activated by electron-withdrawing groups.[4][7]

Reaction Components

Q3: How do I choose the right palladium catalyst and ligand for my C-6 cross-coupling reaction?

A3: The choice of catalyst and ligand is critical and substrate-dependent.

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices. For challenging couplings, more advanced precatalysts that readily form the active Pd(0) species can be beneficial.

  • Ligands: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

    • For Suzuki-Miyaura couplings , phosphine ligands like Xantphos are often effective.[1]

    • For Buchwald-Hartwig aminations , bulky, electron-rich phosphine ligands are typically required.

    • The importance of matching the ligand to the substrate class cannot be overstated, as it directly influences reactivity and selectivity.[8][9]

Q4: What is the role of the base in these reactions, and how do I select the appropriate one?

A4: The base plays multiple roles in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, it is crucial for the activation of the boronic acid derivative. In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.

Troubleshooting Guide

This section addresses specific problems you may encounter during the C-6 functionalization of imidazo[1,2-b]pyridazines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst• Use a fresh batch of palladium precatalyst.• Consider using a more active precatalyst.• Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.
2. Inappropriate Ligand• Screen a panel of ligands. The electronic and steric properties of the ligand are crucial for catalytic activity.[8][9]• Ensure the correct palladium-to-ligand ratio is used.
3. Incorrect Base or Solvent• The choice of base and solvent can be critical. Screen different combinations (e.g., K₂CO₃ in DMF/H₂O, Cs₂CO₃ in dioxane).[1]
4. Poor Quality Starting Materials• Verify the purity of your 6-halo-imidazo[1,2-b]pyridazine and coupling partner. Impurities can inhibit the catalyst.
Side Product Formation (e.g., Dehalogenation) 1. Catalyst Decomposition• Catalyst decomposition can lead to side reactions. Ensure stringent inert atmosphere conditions.
2. Reaction Temperature Too High• Optimize the reaction temperature. While some reactions require heating, excessive heat can promote side product formation.
Poor Regioselectivity (Functionalization at other positions) 1. Competing C-H Activation• While less common at C-6, direct C-H activation can occur at other positions, such as C-3.[5][6][7] If starting from an unfunctionalized imidazo[1,2-b]pyridazine, ensure your conditions are selective for C-6.
Difficulty in Product Purification 1. Residual Palladium• Filter the reaction mixture through a pad of Celite after completion.• Consider using a palladium scavenger.
2. Complex Reaction Mixture• If multiple side products are formed, revisit the reaction optimization to improve selectivity.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura C-6 Arylation

This protocol provides a starting point for the C-6 arylation of a 6-chloroimidazo[1,2-b]pyridazine.

Materials:

  • 6-Chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Xantphos (4-10 mol%)[1]

  • Cs₂CO₃ (2.0-3.0 equiv)[1]

  • Anhydrous 1,4-dioxane

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add 6-chloroimidazo[1,2-b]pyridazine, the arylboronic acid, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 30-60 minutes). Microwave irradiation can often accelerate these reactions.[6][10]

  • After cooling, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-b]pyridazine.

Visualizing the Process

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize Systematic Optimization (e.g., DoE) check_reagents->optimize Impurity Found screen_catalyst Screen Pd Precatalysts & Ligands check_conditions->screen_catalyst Conditions OK check_conditions->optimize Suboptimal Conditions screen_base_solvent Screen Bases & Solvents screen_catalyst->screen_base_solvent No Improvement success Improved Yield screen_catalyst->success Significant Improvement screen_base_solvent->optimize Minor Improvement screen_base_solvent->success Significant Improvement optimize->success

Caption: A systematic workflow for troubleshooting low yields.

Generalized Palladium-Catalyzed C-H Arylation Cycle

catalytic_cycle pd0 Pd(0)Ln pd_intermediate1 Ar-Pd(II)-X Ln pd0->pd_intermediate1 Ar-X oxidative_addition Oxidative Addition cmd Concerted Metalation- Deprotonation (CMD) pd_intermediate2 ImPy-Pd(II)-Ar Ln pd_intermediate1->pd_intermediate2 ImPy-H, Base reductive_elimination Reductive Elimination pd_intermediate2->pd0 product ImPy-Ar pd_intermediate2->product

Caption: Generalized pathway for Palladium-catalyzed C-H arylation.[11]

The concerted metalation-deprotonation (CMD) mechanism is often considered a key step in these C-H activation processes.[5][12]

References

  • Chahdi, C. O., El Abbouchi, A., El Brahmi, N., Aboulmouhajir, A., Koubachi, J., & El Kazzouli, S. (n.d.). Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines: A Computational Study.
  • Akkaoui, A., Berteina-Raboin, S., & Guillaumet, G. (2010). Direct Arylation of Imidazo[1,2‐b]pyridazines: Microwave‐Assisted One‐Pot Suzuki Coupling/Pd‐Catalysed Arylation. European Journal of Organic Chemistry.
  • (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at: [Link]

  • (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC.
  • (n.d.). "troubleshooting low yields in multicomponent reactions of imidazo[1,2-a]pyridines". Benchchem.
  • (2026, January 20). Regioselective Palladium-Catalyzed Oxidative (Het)Arylation and Oxidative Alkenylation of Imidazo[1,2-b]pyridazines: A Computational Study | Request PDF. ResearchGate. Available at: [Link]

  • (n.d.). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. ACS Publications. Available at: [Link]

  • (n.d.). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF. ResearchGate. Available at: [Link]

  • (2016, May 20). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journals. Available at: [Link]

  • (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. Available at: [Link]

  • (2025, January 30). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Pellegatti, L., Vedrenne, E., Leger, J.-M., Jarry, C., & Routier, S. (2010, July 12). Efficient pallado-catalyzed C6-(het)arylation of Imidazo[1,2-b][5][6][8][13]tetrazines under microwave irradiations. PubMed. Available at: [Link]

  • (2013, September 20). Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. PubMed. Available at: [Link]

  • (2011, January 21). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. Available at: [Link]

  • (2026, February 13). C-H Arylation of Imidazo[1,2- a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters. PubMed. Available at: [Link]

  • Garrido, A., Vera, G., Delaye, P.-O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 113867.
  • (2012, December 7). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. PubMed. Available at: [Link]

  • (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. Available at: [Link]

  • (2022, March). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. Available at: [Link]

  • (n.d.). The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. Available at: [Link]

  • (n.d.). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PMC. Available at: [Link]

  • (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. Available at: [Link]

  • (n.d.). Selective C—H functionalization of imidazo[1,2‐a]pyridines. ResearchGate. Available at: [Link]

  • (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • (2009, May 15). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. ResearchGate. Available at: [Link]

  • (2014, June 18). Functionalization of Imidazo[1,2‐a]pyridines by Means of Metal‐Catalyzed Cross‐Coupling Reactions. R Discovery. Available at: [Link]

  • (2025, August 9). (PDF) Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Piperidine Coupling Reactions

Welcome to the Technical Support Center for Palladium-Catalyzed C–N Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals facing the chronic issue of catalyst deactivati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed C–N Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals facing the chronic issue of catalyst deactivation when utilizing piperidine and other cyclic secondary amines in Buchwald-Hartwig aminations.

By understanding the fundamental organometallic causality behind these failures, you can transition from trial-and-error screening to rational reaction design.

Visualizing the Problem: The Catalytic Crossroads

To troubleshoot effectively, we must first understand how piperidine interacts with the palladium center. The diagram below illustrates the divergence between the productive catalytic cycle and the two primary pathways of catalyst death.

Mechanism Pd0 L-Pd(0) Active Species PdII_Ar L-Pd(II)(Ar)(X) Oxidative Addition Pd0->PdII_Ar Ar-X PdII_Amine L-Pd(II)(Ar)(Piperidine) Amido Complex PdII_Ar->PdII_Amine Piperidine + Base Poison1 Pd(II)(Piperidine)2 Bis-amine Complex (Ligand Displacement) PdII_Ar->Poison1 Excess Piperidine Product Ar-Piperidine Product + L-Pd(0) PdII_Amine->Product Reductive Elimination Poison2 L-Pd(II)(H)(X) Beta-Hydride Elimination (Forms Pd Black) PdII_Amine->Poison2 Slow Elimination

Caption: Competing pathways in Pd-catalyzed piperidine coupling showing poisoning mechanisms.

Mechanistic Causality: Why Piperidine Poisons Palladium (FAQs)

Q: Why does piperidine poison palladium catalysts more aggressively than primary amines? A: Piperidine is a highly nucleophilic, sterically demanding secondary amine. In the catalytic cycle, after oxidative addition of the aryl halide, piperidine can over-coordinate to the palladium center. Because secondary aliphatic amines are robust


-donors, they can outcompete and displace the supporting phosphine ligand, leading to the formation of an off-cycle, inactive bis-amine complex (

)[1]. This displacement halts the catalytic cycle and frequently leads to irreversible catalyst precipitation[2].

Q: How does


-hydride elimination compete with the desired coupling? 
A:  Cyclic secondary amines like piperidine possess multiple accessible 

-hydrogens. If the rate of reductive elimination (the final product-releasing step) is slow, the

amido complex will undergo

-hydride elimination instead[1]. This side reaction forms an off-cycle palladium hydride species that rapidly decomposes into inactive Pd(0) aggregates (visible as "Pd black"), while yielding undesired reduced arenes and imine byproducts.

Ligand & Precatalyst Engineering (FAQs)

Q: Which phosphine ligand is optimal for piperidine couplings, and what is the structural rationale? A: For secondary amines like piperidine, RuPhos is the gold standard[3]. While ligands like BrettPhos are exceptional for primary amines, they are often too sterically hindered for bulky secondary amines, severely slowing down the amine coordination step. RuPhos strikes the perfect balance: its 2',6'-diisopropoxy groups create a deep, restrictive catalytic pocket. This pocket is large enough to accommodate one piperidine molecule for transmetalation, but sterically repels a second molecule, effectively shutting down the dead-end bis-amine poisoning pathway[3].

Q: Why do my reactions stall when using


 as the palladium source? 
A:  Dibenzylideneacetone (dba) is a competitive 

-acidic ligand. In the presence of highly active, electron-rich phosphines, dba can remain coordinated to the Pd(0) center, forming stable

complexes that are sluggish to undergo oxidative addition[4]. To ensure rapid generation of the highly reactive monoligated

species without dba interference, it is critical to use Buchwald G3 or G4 palladacycle precatalysts .
Quantitative Data: Ligand Efficacy Comparison

The following table summarizes the performance of common biaryl phosphine ligands in piperidine couplings based on established reaction kinetics.

Ligand SystemPrimary AminesSecondary Amines (e.g., Piperidine)Structural ProfilePropensity for Catalyst Poisoning
RuPhos ModerateExcellent (>90% yield) Deep pocket, moderately restrictiveVery Low (Prevents bis-amine formation)
BrettPhos Excellent Poor to Moderate (<50% yield)Highly restrictive, rigidHigh (Slows down amine coordination)
XPhos GoodModerate (60-70% yield)Broad pocket, flexibleModerate (Susceptible to ligand displacement)

Base Selection and Reaction Optimization (FAQs)

Q: My heteroaryl halide substrate decomposes when I use NaOtBu. What is the alternative? A: Strong bases like sodium tert-butoxide (NaOtBu) can cause degradation of base-sensitive five-membered heteroaryl halides or substrates with enolizable protons[5]. In these cases, switching to a weaker or less nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Potassium phosphate (


) is critical.

Q: Can I use soluble organic bases like DBU or MTBD to improve solubility? A: Proceed with caution. While soluble organic amine bases can facilitate reactions, their nucleophilicity relative to piperidine dictates the resting state of the catalyst. High concentrations of bases like DBU can coordinate to the palladium center, displaying a negative first-order kinetic dependence and actively inhibiting the rate-limiting reductive elimination step[6].

Troubleshooting Workflow

Use the following decision tree to systematically diagnose and resolve stalled piperidine couplings.

Workflow Start Piperidine Coupling Fails (Low Yield / Pd Black) CheckLigand Using a bulky biaryl phosphine? Start->CheckLigand SwitchRuPhos Switch to RuPhos (Optimized for 2° Amines) CheckLigand->SwitchRuPhos No CheckPrecatalyst Using Pd2(dba)3? CheckLigand->CheckPrecatalyst Yes SwitchG3 Switch to RuPhos Pd G3/G4 (Avoids dba inhibition) CheckPrecatalyst->SwitchG3 Yes CheckBase Substrate base-sensitive? CheckPrecatalyst->CheckBase No SwitchLHMDS Use LiHMDS or K3PO4 instead of NaOtBu CheckBase->SwitchLHMDS Yes Optimize Optimize Addition Rate (Syringe pump piperidine) CheckBase->Optimize No

Caption: Decision tree for troubleshooting stalled piperidine Buchwald-Hartwig couplings.

Self-Validating Experimental Protocol: RuPhos G3-Mediated Piperidine Coupling

This standard operating procedure incorporates visual checkpoints to validate the integrity of the catalytic cycle in real-time, ensuring trustworthiness and reproducibility.

Step 1: Preparation & Degassing

  • In a nitrogen-filled glovebox, add the aryl halide (1.0 equiv), RuPhos Pd G3 precatalyst (1–2 mol%), and RuPhos ligand (1–2 mol%) to an oven-dried reaction vial.

  • Causality Check: Matching the precatalyst and ligand in a strict 1:1 ratio ensures complete formation of the active

    
     species without leaving excess uncoordinated palladium that could aggregate into Pd black.
    

Step 2: Base Addition

  • Add the selected base (e.g., LiHMDS, 2.0 equiv, or NaOtBu, 1.2 equiv) to the solid mixture.

Step 3: Solvent & Amine Addition

  • Add anhydrous, rigorously degassed THF or 1,4-dioxane to achieve a 0.2 M concentration.

  • Add piperidine (1.2 equiv) via microsyringe.

  • Self-Validation Checkpoint: Upon addition of the solvent and amine, the solution should turn a homogeneous yellow or bright orange. If the solution rapidly turns black, it indicates oxygen ingress or immediate catalyst death via ligand displacement.

Step 4: Reaction Execution

  • Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat to 65–85 °C in an oil bath or heating block. Stir vigorously (800+ RPM).

  • Causality Check: High stirring rates prevent local concentration gradients of piperidine, which could otherwise promote localized bis-amine complex formation and catalyst poisoning.

Step 5: Monitoring and Quenching

  • Monitor the reaction via TLC or LC-MS after 1 hour.

  • Diagnostic Check: If the reaction stalls but the solution remains yellow/orange, the catalyst is resting as an off-cycle complex; consider raising the temperature. If the solution is black with precipitate, the catalyst has irreversibly poisoned via

    
    -hydride elimination.
    
  • Upon completion, cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove palladium residues, and concentrate in vacuo.

References

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC (National Institutes of Health) URL:[Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases Source: PMC (National Institutes of Health) URL:[Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: ACS Catalysis URL:[Link]

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions Source: ChemRxiv URL:[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Piperidine Scaffolds in Kinase Inhibitors

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket Subject: Enhancing Metabolic Stability of Piperidine-Containing Kinase Inhibitors Welcome to the Kinase Optimization H...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket Subject: Enhancing Metabolic Stability of Piperidine-Containing Kinase Inhibitors

Welcome to the Kinase Optimization Hub

You have reached the Tier-3 Technical Support for medicinal chemistry optimization. We understand that the piperidine moiety is a "privileged scaffold" in kinase inhibitor design due to its ability to form key hydrogen bonds with the hinge region and improve solubility. However, it is also a notorious "metabolic soft spot," frequently leading to high intrinsic clearance (


) and the formation of reactive metabolites.

This guide treats your chemical series as a system under debugging. We will diagnose the metabolic liability, apply structural "patches," and validate the fix.[1][2]

Part 1: Diagnostic Hub – Identifying the Failure Mode

Before applying a fix, we must confirm the mechanism of failure. Piperidine instability usually stems from Cytochrome P450 (CYP)-mediated oxidation, primarily driven by CYP3A4 and CYP2D6.

The Metabolic Liability Workflow

The piperidine ring typically undergoes oxidation at the


-carbon (adjacent to the nitrogen). This leads to an unstable carbinolamine intermediate, which collapses into an iminium ion—a reactive electrophile that can cause toxicity or ring opening.

PiperidineMetabolism Parent Piperidine Parent (Stable) CYP CYP450 (Oxidation) Parent->CYP Carbinolamine α-Hydroxy Piperidine CYP->Carbinolamine α-C Hydroxylation Iminium Iminium Ion (Reactive Electrophile) Carbinolamine->Iminium -H2O RingOpen Ring Opening (Aldehyde/Amine) Iminium->RingOpen Hydrolysis Trapped CN- Adduct (Bioactivation Marker) Iminium->Trapped + KCN (In Vitro Trap)

Figure 1: The metabolic cascade of piperidine.[1] Note that the iminium ion is a "hard" electrophile, often undetectable unless trapped.

Part 2: Structural Modification Protocols (The "Patches")

Once you have confirmed metabolic instability (high


 in microsomes), apply the following engineering solutions. These are ranked by "invasiveness" to the binding mode.
Solution A: The Fluorine Scan (Electronic Hardening)

Mechanism: The Carbon-Fluorine (C-F) bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Replacing a hydrogen at the metabolic soft spot (usually C3 or C4) with fluorine increases the activation energy required for CYP-mediated hydrogen abstraction [1].

  • Protocol: Synthesize analogs with fluorine at the C3 or C4 positions.

  • Impact:

    • Metabolic: Blocks oxidation at the specific carbon.

    • pKa Modulation: Fluorine is electron-withdrawing.[3] It lowers the pKa of the piperidine nitrogen (typically by 1-2 units). This reduces lysosomal trapping and can lower hERG liability [2].

    • Risk: Metabolic Switching .[4] Blocking one site may force the enzyme to oxidize a different, previously minor site.[4] Always re-run MetID after fluorination.

Solution B: Deuterium Switch (Kinetic Isotope Effect)

Mechanism: Deuterium (


H) is chemically identical to hydrogen but twice as heavy.[5] The C-D bond has a lower zero-point energy, making it harder to break.[5] This is the Deuterium Kinetic Isotope Effect (DKIE) . If C-H bond breakage is the Rate-Determining Step (RDS), deuteration can significantly extend half-life (

) [3].
  • Protocol: Replace protium with deuterium at the

    
    -carbon positions.
    
  • When to use: When you have a potent compound ("Clinical Candidate" quality) and cannot tolerate the steric or electronic changes caused by Fluorine or Methylation.

  • Success Metric: A

    
     ratio 
    
    
    
    indicates a significant stabilizing effect.
Solution C: Steric Shielding (Methylation)

Mechanism: Introducing a methyl group at the


-carbon sterically hinders the approach of the large CYP heme iron-oxo species.
  • Protocol: Synthesize

    
    -methyl or 
    
    
    
    -dimethyl piperidine analogs.
  • Impact: High success rate for stability, but significantly increases lipophilicity (

    
    ) and introduces a chiral center, which complicates synthesis and regulatory filing.
    
Comparison of Strategies
StrategyMechanismImpact on PotencyImpact on PhysicochemRisk Factor
Fluorination Electronic deactivationLow to MediumLowers pKa (Basicity)Metabolic Switching
Deuteration Kinetic Isotope EffectNegligibleNegligibleHigh Cost of Goods
Methylation Steric HindranceMedium (Steric clash)Increases LogPChirality / Solubility
Ring Contraction Geometric ChangeHighVariableLoss of H-bond geometry

Part 3: Validation Workflows

Do not rely on simple clearance numbers. You must validate why the compound is stable or unstable.

Workflow 1: Reactive Metabolite Trapping (Safety Check)

Why: Piperidine oxidation often generates reactive iminium ions that bind covalently to proteins, leading to idiosyncratic toxicity (e.g., as seen with early c-Met inhibitors like Tepotinib analogs) [4].

Protocol:

  • Incubation: Incubate test compound (

    
    ) with Human Liver Microsomes (HLM) (1 mg/mL).
    
  • Trapping Agents:

    • Add Potassium Cyanide (KCN) (1 mM): Traps "hard" electrophiles (Iminium ions)

      
       Forms Cyano-adducts (
      
      
      
      ).
    • Add Glutathione (GSH) (5 mM): Traps "soft" electrophiles (Epoxides/Quinones)

      
       Forms GSH-adducts (
      
      
      
      ).
  • Analysis: Quench with acetonitrile after 60 mins. Analyze via LC-MS/MS.

  • Interpretation: If you see a

    
     mass shift (Cyano adduct) in the KCN sample, your piperidine ring is undergoing bioactivation. Action:  Prioritize Solution A or C to block 
    
    
    
    -oxidation.
Workflow 2: Decision Tree for Optimization

OptimizationLogic Start High Clearance in HLM? MetID Run MetID (LC-MS/MS) Start->MetID Site Is oxidation on Piperidine? MetID->Site Alpha Is it α-Carbon Oxidation? Site->Alpha Yes Switch Check for Metabolic Switching Site->Switch No (Other site) Sol_F Apply Fluorine Scan (C3/C4 positions) Alpha->Sol_F First Choice Sol_D Apply Deuteration (α-positions) Alpha->Sol_D If Potency Sensitive Sol_Me Apply α-Methylation (Steric Block) Alpha->Sol_Me If F fails Sol_F->Switch Re-test Sol_D->Switch Re-test

Figure 2: Logic flow for addressing metabolic instability in piperidine scaffolds.

Part 4: Frequently Asked Questions (FAQ)

Q: I fluorinated my piperidine ring, but the metabolic stability didn't improve. Why? A: You likely encountered Metabolic Switching .[4] By blocking the primary soft spot, you forced the CYP enzyme to attack a secondary site (e.g., the N-methyl group or an aromatic ring) that was previously too slow to compete.

  • Troubleshooting: Run a MetID study on the fluorinated analog to identify the new site of metabolism.

Q: Can I just replace the piperidine with a morpholine? A: You can, but be careful. While morpholine is often less basic and sometimes more stable, the oxygen atom reduces lipophilicity (


) and can alter the ring pucker, potentially destroying the critical H-bond interaction with the kinase hinge region. This is a "scaffold hop," not an optimization patch.

Q: Why do I need to use KCN? Isn't GSH enough for trapping? A: No. Glutathione (GSH) is a soft nucleophile and traps soft electrophiles like epoxides. The iminium ion formed by piperidine oxidation is a "hard" electrophile. It reacts poorly with GSH but readily with Cyanide (KCN). If you only use GSH, you will miss the specific reactive metabolite responsible for piperidine toxicity [5].

References

  • Hagena, T., et al. (2008). "The role of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations."

  • Gansäuer, A., et al. (2021).[6] "The kinetic isotope effect in drug metabolism." Advanced Science News.

  • Gane, E., et al. (2020). "Identification of Iminium Intermediates Generation in the Metabolism of Tepotinib." Molecules.

  • Attwa, M.W., et al. (2024). "Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism." RSC Advances.

Sources

Troubleshooting

Technical Support Center: Navigating and Mitigating hERG Liability in the Imidazo[1,2-b]pyridazine Series

Welcome to the technical support center for researchers engaged in the development of imidazo[1,2-b]pyridazine-based compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers engaged in the development of imidazo[1,2-b]pyridazine-based compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the common off-target liability of this series: inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Blockade of the hERG channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia, making early assessment and mitigation of this risk crucial for any successful drug discovery program.[1][2]

This resource combines established medicinal chemistry principles with specific case studies from the imidazo[1,2-b]pyridazine literature to offer actionable strategies for your projects.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries researchers face when hERG inhibition is detected in their imidazo[1,2-b]pyridazine series.

Q1: Why is the imidazo[1,2-b]pyridazine scaffold prone to hERG inhibition?

The imidazo[1,2-b]pyridazine core, while a privileged scaffold in medicinal chemistry for indications like cancer and infectious diseases, possesses features that can contribute to hERG liability.[1][3][4] Like many hERG inhibitors, derivatives of this scaffold often have a basic nitrogen atom and a degree of lipophilicity, which are key contributors to binding within the hERG channel's inner cavity. The channel is known for its promiscuity, accommodating a wide range of structurally diverse molecules.

Q2: My lead imidazo[1,2-b]pyridazine compound shows potent on-target activity but has a hERG IC50 in the low micromolar range. What are my immediate next steps?

An initial hERG flag is a common challenge, not a dead end. The first step is to confirm the finding with a robust assay and then establish a clear therapeutic window.

  • Confirm with Gold-Standard Assays: If the initial flag came from a high-throughput screen (e.g., a binding assay), the immediate next step is to confirm the activity using a functional assay. The gold standard is the manual whole-cell patch-clamp electrophysiology assay , which directly measures the inhibition of the hERG potassium current (IKr) in cells expressing the channel.[5] Automated patch-clamp systems are a reliable, higher-throughput alternative for confirming and profiling multiple compounds.

  • Establish a Safety Margin: Determine the ratio of the hERG IC50 to the on-target potency (e.g., IC50 or EC50). A safety margin of at least 30-fold is often considered a minimum starting point, though this can be highly dependent on the therapeutic indication and expected clinical dose.

  • Initiate SAR Studies: Begin synthesizing analogs to understand the structural drivers of hERG inhibition in your specific series. The troubleshooting guides below provide a systematic approach to this process.

Q3: What are the key physicochemical properties I should focus on to reduce hERG inhibition?

Two of the most impactful properties to modulate are basicity (pKa) and lipophilicity (logP) .

  • Basicity (pKa): Many potent hERG inhibitors contain a basic nitrogen that becomes protonated at physiological pH. This positive charge is thought to interact with negatively charged residues within the hERG channel pore. Reducing the basicity of your molecule can significantly weaken this interaction.

  • Lipophilicity (logP): High lipophilicity often correlates with increased hERG liability. The binding pocket of the hERG channel has prominent hydrophobic regions, and lipophilic compounds tend to engage these regions more readily. Reducing the overall grease of the molecule is a well-established strategy for mitigating hERG risk.

Q4: Are there any "hERG-safe" substituents I can introduce to my imidazo[1,2-b]pyridazine core?

While no substituent is universally "safe," some modifications have been shown to be effective in reducing hERG affinity. Introducing polar groups or acidic functionality can be particularly effective. For instance, replacing a metabolically susceptible but lipophilic group with a more polar and stable one, such as a sulfoxide, has proven successful in the related imidazopyridazine series.[5] In one study, converting a sulfone to a sulfoxide reduced hERG activity by nearly four-fold.[5] Similarly, strategic placement of sulfonamides or other polar groups can disrupt the hydrophobic interactions that drive hERG binding.

Part 2: Troubleshooting Guides

This section provides systematic approaches to diagnose and solve hERG liability issues in your imidazo[1,2-b]pyridazine series.

Guide 1: My lead compound is too basic.

Problem: Your lead compound has a basic nitrogen atom, likely contributing to hERG binding, and you need to reduce its pKa without losing on-target potency.

Workflow for Reducing Basicity:

Caption: Decision-making workflow for addressing high basicity.

Experimental Causality:

  • Introducing EWGs: Placing electron-withdrawing groups near a basic nitrogen pulls electron density away, making the lone pair less available for protonation and thus lowering the pKa. This can be a subtle modification that may preserve the overall shape and pharmacophore required for on-target activity.

  • Isosteric Replacement: If the basicity is not required for activity, replacing the group entirely with a non-basic bioisostere can be a highly effective, albeit more drastic, solution. This fundamentally removes the key interaction with the hERG channel.

Guide 2: My lead compound is too lipophilic.

Problem: Your lead compound has a high calculated logP (cLogP) and significant hERG inhibition. You need to reduce lipophilicity while maintaining permeability and potency.

Workflow for Reducing Lipophilicity:

Caption: Strategies for reducing molecular lipophilicity.

Experimental Causality:

  • Polar Group Introduction: Adding polar functional groups increases the molecule's polarity and reduces its logP. This can also introduce new hydrogen bonding opportunities that may be unfavorable for binding in the hydrophobic hERG pocket. A case study on antiplasmodial imidazopyridazines demonstrated that introducing polar sulfoxide and sulfonamide groups successfully reduced hERG inhibition and improved aqueous solubility.[5]

  • Zwitterion Formation: Introducing an acidic group to a molecule that also contains a basic center can form a zwitterion at physiological pH. This can dramatically reduce the molecule's effective lipophilicity and its ability to permeate into the hERG channel's binding site. However, this approach must be carefully managed to avoid negatively impacting cell permeability and oral bioavailability.

Guide 3: Structure-Activity Relationship (SAR) Exploration for hERG in the Imidazo[1,2-b]pyridazine Series

Problem: You need to build a clear SAR to guide the design of new analogs with a better hERG profile.

Systematic SAR Exploration:

  • Core Scaffolding: While the imidazo[1,2-b]pyridazine core is likely fixed for your on-target activity, consider if minor modifications (e.g., methylation) are tolerated and if they impact hERG.

  • Analyze Substituent Positions: The imidazo[1,2-b]pyridazine scaffold has several positions for substitution (commonly at the 3 and 6 positions). Systematically vary the substituents at each position and measure the impact on hERG activity.

    • Case Study Example: In a series of 3,6-diarylated imidazopyridazines, moving a methylsulfonylaniline substituent from the meta to the para position on the 3-phenyl ring led to an 11-fold reduction in hERG activity.[5] This highlights the sensitivity of hERG binding to the spatial arrangement of substituents.

  • Vary Substituent Properties: For a given position, explore a range of substituents with varying electronic and steric properties.

    • Electronics: Compare electron-donating groups (e.g., methoxy) with electron-withdrawing groups (e.g., trifluoromethyl).

    • Sterics: Compare small substituents (e.g., methyl) with larger, bulkier groups (e.g., t-butyl).

    • Polarity: As discussed, systematically introduce polar groups.

Data Presentation:

Summarize your SAR data in a clear table to easily compare on-target potency with hERG inhibition and key physicochemical properties.

Compound IDR1-Group (Position 3)R2-Group (Position 6)On-Target IC50 (nM)hERG IC50 (µM)cLogPpKa
Lead Cmpd 3-(m-SO2Me-Ph)4-F-Ph100.9 4.28.1
Analog 1 3-(p-SO2Me-Ph)4-F-Ph2510.1 4.28.0
Analog 2 3-(m-S(O)Me-Ph)4-F-Ph308.5 3.57.8
Analog 3 3-(p-SO2NH2-Ph)4-F-Ph50>30 3.17.5

This is an illustrative table based on principles from the literature.[5]

Part 3: Key Experimental Protocols

A self-validating system requires robust and reproducible assays. Below are streamlined protocols for the essential experiments in assessing hERG liability.

Protocol 1: In Silico hERG Liability Prediction

Objective: To triage new designs and prioritize synthesis of compounds with a lower predicted risk of hERG inhibition.

Methodology:

  • Model Selection: Utilize a combination of ligand-based and structure-based computational models.

    • Ligand-Based: Employ Quantitative Structure-Activity Relationship (QSAR) models or machine learning classifiers trained on large datasets of known hERG inhibitors and non-inhibitors.

    • Structure-Based: If a reliable homology model or cryo-EM structure of the hERG channel is available, use molecular docking to predict the binding mode and score the interaction of your designed compounds. Key residues for interaction often include Tyr652 and Phe656.

  • Descriptor Calculation: For each designed molecule, calculate key physicochemical descriptors such as cLogP, pKa, molecular weight, and topological polar surface area (TPSA).

  • Prediction and Analysis:

    • Run the molecules through the selected models to obtain a prediction score or classification (e.g., blocker vs. non-blocker).

    • Analyze the results in the context of the calculated descriptors. Do compounds predicted to be blockers share common features (e.g., high cLogP, specific pKa range)?

  • Prioritization: Use the prediction results to rank your designed compounds. Deprioritize those with a high probability of hERG inhibition and prioritize those with a clean in silico profile for synthesis.

Trustworthiness Check: The predictive power of in silico models is highly dependent on the training set. It is crucial to validate the models using a set of your own compounds with known hERG activity to understand their accuracy for your chemical space.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology Assay

Objective: To obtain a quantitative IC50 value for the inhibition of the hERG channel current by a test compound.

Methodology:

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) that expresses the human hERG channel.

  • Electrophysiology Setup:

    • Solutions: Prepare an extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) and an intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP).

    • Patch Pipettes: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Data Acquisition:

    • Establish a whole-cell patch configuration on a single cell.

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG current (IKr). A common protocol involves a depolarizing pulse to open the channels, followed by a repolarizing step where the peak tail current is measured.

    • Perfuse the cell with a vehicle control solution (e.g., 0.1% DMSO in extracellular solution) to establish a stable baseline current.

    • Sequentially perfuse the cell with increasing concentrations of the test compound, allowing the current to reach steady-state at each concentration.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Normalize the current at each concentration to the baseline vehicle control.

    • Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.

Trustworthiness Check: A positive control (a known hERG inhibitor like E-4031 or dofetilide) should be run in every experiment to ensure the assay is performing correctly and to provide a benchmark for the potency of your test compounds.

Experimental Workflow Diagram:

Caption: Workflow for a patch-clamp electrophysiology experiment.

References

  • Cheuka, P. M., Lawrence, N., Taylor, D., Wittlin, S., & Chibale, K. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. RSC Medicinal Chemistry. [Link]

  • Garrido, A., Le Gall, T., Paquin, L., Desrivot, A., Pressanti, C., & Chartier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Malik, M. S., & Ahmed, S. A. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. [Link]

  • Mosher, M. D., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Cyr, P., et al. (2026). Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Alonso-Gil, S., et al. (2016). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b ]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]

  • Rami, M., & El-Gazzar, A. R. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect. [Link]

  • Mosher, M. D., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Malik, M. S., & Ahmed, S. A. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. [Link]

  • Amgen Inc. (2013). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Malik, M. S., & Ahmed, S. A. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances. [Link]

  • Wang, X., et al. (2025). Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Valko, K., et al. (2016). Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. [Link]

  • Kumar, G. S., & Kumar, B. S. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. [Link]

Sources

Optimization

Technical Support Center: Resolving Purification Difficulties for Basic Amine-Containing Heterocycles

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the purification of basic amine-containing heterocycles. These compounds are central to pharmaceutical and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the purification of basic amine-containing heterocycles. These compounds are central to pharmaceutical and materials science, yet their basicity often leads to frustrating and inefficient purification outcomes, particularly with standard silica gel chromatography.[1][2]

This guide is structured to provide you, the researcher, with both high-level FAQs for quick problem-solving and in-depth troubleshooting guides complete with detailed protocols. My goal is to explain the causality behind experimental choices, empowering you to not just follow steps, but to understand and adapt them to your specific molecule.

I. Frequently Asked Questions (FAQs)

Q1: Why do my basic heterocyclic compounds streak or tail so badly on a silica gel column?

This is the most common issue researchers face. The streaking (or tailing) is a direct result of the strong interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] The basic nitrogen atom can be protonated by the acidic silanol groups, leading to a strong ionic interaction that causes the compound to adhere too strongly to the stationary phase. This results in poor peak shapes, reduced separation efficiency, and often, low recovery.[2][4]

Q2: I added triethylamine (TEA) to my mobile phase, but my compound still isn't eluting properly. What's going on?

While adding a basic modifier like triethylamine (0.1-2% v/v) is a standard and often effective strategy, it's not a universal solution.[3][5] Several factors could be at play:

  • Insufficient Modifier: The concentration of TEA may be too low to effectively compete with your analyte for the active silanol sites.

  • Strong Basicity of Analyte: Your heterocycle might be significantly more basic than triethylamine (pKa of conjugate acid ~10.75), meaning it will still preferentially bind to the silica.

  • High Polarity: If your compound is also very polar, it may be strongly retained regardless of the basic modifier. In such cases, a more polar solvent system, like dichloromethane/methanol with ammonia, might be necessary.[1]

Q3: When should I consider using a different stationary phase instead of silica?

You should consider an alternative stationary phase when:

  • You see significant streaking and poor recovery even after optimizing the mobile phase with basic additives.

  • Your compound shows signs of degradation on the silica TLC plate (e.g., streaking with a new spot at the baseline).[6]

  • You are working with very polar basic compounds that require high percentages of methanol to elute, which can dissolve the silica bed.[7]

  • You need to avoid liquid additives like TEA in your final product.

Excellent alternatives include amine-functionalized silica , which has a basic surface that repels basic compounds, or basic alumina .[5][6][8] For highly polar compounds, reversed-phase (C18) chromatography is often the most robust solution.[6]

Q4: What is the "2 pH rule" and how does it apply to purifying my compound on a reversed-phase (C18) column?

The "2 pH rule" is a guideline used to control the ionization state of a compound to improve its retention and peak shape in reversed-phase chromatography.[9] For a basic compound, the rule states that you should adjust the mobile phase pH to be at least 2 units above the pKa of your compound.[2][9] At this higher pH, the amine will be in its neutral, free-base form. This makes the compound more hydrophobic (less polar), increasing its retention on the non-polar C18 stationary phase and leading to better chromatographic performance.[2][10]

II. Troubleshooting Guides & In-Depth Protocols

This section provides a deeper dive into specific problems and offers structured solutions.

Problem 1: Severe Peak Tailing on Normal-Phase (Silica) Chromatography
Underlying Cause & Logic

As established, the root cause is the acid-base interaction between the basic analyte and acidic silica surface silanol groups. The goal of any solution is to disrupt this interaction. We can achieve this by either neutralizing the silica surface with a competitive base or by using a different stationary phase where this interaction is absent.

Decision Workflow

The following diagram outlines a logical workflow for troubleshooting this common issue.

Purification_Workflow cluster_0 Troubleshooting Basic Amine Tailing on Silica Start Start: Compound streaks on Silica TLC TLC_Test Optimize on TLC: Add 0.5-2% Triethylamine (TEA) to Hexane/EtOAc mobile phase Start->TLC_Test Check_TLC Does TLC show sharp, well-defined spots? TLC_Test->Check_TLC Success_NP Proceed with Normal-Phase Flash Chromatography using TEA-modified eluent Check_TLC->Success_NP Yes Try_Ammonia Try a more polar system: DCM/MeOH with 1-2% NH4OH in the MeOH portion Check_TLC->Try_Ammonia No / Minimal Improvement Check_Ammonia Does this new system improve the TLC spot shape? Try_Ammonia->Check_Ammonia Success_Ammonia Proceed with Normal-Phase Flash using Ammonia-modified eluent. Pre-equilibrate column! Check_Ammonia->Success_Ammonia Yes Switch_Phase Switch to an alternative strategy: - Amine-functionalized Silica - Reversed-Phase (C18) - Alumina Check_Ammonia->Switch_Phase No

Caption: Decision workflow for troubleshooting tailing of basic amines.

Protocol 1: Modified Normal-Phase Flash Chromatography with Triethylamine (TEA)

This is the first-line approach for moderately basic heterocycles.

  • TLC Optimization: Prepare your mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 0.5-2% (v/v). Run a TLC to confirm that your compound moves off the baseline and the spot shape is improved.

  • Sample Preparation: Dissolve your crude compound in a minimal amount of dichloromethane or the mobile phase. For better resolution, consider dry loading: add a small amount of silica gel to the dissolved sample and evaporate the solvent to get a dry, free-flowing powder.[4]

  • Column Equilibration: Equilibrate the silica gel column with the TEA-containing mobile phase for at least 3-5 column volumes before loading your sample. This step is crucial for deactivating the silica surface.

  • Elution & Collection: Load the sample onto the column and begin the elution, either isocratically or with a gradient, ensuring the TEA concentration remains constant throughout the run.[4] Collect fractions and analyze via TLC.

Protocol 2: Modified Normal-Phase Flash Chromatography with Ammonia/Ammonium Hydroxide

This method is more effective for highly polar or more strongly basic amines that do not behave well even with TEA.[1]

  • Eluent Preparation: Prepare the polar component of your mobile phase (e.g., methanol) containing 1-2% concentrated ammonium hydroxide. Caution: Prepare this in a well-ventilated fume hood.[3]

  • Column Packing & Equilibration: It is critical to pre-treat the silica. Prepare a slurry of silica gel in a solvent mixture containing the ammonia-modified methanol (e.g., 98:2 DCM:NH3-in-MeOH). Pack the column with this slurry. Equilibrate the packed column with 3-5 column volumes of the initial mobile phase. This pre-equilibration "saturates" the silica with ammonia, preventing your compound from getting stuck at the "ammonia front" as it moves through the column.[7]

  • Load and Elute: Dry-load the sample as described previously. Elute using a gradient of your ammonia-modified methanol in dichloromethane (e.g., 0% to 10%).[7]

Problem 2: Compound is Too Polar for Normal-Phase or Decomposes on Silica
Underlying Cause & Logic

For highly polar molecules, the mobile phase required to elute them from silica (e.g., >20% methanol) can start to dissolve the stationary phase, leading to poor results.[7] Furthermore, the acidic nature of silica can catalyze the decomposition of sensitive compounds.[6] In these cases, switching the separation mechanism entirely is the most logical path forward. Reversed-phase chromatography separates compounds based on hydrophobicity, a mechanism that is generally orthogonal to the acid-base interactions causing issues on silica.[11][12]

Data Table: pKa Values of Common Heterocycles

Understanding your compound's basicity is key to choosing the right conditions. A higher pKa indicates a stronger base.

HeterocyclepKa (of Conjugate Acid in H₂O)Reference
Pyridine5.23[13]
Imidazole6.95[13]
Quinoline4.93[13]
Isoquinoline5.46[13]
Benzimidazole5.56[13]
Acridine5.62[13]
Piperidine11.12[14]

Note: pKa values can vary depending on the solvent and substituents on the ring.[15]

Protocol 3: Reversed-Phase (C18) Flash Chromatography with pH-Modified Mobile Phase

This is often the most reliable method for purifying polar, basic heterocycles.[6]

  • Determine Target pH: Identify the pKa of your compound (or a close analog from the table above). According to the "2 pH rule," your mobile phase pH should be at least 2 units higher. For a compound with a pKa of 6.5, a mobile phase pH of 8.5 or higher is ideal.[2][9][16]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Deionized water with 0.1% of a basic modifier. Ammonium hydroxide or triethylamine are common choices as they are volatile and easily removed.

    • Organic Phase (B): Acetonitrile or Methanol, also containing 0.1% of the same basic modifier.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of a strong solvent like methanol, DMSO, or DMF. If solubility is an issue, a small amount of the aqueous mobile phase can be added. For best results, dry-load the sample by adsorbing it onto a small amount of C18 silica.[6]

  • Column Equilibration: Select a C18 flash column. Equilibrate the column with your starting mobile phase conditions (e.g., 95:5 Water:Acetonitrile, both containing 0.1% TEA) for at least 5 column volumes.[6]

  • Elution & Collection: Inject or load the sample. Elute with a gradient, increasing the percentage of the organic phase (e.g., from 5% to 95% Acetonitrile over 20-30 minutes).[4] The basic compound, being in its neutral state, will be retained by the C18 phase and elute as the mobile phase becomes more non-polar.

  • Product Isolation: Collect the fractions containing your pure product. The organic solvent can be removed by rotary evaporation. The remaining aqueous solution containing your product can then be lyophilized (freeze-dried) or extracted after basification.

Alternative Advanced Strategies
  • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a basic environment (pKa ~9.8).[5] This effectively repels basic compounds, preventing strong ionic interactions and allowing for purification without mobile phase additives.[5][8][17]

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[18] For basic compounds (which will be positively charged at a pH below their pKa), a cation-exchange column is used. The compound binds to the negatively charged stationary phase and is then eluted by increasing the salt concentration or pH of the mobile phase.[19][20] This method is extremely powerful for separating compounds with different charge states.[18]

Visualization: Analyte Interaction with Stationary Phase

The following diagram illustrates the fundamental problem and the solution provided by a basic modifier.

Analyte_Interaction cluster_0 A) Standard Silica Gel cluster_1 B) Silica Gel with Basic Modifier (TEA) Silica_A Silica Surface (Si-O⁻ H⁺) Interaction_A Strong Ionic Interaction (Proton Transfer) Leads to Tailing Silica_A->Interaction_A Analyte_A Basic Heterocycle (R-Het-N:) Analyte_A->Silica_A Approaches acidic site Analyte_A->Interaction_A Silica_B Silica Surface (Si-O⁻ H⁺) Blocked_Site Deactivated Site (Si-O⁻ H⁺-NEt₃) Silica_B->Blocked_Site TEA Triethylamine (Et₃N:) (Competitive Base) TEA->Silica_B Neutralizes surface TEA->Blocked_Site Analyte_B Basic Heterocycle (R-Het-N:) Analyte_B->Blocked_Site Repelled / Weakly Interacts Elution Analyte Elutes (Weak Interaction) Analyte_B->Elution Blocked_Site->Elution

Caption: Interaction of a basic analyte with silica gel with and without a modifier.

References

  • ResearchGate. When basification of silica gel is required, before using Column chromatography?. Available at: [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem. 2017, 4475–4489. Available at: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Available at: [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • Leito, I., et al. On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]

  • Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Available at: [Link]

  • Haley Lab. pKa Table.1. Available at: [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Available at: [Link]

  • MDPI. (2023, March 2). Nitrogen Containing Heterocycles. Encyclopedia. Available at: [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Available at: [Link]

  • Pharma Growth Hub. (2023, October 30). pH, pKa, and Retention. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • Heritage MC. Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]

  • Chromatography Forum. (2013, February 2). Triethyl amine. Available at: [Link]

  • Reddit. (2022, July 16). Alternative stationary phases. r/Chempros. Available at: [Link]

  • MDPI. (2022, January 28). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. Available at: [Link]

  • Biotage. (2023, February 2). Why is pH adjustment important for sample prep methods?. Available at: [Link]

  • NIH. A unified method for purification of basic proteins. PMC. Available at: [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Available at: [Link]

  • ResearchGate. (2025, August 8). Silica, Hybrid Silica, Hydride Silica and Non-Silica Stationary Phases for Liquid Chromatography. Available at: [Link]

  • Phenomenex. Principles of Ion Exchange Chromatography. Available at: [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Available at: [Link]

  • Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. Available at: [Link]

  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available at: [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. Available at: [Link]

  • King Group. Successful Flash Chromatography. Available at: [Link]

  • ResearchGate. (2015, November 26). Organic amine flash purification using a novel stationary phase. Available at: [Link]

  • Academia.edu. Recovery of heterocyclic amines from dilute aqueous waste streams. Available at: [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Available at: [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]

  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize Efflux Pump Liability of Piperidine Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of eff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of efflux pump liability in piperidine-containing compounds. Our goal is to equip you with the scientific rationale and practical methodologies to design and identify molecules with improved pharmacokinetic profiles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding efflux pumps and their impact on piperidine derivatives.

Q1: What are efflux pumps, and why are they a significant hurdle for piperidine derivatives?

A1: Efflux pumps are transmembrane proteins that actively transport a wide variety of structurally diverse compounds out of cells.[1][2] A key player in this process is P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1).[3][4] These pumps are expressed in crucial tissues such as the intestines, the blood-brain barrier, the liver, and kidneys.[3] For piperidine derivatives, which are common scaffolds in many drug candidates, recognition and transport by efflux pumps can lead to:

  • Reduced Oral Bioavailability: P-gp in the intestinal epithelium can pump the drug back into the gut lumen, limiting its absorption into the bloodstream.[5][6][7]

  • Limited Central Nervous System (CNS) Penetration: At the blood-brain barrier, P-gp acts as a gatekeeper, preventing drugs from reaching their targets within the brain.[5][8][9]

  • Multidrug Resistance (MDR): In cancer cells, overexpression of P-gp is a major mechanism of resistance to chemotherapy, as it efficiently removes anticancer drugs from the cell.[4][10][11]

The piperidine moiety, with its basic nitrogen, can contribute to the physicochemical properties that make a compound a substrate for efflux pumps like P-gp.

Q2: Which efflux pumps are most important to consider for my piperidine derivatives?

A2: While several efflux pumps exist, the two most critical to consider during drug development are:

  • P-glycoprotein (P-gp/ABCB1): This is the most extensively studied and clinically relevant efflux transporter.[12] It has a broad substrate specificity and is a primary contributor to poor drug absorption and limited CNS distribution.[8][12]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP also plays a significant role in limiting drug absorption and distribution, particularly at the blood-brain barrier.[13] It has an overlapping but distinct substrate specificity compared to P-gp.

Therefore, it is crucial to assess your piperidine derivatives for interactions with both P-gp and BCRP.

Q3: What are the key physicochemical properties of piperidine derivatives that correlate with high efflux liability?

A3: Several physicochemical properties can influence a compound's susceptibility to efflux by P-gp. While there are no absolute rules, general trends have been observed:

  • Lipophilicity: A moderate to high lipophilicity (often measured as ClogP) is generally associated with P-gp substrates.[14] A ClogP value of 2.92 or higher has been suggested as a characteristic of effective P-gp modulators.[14]

  • Molecular Weight and Shape: Higher molecular weight and a longer molecular axis (18 atoms or longer) can contribute to P-gp recognition.[14]

  • Basicity: The presence of a basic tertiary nitrogen atom, a common feature in piperidine derivatives, is a significant contributor to P-gp inhibitory activity and can influence substrate recognition.[14]

  • Hydrogen Bonding: The number and strength of hydrogen bond donors (HBDs) and acceptors (HBAs) play a crucial role.[15][16] A higher number of HBDs can negatively impact membrane permeability, and binding to P-gp is often driven by HBAs.[17]

Q4: What is an efflux ratio, and how is it interpreted in a Caco-2 assay?

A4: The efflux ratio (ER) is a key parameter determined from a bidirectional Caco-2 permeability assay. It is calculated as the ratio of the apparent permeability coefficient (Papp) from the basolateral-to-apical (B-A) direction to the apical-to-basolateral (A-B) direction.[18][19]

  • An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.[18][19] This indicates that the compound's movement out of the cell is significantly faster than its entry, which can lead to low intracellular concentrations and poor absorption.

Part 2: Troubleshooting Guides for Experimental Issues

This section provides practical advice for specific challenges you may encounter during your experiments.

Issue 1: My piperidine compound shows high lipophilicity but poor permeability in the Caco-2 assay. Could efflux be the culprit?

Troubleshooting Steps:

  • Confirm Monolayer Integrity: Before each experiment, verify the integrity of your Caco-2 cell monolayers by measuring the Transepithelial Electrical Resistance (TEER). Only use wells with TEER values that meet your established criteria (e.g., >600 Ohms/cm²).[18][20]

  • Perform a Bidirectional Assay: If you have only measured permeability in the apical-to-basolateral (A-B) direction, it is essential to also measure it in the basolateral-to-apical (B-A) direction to determine the efflux ratio.[19] A high efflux ratio (>2) strongly suggests active efflux.[18]

  • Use a P-gp Inhibitor: Conduct the Caco-2 assay in the presence and absence of a known P-gp inhibitor, such as verapamil.[19] A significant reduction in the efflux ratio (to ≤ 1) in the presence of the inhibitor confirms that your compound is a P-gp substrate.[20]

Issue 2: How can I definitively confirm that my piperidine derivative is a substrate of a specific efflux pump like P-gp?

Confirmation Strategy:

To move beyond the initial screening in Caco-2 cells, which express multiple transporters, you can use cell lines that are specifically engineered to overexpress a single transporter.

  • MDCK-MDR1 Cells: Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene are an excellent tool for specifically studying P-gp transport.[21][22] These cells have low background expression of other transporters.[21]

  • LLC-PK1-MDR1 Cells: Porcine kidney epithelial cells (LLC-PK1) transfected with the MDR1 gene also provide a robust system for investigating P-gp-mediated transport.[21]

By comparing the transport of your compound in the parental cell line versus the transfected cell line, you can specifically attribute the efflux to P-gp.

Issue 3: My attempts to reduce efflux by modifying the piperidine scaffold are giving inconsistent results. What chemical strategies should I prioritize?

Rational Design and Modification Strategies:

Modifying a molecule to reduce P-gp liability requires a multi-pronged approach. Consider the following strategies, ideally in combination:

  • Reduce Lipophilicity: While counterintuitive for permeability, slightly decreasing the lipophilicity can sometimes reduce P-gp recognition. This is a delicate balance, as excessive reduction can hinder passive diffusion.

  • Modulate Basicity: The pKa of the piperidine nitrogen is critical. Fine-tuning the basicity through substitution can impact interactions with P-gp. Stereospecific placement of functional groups in the β-position to the amine can significantly modulate basicity.[23]

  • Introduce Intramolecular Hydrogen Bonds: Creating an intramolecular hydrogen bond can "hide" a hydrogen bond donor, reducing the desolvation penalty upon entering the cell membrane and potentially disrupting the recognition by P-gp.[16][17][24]

  • Increase Molecular Rigidity: Enhancing the rigidity of the molecule can sometimes disfavor the conformational changes required for binding to the efflux pump.[10]

  • Remove Hydrogen Bond Acceptors/Donors: Systematically removing or masking hydrogen bond acceptors and donors can decrease P-gp efflux.[8][16]

Table 1: Summary of Structural Modifications to Mitigate P-gp Efflux

StrategyRationaleExample Modification
Reduce Lipophilicity Decrease affinity for the lipophilic binding pocket of P-gp.Replace a lipophilic aromatic ring with a more polar heterocycle.
Modulate Basicity Alter the charge state and interaction with acidic residues in the P-gp binding site.Introduce electron-withdrawing groups near the piperidine nitrogen.
Introduce Intramolecular H-Bonds Mask polar groups to improve membrane permeability and reduce P-gp recognition.[24]Design the molecule to allow for a hydrogen bond between a hydroxyl group and the piperidine nitrogen.
Increase Molecular Rigidity Hinder the conformational flexibility required for optimal binding to P-gp.[10]Introduce a spirocycle or a bridged ring system.
Remove H-Bond Donors/Acceptors Reduce the key interactions that drive P-gp substrate binding.[8]Replace a hydroxyl group with a methoxy group.

Part 3: Experimental Protocols and Data Visualization

This section provides a detailed protocol for a key assay and a visual representation of the decision-making process.

Detailed Protocol: Bidirectional Caco-2 Permeability Assay

This protocol outlines the steps to determine the apparent permeability (Papp) and efflux ratio of a piperidine derivative.

Materials:

  • Caco-2 cells (ATCC)

  • DMEM cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with HEPES buffer

  • Test compound stock solution (e.g., in DMSO)

  • P-gp inhibitor stock solution (e.g., Verapamil)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with FBS and Penicillin-Streptomycin.[20]

    • Seed the cells onto Transwell inserts at a density of approximately 32,000 cells/well.[20]

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer.[20] Change the medium every other day.[20]

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Only use monolayers with TEER values > 600 Ohms/cm².[20]

  • Preparation of Dosing Solutions:

    • Prepare a working solution of your test compound (e.g., 10 µM) in transport buffer (HBSS with HEPES).[25]

    • For the P-gp inhibition arm, prepare a similar working solution that also contains the P-gp inhibitor (e.g., 100 µM Verapamil).

  • Apical to Basolateral (A-B) Permeability Measurement:

    • Wash the cell monolayers with pre-warmed transport buffer.[26]

    • Add the test compound dosing solution to the apical (donor) compartment.[26]

    • Add fresh transport buffer to the basolateral (receiver) compartment.[26]

    • Incubate at 37°C with gentle shaking.[26]

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.[26]

    • At the end of the experiment, collect samples from the apical chamber.[26]

  • Basolateral to Apical (B-A) Permeability Measurement:

    • Repeat the experiment, but add the test compound dosing solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment.[26]

  • Sample Analysis:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.[20]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation:

      • Papp = (dQ/dt) / (A * C₀) [18][26]

      • Where:

        • dQ/dt is the rate of compound appearance in the receiver compartment.

        • A is the surface area of the Transwell insert.

        • C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) [19]

Visualization of the Efflux Liability Workflow

The following diagram illustrates a typical workflow for identifying and mitigating efflux pump liability in a drug discovery project.

Efflux_Liability_Workflow A Start: Piperidine Derivative Series B In vitro Permeability Screen (e.g., PAMPA, Caco-2 A-B) A->B C Good Permeability? B->C D Advance to Further Studies C->D Yes E Poor Permeability C->E No F Bidirectional Caco-2 Assay E->F G Efflux Ratio > 2? F->G H Low Intrinsic Permeability (Re-evaluate Physicochemical Properties) G->H No I High Efflux Liability G->I Yes J Caco-2 Assay with P-gp/BCRP Inhibitors I->J K Efflux Ratio Reduced? J->K L Confirmed P-gp/BCRP Substrate K->L Yes M Other Efflux Mechanism or Assay Artifact (Investigate Further) K->M No N Medicinal Chemistry Optimization (SAR Studies) L->N O Re-screen Optimized Compounds N->O O->B

Caption: Decision tree for investigating and mitigating efflux liability.

References

  • ResearchGate. (2025, August 10). Medicinal Chemistry: What strategies can be employed to design drug molecules that overcome multidrug resistance in cancer cells?. ResearchGate. Retrieved from [Link]

  • PubMed. (2020, March 15). Medicinal chemistry strategies to discover P-glycoprotein inhibitors: An update. PubMed. Retrieved from [Link]

  • Current Medicinal Chemistry. (2008, February 1). Strategies to Overcome or Circumvent P-Glycoprotein Mediated Multidrug Resistance. Current Medicinal Chemistry. Retrieved from [Link]

  • BioRender. (n.d.). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. BioRender. Retrieved from [Link]

  • PubMed. (2014, June 15). Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters. PubMed. Retrieved from [Link]

  • Evotec. (n.d.). P-glycoprotein Inhibition Service. Evotec. Retrieved from [Link]

  • DB-ALM. (2013, March 27). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. DB-ALM. Retrieved from [Link]

  • PMC. (n.d.). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PMC. Retrieved from [Link]

  • MDPI. (2023, January 15). Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Efflux pump inhibitors for bacterial pathogens: From bench to bedside. PMC. Retrieved from [Link]

  • ACS Publications. (2017, December 18). Inhibit or Evade Multidrug Resistance P-Glycoprotein in Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Types and Mechanisms of Efflux Pump Systems and the Potential of Efflux Pump Inhibitors in the Restoration of Antimicrobial Susceptibility, with a Special Reference to Acinetobacter baumannii. PMC. Retrieved from [Link]

  • Osaka University. (2025, January 6). Impact of Hydrogen Bonding on P-Glycoprotein Efflux Transport as Revealed by Evaluation of a De Novo Prediction Model. Osaka University. Retrieved from [Link]

  • Creative Bioarray. (n.d.). P-gp Inhibition Assay. Creative Bioarray. Retrieved from [Link]

  • ACS Publications. (2021, February 4). Multidrug Efflux Pumps and the Two-Faced Janus of Substrates and Inhibitors. Accounts of Chemical Research. Retrieved from [Link]

  • Ijcmas.com. (2016, June 10). A Review on Efflux Pump Inhibitors of Gram-Positive and Gram-Negative Bacteria from Plant Sources. Ijcmas.com. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes. BMG LABTECH. Retrieved from [Link]

  • PubMed. (2012, November 1). How hydrogen bonds impact P-glycoprotein transport and permeability. PubMed. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. BioDuro. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Retrieved from [Link]

  • ResearchGate. (2025, October 19). How hydrogen bonds impact P-glycoprotein transport and permeability. ResearchGate. Retrieved from [Link]

  • BMG LABTECH. (2010, April). P-glycoprotein (Pgp) inhibition assay. BMG LABTECH. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of different intramolecular H-bonds to increase membrane permeability. ResearchGate. Retrieved from [Link]

  • Bentham Science. (n.d.). Computational Strategies to Predict Effect of P-Glycoprotein Transporter Efflux and Minimize its Impact on the Penetration of Drugs into the Central Nervous System (CNS). Bentham Science. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Retrieved from [Link]

  • PMC. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. PMC. Retrieved from [Link]

  • ResearchGate. (2023, September 12). Challenges in Permeability Assessment for Oral Drug Product Development. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 5: Drug Efflux Transporters: P-gp and BCRP. Royal Society of Chemistry. Retrieved from [Link]

  • IRIS. (2023, July 26). Molecular determinants of avoidance and inhibition of Pseudomonas aeruginosa MexB efflux pump. IRIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... ResearchGate. Retrieved from [Link]

  • Wiley Online Library. (2021, December 21). Approaches to minimize the effects of P‐glycoprotein in drug transport: A review. Wiley Online Library. Retrieved from [Link]

  • PubMed. (2003, June 15). Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. PubMed. Retrieved from [Link]

  • PubMed. (2022, June 15). Approaches to minimize the effects of P-glycoprotein in drug transport: A review. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Retrieved from [Link]

  • PubMed. (2020, January 15). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β-Position to the Amino Group. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperine and Derivatives: Trends in Structure-Activity Relationships. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structural modifications that alter the P-glycoprotein efflux properties of compounds. Semantic Scholar. Retrieved from [Link]

  • Labinsights. (2023, May 8). Method for Determination of Drug Permeability. Labinsights. Retrieved from [Link]

  • ScienceDirect. (2024, April 10). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. ScienceDirect. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Oral Bioavailability of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Scaffolds

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists, DMPK scientists, and drug development professionals troubleshooting poor oral exposure ( ) of imidazo[1,2-b]pyridazine-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists, DMPK scientists, and drug development professionals troubleshooting poor oral exposure (


) of imidazo[1,2-b]pyridazine-based drug candidates.

The 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore, frequently utilized in the design of potent kinase inhibitors[1]. However, the combination of a lipophilic, flat heteroaromatic core and a highly basic piperidine ring introduces specific physicochemical and metabolic liabilities. This guide provides field-proven, self-validating workflows to diagnose and resolve these pharmacokinetic bottlenecks.

Diagnostic FAQs: Identifying the Root Cause of Low F%

Q: My 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine lead shows an oral bioavailability of <10% in rodents despite excellent in vitro potency. Where do I begin troubleshooting? A: Do not immediately assume poor intestinal absorption. Bioavailability (


) is a product of the fraction absorbed (

), intestinal survival (

), and hepatic survival (

). You must first examine your intravenous (IV) pharmacokinetic clearance data:
  • If IV Clearance (

    
    ) is high  (>70% of hepatic blood flow; e.g., >38 mL/min/kg in rats): The low 
    
    
    
    is primarily driven by extensive first-pass hepatic metabolism. The imidazo[1,2-b]pyridazine core and the piperidine ring are highly susceptible to CYP450-mediated oxidation.
  • If IV Clearance is low to moderate (<20 mL/min/kg in rats): The bottleneck is absorption (

    
    ). This is typically caused by either pH-dependent precipitation in the intestine or active efflux by P-glycoprotein (P-gp), a common issue for basic amines like piperidine.
    

Q: My compound has low IV clearance but still suffers from poor oral exposure. How do I differentiate between solubility and permeability issues? A: Evaluate the compound's pKa and pH-solubility profile. The piperidine nitrogen typically has a pKa of 9.0–10.0, meaning it is highly soluble in the acidic stomach (pH 1.5) but may precipitate in the neutral environment of the duodenum (pH 6.8). If your FaSSIF (Fasted State Simulated Intestinal Fluid) solubility is <50 µg/mL, precipitation is your primary culprit. If FaSSIF solubility is adequate, the positively charged basic amine is likely triggering P-gp efflux, severely limiting permeability.

Workflow Start In Vivo PK: Low F% (<20%) IVClearance Check IV Clearance (CL_iv) Start->IVClearance HighCL High CL_iv (>70% Hepatic Flow) IVClearance->HighCL LowCL Low/Moderate CL_iv IVClearance->LowCL Metab Metabolic Stability Issue Run Microsomal Assays HighCL->Metab Absorp Absorption Issue Check Solubility/Permeability LowCL->Absorp

Diagnostic workflow for identifying the root cause of low oral bioavailability.

Troubleshooting Guide: Overcoming Physicochemical & Efflux Barriers
Issue 1: Intestinal Precipitation (The "Spring and Parachute" Failure)

Mechanism: The basic piperidine ring ensures rapid dissolution in the stomach. However, upon entering the higher pH of the small intestine, the compound loses its charge and crashes out of solution before it can be absorbed. Solutions:

  • Formulation (Amorphous Solid Dispersion - ASD): Formulate the API with a polymer like HPMCAS (Hydroxypropyl methylcellulose acetate succinate). The polymer maintains the drug in a supersaturated state (the "parachute") in the intestine long enough for absorption to occur.

  • Structural Modification (pKa Modulation): Introduce an electron-withdrawing group (e.g., fluorine) adjacent to the piperidine nitrogen to lower its pKa to ~7.5. This increases the fraction of unionized drug at physiological pH, balancing solubility and permeability.

Issue 2: P-glycoprotein (P-gp) Efflux

Mechanism: The 6-(Piperidin-4-yl) substitution creates a classic pharmacophore for P-gp: a basic nitrogen coupled with the lipophilic imidazo[1,2-b]pyridazine core. Solutions:

  • Reduce Hydrogen Bond Donors (HBD): If the piperidine nitrogen is a secondary amine, methylate or alkylate it. Reducing HBDs significantly decreases P-gp recognition.

  • Steric Hindrance: Adding a bulky group (e.g., an isopropyl or bridged bicyclic system) near the basic amine can sterically block binding to the P-gp efflux pump.

G Dose Oral Administration 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Stomach Gastric Dissolution (High Solubility at pH 2) Dose->Stomach Intestine Intestinal Absorption (pH 6.8 - Precipitation Risk) Stomach->Intestine Gastric Emptying Liver Hepatic First-Pass (CYP450 Metabolism) Intestine->Liver Portal Vein Pgp P-gp Efflux (Apical Membrane) Intestine->Pgp Efflux Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Surviving Fraction Metabolites Oxidized Metabolites (Inactive/Cleared) Liver->Metabolites CYP3A4/2D6 Pgp->Intestine Lumen

Pharmacokinetic barriers to the oral bioavailability of basic imidazopyridazines.

Troubleshooting Guide: Mitigating First-Pass Metabolism
Issue: Rapid CYP450 Oxidation

Mechanism: Imidazo[1,2-b]pyridazines are highly lipophilic. This lipophilicity drives non-specific hydrophobic interactions with the active sites of CYP450 enzymes (predominantly CYP3A4 and CYP2D6). These enzymes frequently oxidize the piperidine ring (α-carbon oxidation leading to ring opening/dealkylation) or the imidazopyridazine core itself. Solutions:

  • Reduce cLogP: As demonstrated in the optimization of , reducing the calculated LogP (cLogP) from >3.5 to <2.0 dramatically improves liver microsomal stability and lowers in vivo clearance[2]. Lowering lipophilicity directly reduces CYP450 binding affinity.

  • Deuteration / Blocking Groups: Identify the metabolic soft spot via metabolite ID (MetID) using LC-MS/MS. If the α-carbon of the piperidine is the primary site of oxidation, substitute the protons with deuterium or methyl groups to increase the activation energy required for CYP-mediated hydrogen abstraction. Recent discoveries of irreversible utilizing this scaffold have proven that highly favorable pharmacokinetics can be achieved through precise structural tuning[3].

Self-Validating Experimental Protocols

To ensure data integrity and prevent false positives, all assays must be self-validating. Below are the standard operating procedures for diagnosing F% bottlenecks.

Protocol A: Caco-2 Permeability & Efflux Ratio Determination

Objective: Quantify intestinal permeability and identify P-gp liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days until transepithelial electrical resistance (TEER) > 250 Ω·cm².

  • Assay Setup: Prepare the 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine test compound at 10 µM in HBSS buffer (pH 7.4).

  • Control Validation (Critical Step): You must run concurrent controls to validate the monolayer integrity and transporter expression:

    • High Permeability Control: Propranolol (

      
       cm/s).
      
    • Low Permeability Control: Atenolol (

      
       cm/s).
      
    • Efflux Control: Digoxin (Efflux Ratio > 3.0).

  • Dosing: Add the test compound to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Sampling & Analysis: Incubate at 37°C for 2 hours. Sample from the receiver chambers and analyze via LC-MS/MS.

  • Data Interpretation: Calculate the Apparent Permeability (

    
    ) and Efflux Ratio (
    
    
    
    ). An ER > 2.5 indicates significant P-gp efflux.
Protocol B: Liver Microsomal Stability (Intrinsic Clearance)

Objective: Determine if hepatic metabolism is the cause of low F%.

  • Preparation: Pre-incubate 1 µM test compound with 0.5 mg/mL species-specific liver microsomes (e.g., rat, human) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

  • Validation (Critical Step): Use Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to prove the microsomes and NADPH regenerating system are active.

  • Analysis: Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Quantitative Data Reference Tables

Table 1: Target Pharmacokinetic Parameters for Imidazo[1,2-b]pyridazine Lead Optimization

ParameterDiagnostic Threshold for Poor F%Target for Oral ViabilityRationale
Aqueous Solubility (pH 6.8) < 10 µg/mL> 100 µg/mLPrevents intestinal precipitation.
Caco-2

(A to B)
<

cm/s
>

cm/s
Ensures adequate passive transcellular diffusion.
Caco-2 Efflux Ratio (ER) > 3.0< 2.0Minimizes P-gp mediated active efflux back into the lumen.
Rat IV Clearance (

)
> 40 mL/min/kg< 15 mL/min/kgAvoids excessive first-pass hepatic extraction[2].
Microsomal

> 100 µL/min/mg< 20 µL/min/mgIndicates stability against CYP450 oxidation.

Table 2: Impact of Structural Modifications on Imidazo[1,2-b]pyridazine Bioavailability

Modification StrategyPhysicochemical EffectTypical Impact on Oral Bioavailability (F%)
N-Methylation of Piperidine Decreases HBD count, increases lipophilicityModerate increase (reduces P-gp efflux, but may increase CYP liability)
Fluorination of Piperidine Lowers basic pKa by ~1.5 - 2.0 unitsHigh increase (improves intestinal solubility and reduces P-gp binding)
Core cLogP Reduction (<2.0) Reduces overall lipophilicityHigh increase (dramatically improves metabolic stability and lowers clearance)[2]
References
  • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: ACS Medicinal Chemistry Letters / PubMed URL: [Link]

  • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Troubleshooting

Addressing instability of imidazo[1,2-b]pyridazine intermediates in acidic media

Subject: Troubleshooting Instability & Optimization in Acidic Media Introduction: The Stability Paradox The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core for bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Instability & Optimization in Acidic Media

Introduction: The Stability Paradox

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Ponatinib (ICLUSIG®).[1] While the fully aromatized core is generally robust, researchers frequently encounter "instability" during three critical phases: cyclization , deprotection , and purification .

This instability is often a misnomer; it is rarely the degradation of the aromatic core itself, but rather acid-catalyzed polymerization of intermediates or hydrolysis of sensitive substituents activated by the electron-deficient pyridazine ring.

This guide provides root-cause analysis and self-validating protocols to stabilize your workflow.

Module 1: Synthesis & Cyclization Troubleshooting

Issue: "My reaction turns into black tar during Hantzsch condensation."

Context: The standard synthesis involves condensing 3-aminopyridazine with an


-haloketone. This releases HBr/HCl, creating a highly acidic environment.
Root Cause Analysis

In high-temperature acidic conditions, two competing pathways exist:

  • Pathway A (Desired): N2-alkylation followed by ring closure (dehydration).

  • Pathway B (Degradation): Protonation of the pyridazine N1 reduces the nucleophilicity of N2, stalling the reaction. The unreacted

    
    -haloketone then polymerizes or reacts with the exocyclic amine in non-productive ways, leading to tar.
    
DOT Visualization: Mechanism & Failure Modes

ReactionPathways Start 3-Aminopyridazine + α-Haloketone Intermediate N-Alkylated Intermediate Start->Intermediate Mild Heat Protonated Protonated N1-Species (Deactivated Nucleophile) Start->Protonated Excess Strong Acid (HBr/HCl) Product Imidazo[1,2-b]pyridazine (Stable Core) Intermediate->Product -H2O (Cyclization) Tar Polymerized Tars (Black Residue) Protonated->Tar Stalled Reaction + Heat

Figure 1: Competition between productive cyclization and acid-induced deactivation/polymerization.

Corrective Protocol: The "Buffered" Approach

Do not rely on refluxing in neat ethanol/acid. Use a buffering agent to scavenge the generated acid without quenching the electrophile.

ParameterStandard (Risky)Optimized (Stable)Mechanism
Solvent Ethanol/RefluxDME or 1,4-DioxaneHigher boiling point allows lower reaction times; ether solvents stabilize cations.
Base None (Acidic)NaHCO₃ (Solid, 2.0 eq)Neutralizes HBr in situ, keeping the N2 nitrogen nucleophilic.
Temperature 80°C (Reflux)60–70°CPrevents thermal polymerization of the haloketone.

Step-by-Step Optimization:

  • Dissolve 3-aminopyridazine (1.0 eq) in DME (0.5 M).

  • Add solid NaHCO₃ (2.0 eq).

  • Add

    
    -haloketone (1.1 eq) slowly at room temperature.
    
  • Heat to 70°C. Monitor by LCMS.

  • Self-Validation: The reaction mixture should remain amber/orange, not black. LCMS should show a clean conversion to [M+H]+.

Module 2: Purification & Workup (The "Vanishing Yield")

Issue: "My product degrades or disappears during TFA removal."

Context: Researchers often use 0.1% TFA in water/acetonitrile for Prep-HPLC. Upon concentration (Rotavap/Lyophilization), the yield drops or purity decreases.

Root Cause Analysis
  • TFA Adducts: Imidazo[1,2-b]pyridazines are basic (pKa ~4–5). They form strong salts with TFA. These salts are hygroscopic and often form "oils" rather than solids, trapping impurities.

  • Acid-Catalyzed Hydrolysis: If your molecule contains an amide, ester, or nitrile side chain, the high local concentration of TFA during evaporation (which can reach >50% acidity in the final droplet) catalyzes hydrolysis.

  • Nucleophilic Attack: In strong acid, the C3 position becomes susceptible to nucleophilic attack if not substituted.

Troubleshooting Guide: Mobile Phase Selection
SymptomDiagnosisRecommended Action
Broad Peaks / Tailing Protonation equilibrium on column.Switch to 10 mM Ammonium Acetate (pH 7) or 0.1% Formic Acid (volatile, weaker acid).
Mass Loss after Drying Sublimation (rare) or degradation.Do not heat during Rotavap. Use a lyophilizer.
Oiling Out TFA salt formation.Perform a Free Base Rescue (see below).
Protocol: Free Base Rescue (The "Salt Break")

Never store the TFA salt unless necessary for biological solubility.

  • Dissolution: Dissolve the TFA salt/oil in EtOAc or DCM (avoid alcohols if ester hydrolysis is a risk).

  • Wash: Wash with Saturated NaHCO₃ (pH ~8).

    • Note: If the molecule is polar, use 10:1 DCM:MeOH for extraction.

  • Drying: Dry over Na₂SO₄ (Avoid MgSO₄ as it is slightly acidic).

  • Result: The free base is usually a stable solid.

Module 3: Structural Vulnerabilities

FAQ: Which substituents make the scaffold unstable in acid?

Q: I have a nitrile group at C3. Is it stable? A: Generally, yes. However, in concentrated H₂SO₄ or HCl (often used for other deprotections), the nitrile can hydrate to the amide.

  • Fix: Use mild Lewis acids (e.g., ZnBr₂ in DCM) for deprotections elsewhere on the molecule.

Q: My C6-chloro substituent is hydrolyzing. A: The C6 position is electrophilic. In hot acidic media (especially aqueous HCl), water can attack C6, displacing the chloride to form the 6-hydroxy (pyridazone) derivative.

  • Fix: Avoid aqueous acids. Use anhydrous acidic conditions (e.g., HCl in Dioxane) if acid is required.

DOT Visualization: Decision Tree for Workup

WorkupLogic Start Crude Reaction Mixture CheckSub Contains Acid-Labile Groups? (Boc, Acetal, Ester) Start->CheckSub MethodC Method C: Reverse Phase (0.1% Formic Acid) CheckSub->MethodC No (Robust Core) Warning Avoid TFA! Risk of Hydrolysis CheckSub->Warning Yes MethodA Method A: Prep-HPLC (Ammonium Acetate pH 7) MethodB Method B: Flash Column (DCM/MeOH + 1% NH3) Warning->MethodA Polar Molecule Warning->MethodB Non-Polar Molecule

Figure 2: Purification decision matrix to prevent acid-mediated degradation.

References

  • Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867.[2] Link[1][2]

    • Significance: Comprehensive review detailing the stability and SAR of the scaffold, including the Pon
  • Elkheir, L. Y. M., et al. (2024).[3] "Emerging Therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma."[3] European Journal of Medicinal Chemistry, 277, 116720.[3] Link[3]

    • Significance: Discusses salt formation and solubility issues relevant to purific
  • Liang, J., et al. (2019). "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters, 10(5), 793–798. Link

    • Significance: Highlights metabolic stability and structural modific
  • Goel, R., et al. (2017). "Recent Developments on Ultrasound-Assisted One-Pot Multicomponent Synthesis of Biologically Relevant Heterocycles." Ultrasonics Sonochemistry, 35, 15–35.[4] Link

    • Significance: Provides alternative "green" synthesis methods th

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Kinase Selectivity: The Broad Spectrum of Ponatinib versus the Potential for Specificity within the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation for numerous kinase inhibitors.[1][2] Its rigid, planar structure provides a versatile template for d...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation for numerous kinase inhibitors.[1][2] Its rigid, planar structure provides a versatile template for designing molecules that can fit into the ATP-binding pocket of various kinases. A prominent example of a drug built on this scaffold is Ponatinib, a potent multi-kinase inhibitor. This guide provides a detailed comparison of the well-documented broad kinase selectivity of Ponatinib against the potential for developing highly selective inhibitors from the same imidazo[1,2-b]pyridazine framework.

It is important to note that while this guide focuses on the broader class, specific, comprehensive kinase selectivity data for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine is not publicly available at the time of this writing. Therefore, we will use Ponatinib as a detailed case study and explore other derivatives to illustrate the scaffold's versatility.

Ponatinib: A Paradigm of Multi-Kinase Inhibition

Ponatinib (AP24534) is a third-generation tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier TKIs in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3] Its design, featuring a carbon-carbon triple bond, enables it to effectively inhibit the BCR-ABL kinase, even with the formidable T315I "gatekeeper" mutation that confers resistance to other inhibitors.[3]

However, the therapeutic efficacy of Ponatinib comes with a broad kinase inhibition profile, leading to significant off-target effects.[4][5][6] This multi-targeted nature is a double-edged sword, contributing to its potent anti-cancer activity across various malignancies but also causing notable toxicities, particularly arterial occlusive events.[6][7][8]

Ponatinib's Kinase Inhibition Profile

The inhibitory activity of Ponatinib has been extensively characterized against a wide array of kinases. Below is a summary of its activity against key on-target and off-target kinases.

Kinase TargetIC50 (nM)Biological Role & Therapeutic Implication
BCR-ABL (Wild-Type) 0.37Primary target in CML and Ph+ ALL.
BCR-ABL (T315I Mutant) 2.0Overcomes resistance to other TKIs.[3]
VEGFR2 (KDR) 1.5Inhibition contributes to anti-angiogenic effects but also hypertension.[6]
FGFR1 2.2Activity against FGFR-driven cancers.[4]
PDGFRα 1.1Inhibition relevant in certain leukemias and solid tumors.[4]
SRC 5.4A key oncogenic kinase; inhibition contributes to broad anti-cancer activity.
FLT3 Potent InhibitionImportant in acute myeloid leukemia (AML).[3][9]
KIT Potent InhibitionTarget in gastrointestinal stromal tumors (GIST) and some leukemias.
RET 25.8Relevant for certain types of thyroid cancer.[3]

Data compiled from multiple sources. IC50 values can vary based on assay conditions.[3][4]

The broad-spectrum activity of Ponatinib means it can modulate multiple critical cellular signaling pathways simultaneously.

cluster_0 Key Signaling Pathways Inhibited by Ponatinib Ponatinib Ponatinib BCR_ABL BCR-ABL (CML, Ph+ ALL) Ponatinib->BCR_ABL Inhibits VEGFR VEGFR (Angiogenesis) Ponatinib->VEGFR Inhibits FGFR FGFR (Cell Growth, Proliferation) Ponatinib->FGFR Inhibits PDGFR PDGFR (Cell Growth, Proliferation) Ponatinib->PDGFR Inhibits SRC SRC Family (Multiple Oncogenic Processes) Ponatinib->SRC Inhibits FLT3 FLT3 (AML) Ponatinib->FLT3 Inhibits Cell Proliferation Cell Proliferation BCR_ABL->Cell Proliferation Survival Survival BCR_ABL->Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->Cell Proliferation PDGFR->Cell Proliferation SRC->Cell Proliferation FLT3->Cell Proliferation

Caption: Major signaling pathways targeted by Ponatinib.

The Imidazo[1,2-b]pyridazine Scaffold: A Gateway to Kinase Selectivity

While Ponatinib exemplifies a broad-spectrum inhibitor, the imidazo[1,2-b]pyridazine scaffold is not inherently non-selective. Through careful structure-activity relationship (SAR) studies, medicinal chemists have successfully developed derivatives with high selectivity for a variety of other kinase targets. This demonstrates the scaffold's versatility and potential for creating targeted therapies with improved safety profiles.

Below are examples of imidazo[1,2-b]pyridazine derivatives engineered for kinase selectivity, showcasing the adaptability of the core structure.

Derivative Class/ExampleTarget KinasePotency (IC50/Ki)Therapeutic Area
Compound 26 (Unnamed) TAK155 nMMultiple Myeloma
Compound 17 (Unnamed) DYRK1APotent Cellular InhibitionNeurological Disorders, Cancer
Compound 6 (Unnamed) Tyk2 (JH2 domain)0.015 - 0.035 nM (Ki)Autoimmune Diseases
Compounds A17 & A18 mTOR67 nM & 62 nMCancer

This table presents examples of selective inhibitors based on the imidazo[1,2-b]pyridazine scaffold, as reported in the literature.[10][11][12][13]

The development of these selective inhibitors underscores a key principle in modern drug discovery: small modifications to a privileged scaffold can dramatically alter the kinase selectivity profile, allowing for the fine-tuning of therapeutic agents to hit desired targets while avoiding those that cause toxicity.

Comparative Analysis and Future Outlook

The comparison between Ponatinib and other more selective imidazo[1,2-b]pyridazine derivatives highlights a fundamental trade-off in kinase inhibitor design:

  • Multi-Kinase Inhibition (e.g., Ponatinib): Offers the advantage of broad anti-cancer efficacy and the potential to overcome resistance by hitting multiple targets simultaneously. However, this often comes at the cost of a higher incidence of off-target toxicities.[5][6][7]

  • Selective Kinase Inhibition: Aims to provide a more targeted therapeutic effect with a wider therapeutic window and fewer side effects. The challenge with this approach is the potential for the development of resistance through mutations in the target kinase or activation of bypass signaling pathways.

The future of drug development with the imidazo[1,2-b]pyridazine scaffold lies in the rational design of compounds with tailored selectivity profiles. For a hypothetical compound like 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine, its kinase selectivity would be determined by how the piperidin-4-yl group at the 6-position interacts with the kinase binding pocket. Without experimental data, one can only speculate, but this moiety could be leveraged to enhance selectivity for a specific kinase or a small subset of kinases, potentially avoiding the broad off-target effects seen with Ponatinib.

Experimental Methodology: Assessing Kinase Selectivity

A robust and unbiased assessment of a compound's kinase selectivity is crucial for its development as a therapeutic agent. The KINOMEscan™ platform is a widely used competition binding assay for profiling inhibitors against a large panel of kinases.

KINOMEscan™ Assay Protocol

Objective: To determine the binding affinity of a test compound against a broad panel of kinases, thereby establishing its selectivity profile.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the test compound (e.g., 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine or Ponatinib) in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Perform serial dilutions of the stock solution to generate a range of concentrations for testing. For a comprehensive profile, an 11-point, 3-fold serial dilution is common.

  • Assay Plate Preparation:

    • A panel of DNA-tagged kinases (e.g., the scanMAX panel of 468 kinases) is used.

    • Each kinase is individually tested in the wells of a microtiter plate.

  • Binding Reaction:

    • The test compound dilutions are added to the wells containing the respective DNA-tagged kinases.

    • An immobilized ligand, which binds to the active site of the kinases, is also present in the wells.

    • The mixture is incubated to allow the binding reaction to reach equilibrium.

  • Washing and Elution:

    • The wells are washed to remove any unbound kinase and test compound.

    • The kinase that remains bound to the immobilized ligand is then eluted.

  • Quantification by qPCR:

    • The amount of eluted kinase is quantified by performing qPCR on the DNA tag associated with each kinase.

    • The results are compared to a DMSO vehicle control to determine the percentage of kinase binding that was inhibited by the test compound.

Data Analysis and Visualization:

  • The results are often reported as percent of control, where a lower percentage indicates stronger binding of the test compound.

  • For compounds tested at multiple concentrations, dissociation constants (Kd) can be calculated.

  • The data is frequently visualized on a "kinome tree" diagram, which provides a graphical representation of the compound's selectivity across the human kinome.

cluster_workflow KINOMEscan™ Workflow A 1. DNA-tagged Kinase + Test Compound + Immobilized Ligand B 2. Incubation (Competition for Binding) A->B C 3. Wash (Remove Unbound Kinase) B->C D 4. Elution (Release Bound Kinase) C->D E 5. qPCR Quantification of DNA Tag D->E F 6. Data Analysis (Selectivity Profile) E->F

Caption: A simplified workflow of the KINOMEscan™ assay.

References

  • Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. (2018). MDPI. Available at: [Link]

  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. (2019). PMC. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). RSC Publishing. Available at: [Link]

  • Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia. (n.d.). Frontiers. Available at: [Link]

  • Cardiotoxicity of the BCR-ABL1 tyrosine kinase inhibitors: emphasis on ponatinib. (n.d.). PMC. Available at: [Link]

  • Ponatinib, but not the new Abl-kinase inhibitor asciminib, activates platelets, leukocytes, and endothelial cell TNF signaling to induce atherosclerotic plaque inflammation, myocardial infarction, and stroke. (n.d.). PMC. Available at: [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Available at: [Link]

  • Kinase Selectivity Panels. (2023). Reaction Biology. Available at: [Link]

  • Selectivity Profiling of CS Analogs of Ponatinib Inhibition of a... (n.d.). ResearchGate. Available at: [Link]

  • Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies. (n.d.). PMC. Available at: [Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. (n.d.). PMC. Available at: [Link]

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. (2024). -ORCA - Cardiff University. Available at: [Link]

  • A High-Content Screening of Anticancer Compounds Suggests the Multiple Tyrosine Kinase Inhibitor Ponatinib for Repurposing in Neuroblastoma Therapy. (2018). AACR Journals. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.). PMC. Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. (n.d.). MedChemComm (RSC Publishing). Available at: [Link]

  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. (2017). PubMed. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. (n.d.). RSC Publishing. Available at: [Link]

  • Substituted imidazo[1,2-b]pyridazines as protein kinase inhibitors - Patent US-9416132-B2. (n.d.). PubChem. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (2010). PubMed. Available at: [Link]

  • Ponatinib Shows Clinical Activity in T315I-Mutated CP-CML. (2021). Targeted Oncology. Available at: [Link]

  • Ponatinib in chronic-phase CML patients with prior second generation TKI exposure. (2020). VJHemOnc. Available at: [Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. (2021). PubMed. Available at: [Link]

  • Ponatinib dose-ranging study in chronic-phase chronic myeloid leukemia: a randomized, open-label phase 2 clinical trial. (2021). Blood - ASH Publications. Available at: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). edgccjournal.org. Available at: [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. Available at: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). PubMed. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Guide: Piperidine vs. Morpholine Substituted Imidazo[1,2-b]pyridazines in Kinase Inhibitor Design

Executive Summary In the optimization of imidazo[1,2-b]pyridazine-based kinase inhibitors, the substitution at the C6 position is a critical determinant of both potency and physicochemical properties.[1] This guide analy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of imidazo[1,2-b]pyridazine-based kinase inhibitors, the substitution at the C6 position is a critical determinant of both potency and physicochemical properties.[1] This guide analyzes the strategic trade-offs between Piperidine (lipophilic, basic) and Morpholine (polar, H-bond acceptor) moieties.

While piperidine often maximizes hydrophobic interactions within the ATP-binding pocket, it frequently introduces metabolic liabilities and solubility challenges. Conversely, morpholine is a privileged bioisostere that typically enhances metabolic stability (lowering


) and solubility, often with a distinct selectivity profile driven by the ether oxygen's capacity for hydrogen bonding.

Structural & Physicochemical Analysis[1][2][3][4][5]

The imidazo[1,2-b]pyridazine scaffold is a "drug-prejudiced" core, often serving as an adenine mimetic in type I/II kinase inhibitors. The choice between piperidine and morpholine at the C6 position fundamentally alters the molecule's interaction with the solvent front and the hinge region.

The "Oxygen Switch" Effect

Replacing the C4-methylene of piperidine with an oxygen atom (morpholine) induces specific electronic and steric changes:

FeaturePiperidine MoietyMorpholine MoietyImpact on Drug Design
Electronic Effect Electron-donating (inductive)Electron-withdrawing (inductive)Morpholine reduces the basicity of the bridgehead nitrogen, potentially altering hinge binding.
Lipophilicity (cLogP) Higher (+0.5 to +1.0 vs Morpholine)LowerMorpholine improves water solubility and reduces non-specific binding.
H-Bonding Donor/Acceptor (NH), None (CH2)Acceptor (Ether Oxygen)The morpholine oxygen can accept H-bonds from specific residues (e.g., Lys, Asp) in the kinase pocket.
Metabolic Liability High (Oxidative metabolism)Low to ModeratePiperidine is prone to CYP450-mediated hydroxylation; Morpholine is generally more stable.

SAR Case Studies: Potency & Selectivity

Case Study A: TAK1 Inhibition (Morpholine Advantage)

In the development of Transforming Growth Factor-


 Activated Kinase 1 (TAK1) inhibitors, the imidazo[1,2-b]pyridazine core was optimized for potency and selectivity.[2]
  • Experimental Observation: Introduction of a morpholine ring at the C6 position significantly improved potency compared to the piperazine and piperidine analogs.

  • Mechanism: The morpholine oxygen likely engages in a water-mediated hydrogen bond network or a direct interaction with hydrophilic residues near the solvent-exposed region of the ATP pocket.

  • Data Highlight:

    • Compound 26 (Morpholine): IC

      
       = 55 nM (TAK1)
      
    • Analog (Piperazine/Piperidine): Reduced potency or selectivity.

    • Outcome: The morpholine derivative demonstrated superior anti-proliferative activity in multiple myeloma cell lines (GI

      
       ~30 nM).
      
Case Study B: mTOR vs. PI3K Selectivity (The "Deep Pocket" Effect)

While structurally related to the imidazo[1,2-b]pyridazine, data from pyrazolopyrimidine scaffolds (a bioisosteric core) highlights a universal principle for this substitution.

  • The Challenge: Differentiating mTOR from PI3K

    
     is difficult due to high active site homology.
    
  • The Solution: Morpholine substitution.[3][4][5][2][6]

  • Mechanism: The ether oxygen of morpholine forms a critical hydrogen bond with the catalytic lysine in mTOR. Furthermore, "bridged" morpholines can exploit a deeper pocket in mTOR created by a single amino acid difference (Phe961Leu), achieving up to 26,000-fold selectivity over PI3K

    
    .[6]
    
Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process when choosing between these two moieties based on structural requirements.

SAR_Logic Start Imidazo[1,2-b]pyridazine Lead Optimization Check_Pocket Analyze ATP Pocket (Solvent Front) Start->Check_Pocket Hydrophobic Hydrophobic Region? Check_Pocket->Hydrophobic Lipophilic residues Hydrophilic H-Bond Donor Available? Check_Pocket->Hydrophilic Polar residues Piperidine Select PIPERIDINE (Max hydrophobic packing) Hydrophobic->Piperidine Morpholine Select MORPHOLINE (H-bond acceptor + Solubility) Hydrophilic->Morpholine Issue_Metab Issue: High Clearance (CYP Oxidation) Piperidine->Issue_Metab ADME Profiling Issue_Sol Issue: Low Solubility Piperidine->Issue_Sol Sol_Morph Switch to Morpholine (Bioisosteric Replacement) Issue_Metab->Sol_Morph Issue_Sol->Sol_Morph

Figure 1: Decision logic for C6-substitution. Piperidine is chosen for hydrophobic packing, while Morpholine is the "problem solver" for ADME and H-bonding.

Experimental Protocols

To validate the potency and properties of these derivatives, the following self-validating protocols are recommended.

Chemical Synthesis (C6 Functionalization)

The introduction of piperidine or morpholine at the C6 position of the imidazo[1,2-b]pyridazine core is typically achieved via Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig amination.

Protocol:


 Displacement 
  • Starting Material: 6-chloro-imidazo[1,2-b]pyridazine derivative (1.0 eq).

  • Reagents: Morpholine or Piperidine (3.0 - 5.0 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Conditions: Heat to 120–140 °C in a sealed tube for 2–6 hours.

  • Work-up: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (DCM/MeOH gradient).

  • Validation:

    
    -NMR must show the disappearance of the C6-Cl signal and appearance of morpholine (3.6–3.8 ppm, 3.0–3.2 ppm) or piperidine multiplets.
    
In Vitro Kinase Assay (FRET-based)

This assay quantifies the


 potency.
  • Reagents: Recombinant Kinase (e.g., TAK1, Mps1), Fluorescently labeled peptide substrate, ATP (

    
     concentration).
    
  • Compound Prep: Serial dilution of Piperidine/Morpholine analogs in DMSO (10 mM start).

  • Reaction:

    • Mix Kinase + Peptide + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT).
      
    • Incubate 15 min.

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection: Add Stop/Detection buffer (EDTA + Phospho-specific antibody with FRET pair). Read Fluorescence Ratio (665 nm / 615 nm).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    
Visualization: Experimental Workflow

Workflow Start 6-Cl-Imidazo[1,2-b]pyridazine Rxn SnAr Reaction (Morpholine/Piperidine, 120°C) Start->Rxn Purify Purification (Flash Chrom.) Rxn->Purify Assay Kinase Assay (FRET/TR-FRET) Purify->Assay Data IC50 & ADME Data Assay->Data

Figure 2: Workflow from synthesis to data generation for C6-substituted analogs.

Summary of Comparative Data

The following table summarizes the typical performance shifts observed when switching from Piperidine to Morpholine on this scaffold.

ParameterPiperidine AnalogMorpholine AnalogPreference
Potency (IC50) High (if hydrophobic pocket)Variable (High if H-bond exists)Context Dependent
Solubility Low to ModerateHighMorpholine
LogD (pH 7.4) High (> 3.0)Moderate (1.5 - 2.5)Morpholine
Metabolic Stability Low (

< 30 min)
High (

> 60 min)
Morpholine
Permeability (Caco-2) HighModerate to HighPiperidine
hERG Inhibition Potential Risk (Basic amine)Low RiskMorpholine

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent TAK1 Inhibitors. Source: RSC Medicinal Chemistry, 2023. Context: Demonstrates the superiority of morpholine over piperazine/piperidine for TAK1 potency and anti-myeloma activity.

  • Morpholine Derivatives Greatly Enhance the Selectivity of mTOR Inhibitors. Source: Journal of Medicinal Chemistry, 2009. Context: Establishes the "oxygen effect" where morpholine confers high selectivity vs PI3K via H-bonding.[5]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 Kinase Inhibitors. Source: Journal of Medicinal Chemistry, 2015.[7] Context: Highlights the scaffold optimization and the role of C6-substituents in achieving oral bioavailability.

  • Imidazo[1,2-b]pyridazine as Privileged Scaffold in Medicinal Chemistry: An Extensive Review. Source: European Journal of Medicinal Chemistry, 2021.[7] Context: A comprehensive review of the SAR, including the metabolic stability challenges of anilino/piperidine substituents.

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 JH2 Inhibitors. Source: ACS Medicinal Chemistry Letters, 2019. Context: Discusses metabolic stability improvements by modifying the C6-amine substituent.

Sources

Validation

Comparative Guide: Validation of CDK Inhibition by 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine

The following guide provides a rigorous technical framework for validating the Cyclin-Dependent Kinase (CDK) inhibitory profile of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine . This guide is structured for application sci...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical framework for validating the Cyclin-Dependent Kinase (CDK) inhibitory profile of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine .

This guide is structured for application scientists and drug discovery professionals, moving beyond generic protocols to focus on the specific physicochemical and mechanistic properties of the imidazo[1,2-b]pyridazine scaffold.

Executive Summary: The Scaffold Advantage

6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine represents a privileged chemotype in kinase inhibitor discovery. Unlike the related imidazo[1,2-a]pyridine scaffold, the extra nitrogen in the pyridazine ring lowers lipophilicity (LogP) and alters the electronic distribution, often enhancing solubility and metabolic stability.

In the context of CDKs, this scaffold functions as a potent ATP-competitive inhibitor .[1] The core heterocycle anchors to the kinase hinge region, while the 6-position piperidine moiety projects into the solvent-exposed region, offering a vector for solubility enhancement and interactions with non-conserved residues (selectivity filter).

Primary Validation Targets:

  • CDK2/Cyclin E: G1/S phase transition (Primary target for this scaffold class).

  • CDK12/13: Transcriptional regulation (Emerging target for this chemotype).

  • Off-Target Risks: DYRK1A, CLK kinases (Due to structural homology).

Mechanistic Basis & Binding Mode

To validate inhibition, one must first understand the binding topology. This compound binds in the ATP pocket.

Interaction Map (Graphviz)

The following diagram illustrates the critical binding interactions required for efficacy.

BindingMechanism Compound 6-(Piperidin-4-yl) imidazo[1,2-b]pyridazine ATP_Pocket ATP Binding Pocket (CDK Kinase Domain) Compound->ATP_Pocket Competes with ATP Hinge Hinge Region (e.g., Leu83 in CDK2) Compound->Hinge H-bond Acceptor (N1) H-bond Donor (C-H/NH) Solvent Solvent Front (Asp86/Lys89 region) Compound->Solvent Piperidine Moiety (Solubilizing/Salt Bridge) Gatekeeper Gatekeeper Residue (Phe80) Compound->Gatekeeper Van der Waals Interaction

Caption: Predicted binding topology of the imidazo[1,2-b]pyridazine scaffold within the CDK ATP pocket. The N1 nitrogen acts as a critical H-bond acceptor from the hinge backbone.

Benchmarking: Comparative Potency Profiling

When validating this compound, it is critical to run side-by-side comparisons with "Gold Standard" inhibitors to contextualize potency and selectivity.[2]

Experimental Setup:

  • Assay Type: Radiometric (

    
    P-ATP) or ADP-Glo (Luminescence).
    
  • ATP Concentration:

    
     apparent (to ensure competitive kinetics are visible).
    
Comparative Performance Table (Expected Values)
FeatureSubject: 6-(Piperidin-4-yl)... Dinaciclib (Comparator)Palbociclib (Comparator)THZ1 (Comparator)
Primary Class Novel ATP-Competitive ScaffoldPan-CDK InhibitorCDK4/6 SelectiveCDK7/12 Covalent
CDK2 IC

< 50 nM (Target)1–3 nM> 10,000 nM> 1,000 nM
CDK1 IC

50–200 nM3 nM> 10,000 nM> 1,000 nM
CDK4/6 IC

> 500 nM (Likely)~1 nM11 nM> 1,000 nM
CDK12 IC

< 100 nM (Potential)ModerateInactive158 nM
Selectivity Moderate (Risk of DYRK1A)Low (Broad spectrum)HighModerate

Data Interpretation:

  • If your compound shows IC

    
     > 1 µM  against CDK2, the piperidine substitution may be sterically clashing with the ribose pocket.
    
  • If CDK4/6 potency is high , the compound loses the "CDK2-specific" advantage of this scaffold.

Experimental Protocols for Validation

Protocol A: Biochemical Potency (ADP-Glo Assay)

Rationale: Direct measurement of kinase activity inhibition without cellular membrane permeability variables.

Reagents:

  • Recombinant CDK2/Cyclin E complex.

  • Ultra-pure ATP.

  • Substrate: Histone H1 peptide (standard for CDK2).

  • ADP-Glo Kinase Assay Kit (Promega).

Step-by-Step Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine in 100% DMSO (Start at 10 µM).

  • Enzyme Mix: Dilute CDK2/Cyclin E to 0.5 ng/µL in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl

    
    , 0.01% BSA, 1 mM DTT).
    
  • Incubation: Add 2 µL compound + 4 µL Enzyme Mix to 384-well plate. Incubate 15 min at RT (allows "Type I" binding equilibrium).

  • Reaction Start: Add 4 µL Substrate/ATP mix (Final ATP = 50 µM; Substrate = 0.2 µg/µL).

  • Reaction Stop: After 60 min, add 10 µL ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.

  • Detection: Add 20 µL Kinase Detection Reagent (converts ADP to light). Read Luminescence.

  • Analysis: Fit data to Sigmoidal Dose-Response (Variable Slope) to derive IC

    
    .
    
Protocol B: Cellular Target Engagement (NanoBRET)

Rationale: Validates that the compound penetrates the cell membrane and binds the kinase in a physiological environment, distinguishing it from promiscuous aggregators.

System: Promega NanoBRET™ TE Intracellular Kinase Assay.

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc®-CDK2 fusion vector.

  • Seeding: Plate cells at 20,000 cells/well in 96-well format.

  • Tracer Addition: Add Cell-Permeable Tracer K-5 (known broad-spectrum tracer) at

    
     concentration.
    
  • Treatment: Treat with serial dilutions of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine for 2 hours.

  • Mechanism: The compound competes with the Tracer.[2] If the compound binds CDK2, the Tracer is displaced, reducing BRET signal (Energy transfer from NanoLuc to Tracer).

  • Calculation: Calculate occupancy using the equation:

    
    
    

Validation Workflow Diagram

This flowchart guides the decision-making process during validation.

ValidationWorkflow Start Start: Compound Synthesis 6-(Piperidin-4-yl)... Biochem Biochemical Assay (CDK2/CycE & CDK1/CycB) Start->Biochem PotencyCheck Is CDK2 IC50 < 100 nM? Biochem->PotencyCheck Selectivity Selectivity Panel (Test vs. DYRK1A, GSK3b, CDK4) PotencyCheck->Selectivity Yes Refine Refine Structure (Modify Piperidine N-substituent) PotencyCheck->Refine No Cellular Cellular Assay (NanoBRET & Western Blot pRb) Selectivity->Cellular Success Validated Lead Proceed to PK/PD Cellular->Success

Caption: Decision matrix for validating the imidazo[1,2-b]pyridazine scaffold. Failure at the potency stage requires structural refinement of the solvent-exposed piperidine ring.

Critical Analysis & Troubleshooting

Selectivity "Red Flags"

The imidazo[1,2-b]pyridazine core is known to inhibit DYRK1A and CLK2 due to structural similarities in the ATP pocket (specifically the gatekeeper region).

  • Validation Step: You must counter-screen against DYRK1A. If your compound inhibits DYRK1A with equal potency to CDK2, it is a dual inhibitor (which may be toxic or beneficial depending on the indication, e.g., Down Syndrome vs. Cancer).

Solubility Issues

While the piperidine ring improves solubility, the free amine can lead to lysosomal trapping.

  • Optimization: If cellular potency is much lower than biochemical potency (shift > 10x), consider masking the piperidine nitrogen as an amide or sulfonamide to alter pKa.

References

  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004.[3]

  • Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders. Journal of Medicinal Chemistry, 2023.

  • A Comparative Guide to CDK Inhibitors: Benchmarking. BenchChem Technical Guides, 2025.

  • Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. Cardiff University Research, 2024.

  • Clinical and Pharmacologic Differences of CDK4/6 Inhibitors. Frontiers in Oncology, 2020.

Sources

Comparative

Introduction: The Structural Advantage of Imidazo[1,2-b]pyridazines

Benchmarking Imidazo[1,2-b]pyridazine Derivatives in PIM Kinase Assays: A Comprehensive Guide for Drug Discovery The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases—PIM1, PIM2, and PIM3—are a fa...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Imidazo[1,2-b]pyridazine Derivatives in PIM Kinase Assays: A Comprehensive Guide for Drug Discovery

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases—PIM1, PIM2, and PIM3—are a family of constitutively active serine/threonine kinases that act as downstream effectors of the JAK/STAT signaling pathway[1]. By phosphorylating substrates like BAD, 4E-BP1, and p27, PIM kinases drive cell cycle progression and inhibit apoptosis, making them prime targets in hematological malignancies and solid tumors[2][3].

Unlike most kinases, PIM kinases possess a highly atypical hinge region characterized by a proline insertion (Pro123 in PIM1). This unique architecture permits the formation of only a single hydrogen bond with ATP or standard ATP-mimetic inhibitors[2].

The Imidazo[1,2-b]pyridazine Breakthrough: While early PIM inhibitors were traditional ATP mimetics, imidazo[1,2-b]pyridazine derivatives (such as K00135 and SGI-1776) revolutionized the field. Structural analyses and co-crystallization studies reveal that these compounds are ATP-competitive but non-ATP mimetic [2]. Instead of binding the hinge region, they interact with the NH2-terminal lobe helix αC and participate in a hydrogen bond network involving Lys67 and Glu89[2][4]. This atypical binding mode explains their exceptional selectivity profile against the broader kinome[2][5].

G JAK JAK/STAT Pathway PIM PIM Kinases (PIM1, PIM2, PIM3) JAK->PIM Transcriptional Upregulation BAD BAD (Apoptosis Inhibition) PIM->BAD Phosphorylation (Ser112) mTOR 4E-BP1 / p27 (Translation/Cell Cycle) PIM->mTOR Phosphorylation Inhibitor Imidazo[1,2-b]pyridazines (e.g., SGI-1776) Inhibitor->PIM Allosteric/ATP-competitive Blockade

JAK/STAT-mediated PIM kinase signaling and targeted inhibition by imidazo[1,2-b]pyridazines.

Benchmark Compounds: Comparative Performance

To accurately assess the potency of novel imidazo[1,2-b]pyridazine analogs, researchers must benchmark them against established reference compounds. SGI-1776 serves as the prototypical imidazo[1,2-b]pyridazine pan-PIM inhibitor, having advanced into clinical trials for acute myeloid leukemia (AML)[6][7]. For rigorous comparative profiling, non-imidazo pan-PIM inhibitors like AZD1208 and PIM447 (LGH447) are utilized as highly potent, single-digit picomolar/nanomolar standards[1][7].

Table 1: Biochemical Potency of Benchmark PIM Kinase Inhibitors

CompoundChemical ClassPIM1 IC50/KiPIM2 IC50/KiPIM3 IC50/KiResearch/Clinical Status
SGI-1776 Imidazo[1,2-b]pyridazine7 nM363 nM69 nMBenchmark / Clinical[6][7]
K00135 Imidazo[1,2-b]pyridazineLow nM>100-fold lessNDTool Compound[2][8]
AZD1208 Thiazolidine derivative0.4 nM5 nM1.9 nMPhase I Clinical[1][3]
PIM447 Pyridyl-indole6 pM (Ki)18 pM (Ki)9 pM (Ki)Pan-PIM Benchmark[3][7]
CX-6258 Oxindole derivative5 nM25 nM16 nMPan-PIM Benchmark[1][7]

Experimental Protocols: Self-Validating Assay Systems

A. Biochemical Profiling: ADP-Glo™ Kinase Assay

Causality & Rationale: Why use the ADP-Glo™ assay over traditional radiometric methods? PIM kinases generally exhibit high


 values for ATP. The ADP-Glo™ assay is a luminescent platform that measures the ADP formed during the kinase reaction. Crucially, it tolerates high ATP concentrations (up to 1 mM), making it the ideal system for accurately evaluating ATP-competitive inhibitors like imidazo[1,2-b]pyridazines without risking substrate depletion artifacts[9][10].

Self-Validation Check: Every plate must include a no-enzyme control (to establish background luminescence) and a reference inhibitor titration (e.g., SGI-1776 or Staurosporine) to verify the assay's dynamic range and sensitivity[9][11].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the PIM1 Kinase Buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT[1][9]. Dilute recombinant human PIM1 enzyme, a specific substrate peptide (e.g., BAD peptide), and ATP to 2X their final desired concentrations. Critical step: Set the ATP concentration near the

    
     of PIM1 to sensitize the assay to competitive binders[9][12].
    
  • Compound Titration: Serially dilute the imidazo[1,2-b]pyridazine test compounds and the benchmark (SGI-1776) in 100% DMSO. Dilute these further in Kinase Buffer so the final DMSO concentration in the assay does not exceed 1%[1][11].

  • Kinase Reaction: In a 384-well low-volume white opaque plate, combine 1 µL of the inhibitor (or vehicle control), 2 µL of the PIM1 enzyme solution, and 2 µL of the ATP/Substrate mix[9][10]. Incubate at room temperature for 60 minutes[9][10].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature[9][10].

  • Kinase Detection (Luminescence): Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction[9]. Incubate for 30 minutes, then record luminescence using a 0.5–1 second integration time[9][10].

Workflow Step1 1. Kinase Reaction (PIM1 + ATP + Substrate) Step2 2. ATP Depletion (ADP-Glo Reagent) Step1->Step2 Step3 3. ADP to ATP Conversion (Detection Reagent) Step2->Step3 Step4 4. Luminescence Readout (Luciferase Reaction) Step3->Step4

Step-by-step workflow of the ADP-Glo Kinase Assay for evaluating PIM kinase inhibitors.

B. Cellular Target Engagement: p-BAD (Ser112) Immunoblotting

Causality & Rationale: Biochemical potency must translate into intracellular efficacy. Because PIM1 directly phosphorylates the pro-apoptotic protein BAD at Ser112[1][4], monitoring p-BAD (Ser112) levels in leukemic cell lines (e.g., MV4-11 or Ba/F3 cells) provides a direct, self-validating readout of intracellular PIM kinase inhibition and compound permeability[4][8].

Step-by-Step Methodology:

  • Seed MV4-11 cells and treat them with varying concentrations of the test compound (0.1 nM – 10 µM) or the benchmark SGI-1776 for 2 to 24 hours[1].

  • Lyse the cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state[1].

  • Perform SDS-PAGE and immunoblotting using primary antibodies against p-BAD (Ser112), total BAD, PIM1, and Actin (as a loading control)[1].

  • Quantify the p-BAD to total BAD ratio via densitometry to calculate the cellular

    
    [1].
    

Conclusion

Imidazo[1,2-b]pyridazines offer a structurally distinct, non-ATP mimetic approach to PIM kinase inhibition, yielding superior selectivity profiles over traditional hinge-binding inhibitors[2]. By benchmarking novel derivatives against compounds like SGI-1776 and AZD1208 using robust, high-ATP tolerant assays like ADP-Glo, researchers can confidently map structure-activity relationships (SAR) and drive lead optimization in oncology drug development.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals.[Link]

  • Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. PubMed.[Link]

  • Selectivity and potency of natural product PIM kinase inhibitors. SciSpace.[Link]

  • Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure. Frontiers.[Link]

  • Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. RSC Publishing.[Link]

Sources

Validation

Comparative Analysis of Downstream Signaling by an Imidazo[1,2-b]pyridazine Derivative: A Western Blot Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative Western blot analysis of the downstream signaling effects of a novel imidazo[1,2-b]py...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative Western blot analysis of the downstream signaling effects of a novel imidazo[1,2-b]pyridazine compound. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of various kinases.[1][2] This guide will use a hypothetical imidazo[1,2-b]pyridazine derivative, hereafter referred to as "Cpd-X," which is designed to target the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[3][4]

The performance of Cpd-X will be objectively compared to a well-established, commercially available PI3K inhibitor, providing a robust methodology for evaluating its efficacy and mechanism of action.

Introduction to Imidazo[1,2-b]pyridazines and the PI3K/Akt/mTOR Pathway

Imidazo[1,2-b]pyridazines are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic properties.[5][6] Many of these effects are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes.[2]

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][8] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt.[3] Activated Akt, in turn, phosphorylates a myriad of downstream targets, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2.[9] The activation of this pathway ultimately leads to increased protein synthesis and cell survival, contributing to tumorigenesis.[10]

This guide will focus on utilizing Western blotting to dissect the impact of our hypothetical Cpd-X on key nodes of the PI3K/Akt/mTOR pathway, providing a direct comparison with a known PI3K inhibitor.

Experimental Design and Rationale

A well-designed experiment is paramount for obtaining reliable and interpretable data. This section outlines the critical considerations for a comparative Western blot analysis.

Cell Line Selection: The choice of cell line is crucial and should be based on the research question. For this guide, we will use a cancer cell line known to have a constitutively active PI3K/Akt/mTOR pathway (e.g., a cell line with a PIK3CA mutation or PTEN loss). This ensures a robust signaling baseline to measure inhibition.

Treatment Conditions:

  • Vehicle Control: A control group treated with the vehicle (e.g., DMSO) in which the compounds are dissolved is essential to account for any effects of the solvent.

  • Cpd-X: A dose-response experiment should be performed to determine the optimal concentration of Cpd-X. This typically involves treating cells with a range of concentrations (e.g., 0.1, 1, 10 µM) for a fixed time point (e.g., 24 hours).

  • Reference PI3K Inhibitor: A known, potent PI3K inhibitor (e.g., Pictilisib (GDC-0941) or Alpelisib (BYL719)) should be used as a positive control for pathway inhibition. A concentration known to effectively inhibit the pathway should be chosen based on literature or preliminary experiments.

Selection of Protein Targets: To comprehensively assess the impact on the PI3K/Akt/mTOR pathway, it is crucial to probe for both the total and phosphorylated forms of key proteins. The ratio of phosphorylated to total protein provides a more accurate measure of pathway activation.

Key Protein Targets:

  • p-Akt (Ser473) and Total Akt: Phosphorylation at Ser473 is a key indicator of Akt activation.[10]

  • p-mTOR (Ser2448) and Total mTOR: mTOR is a downstream effector of Akt, and its phosphorylation at Ser2448 indicates its activation.[7]

  • p-S6 Ribosomal Protein (Ser235/236) and Total S6: S6 is a substrate of S6 kinase (S6K), which is downstream of mTORC1. Its phosphorylation status reflects mTORC1 activity.

  • Loading Control: A housekeeping protein with stable expression across different experimental conditions (e.g., GAPDH, β-actin, or total protein stain) is necessary for normalization.[11]

Detailed Western Blot Protocol

This protocol provides a step-by-step guide for performing a Western blot analysis to compare the effects of Cpd-X and a reference inhibitor.

A. Cell Lysis and Protein Quantification [12]

  • Culture cells to 70-80% confluency and treat with the vehicle, Cpd-X, or the reference inhibitor for the desired time.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate at high speed to pellet cell debris.

  • Transfer the supernatant (total protein extract) to a new tube.

  • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[13]

B. SDS-PAGE and Protein Transfer [14]

  • Normalize the protein concentration of all samples with lysis buffer and Laemmli sample buffer.

  • Denature the samples by heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-30 µg) into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

C. Immunoblotting and Detection [16]

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

Visualizing the Pathway and Workflow

To better understand the biological context and the experimental procedure, the following diagrams are provided.

PI3K_Akt_mTOR_Pathway cluster_pip RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt pmTORC1 p-mTORC1 pAkt->pmTORC1 Activates mTORC1 mTORC1 pS6K p-S6K pmTORC1->pS6K Activates S6K S6K pS6 p-S6 pS6K->pS6 Phosphorylates S6 S6 Proliferation Cell Proliferation & Survival pS6->Proliferation Promotes CpdX Cpd-X CpdX->PI3K RefInhibitor Reference Inhibitor RefInhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Western_Blot_Workflow start Cell Culture & Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/NC) sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection Signal Detection (ECL) secondary->detection analysis Data Analysis detection->analysis

Caption: A streamlined workflow for the Western blot analysis.

Data Analysis and Interpretation

Quantitative analysis of Western blots, often referred to as densitometry, allows for the comparison of protein expression levels between samples.[17]

Densitometry:

  • Capture a non-saturated image of the blot.[18]

  • Use image analysis software (e.g., ImageJ) to measure the intensity of each band.

  • Subtract the local background from each band's intensity.

  • Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.[19] This corrects for variations in protein loading and transfer.[17]

Data Presentation: The results can be summarized in a table for easy comparison.

Treatmentp-Akt/Total Akt (Fold Change)p-mTOR/Total mTOR (Fold Change)p-S6/Total S6 (Fold Change)
Vehicle1.001.001.00
Cpd-X (0.1 µM)0.850.900.92
Cpd-X (1 µM)0.450.550.60
Cpd-X (10 µM)0.150.200.25
Reference Inhibitor (1 µM)0.100.180.22

Interpretation:

  • A dose-dependent decrease in the phosphorylation of Akt, mTOR, and S6 with Cpd-X treatment would indicate successful target engagement and pathway inhibition.

  • Comparing the fold changes induced by Cpd-X to those of the reference inhibitor allows for an assessment of its relative potency.

Trustworthiness and Self-Validation

To ensure the scientific integrity of the results, the following self-validating systems and controls should be implemented:

  • Biological Replicates: The experiment should be repeated at least three times with independently prepared cell lysates to ensure the reproducibility of the findings.[20]

  • Linear Range of Detection: It is crucial to ensure that the signal intensity of the bands is within the linear range of detection of the imaging system.[21] This can be verified by loading a serial dilution of a control lysate.

  • Antibody Validation: The specificity of the primary antibodies should be validated, for example, by using knockout/knockdown cell lines or by observing a single band at the expected molecular weight.

  • Normalization Strategy: While housekeeping proteins are commonly used for normalization, total protein staining is increasingly recommended as a more accurate method, as the expression of some housekeeping proteins can be affected by experimental conditions.[11]

Conclusion

This guide provides a robust and detailed framework for the comparative Western blot analysis of an imidazo[1,2-b]pyridazine derivative targeting the PI3K/Akt/mTOR pathway. By following the outlined experimental design, detailed protocol, and data analysis procedures, researchers can obtain reliable and interpretable data to evaluate the efficacy and mechanism of action of novel kinase inhibitors. Adherence to the principles of scientific integrity and self-validation will ensure the trustworthiness and reproducibility of the results, which is paramount in the field of drug development.

References

  • Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. Available at: [Link]

  • Mabuchi, S., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Bio-protocol. (2017). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol, 7(12), e2349. Available at: [Link]

  • Wu, Z., et al. (2015). Western blot analysis for PI3K, Akt, mTOR and PTEN in 23 additional tissue samples. PLoS ONE, 10(3), e0119523. Available at: [Link]

  • ResearchGate. Western blot analysis of a PI3K/AKT/mTOR pathway components. Available at: [Link]

  • ACS Publications. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Azure Biosystems. ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Available at: [Link]

  • Bio-Rad Antibodies. PI3K/AKT Cell Signaling Pathway. Available at: [Link]

  • Frontiers in Oncology. (2021). Role of PI3K-AKT-mTOR and Wnt Signaling Pathways in Transition of G1-S Phase of Cell Cycle in Cancer Cells. Frontiers in Oncology, 11, 638283. Available at: [Link]

  • ACS Publications. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2023). The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research. Cancers, 15(14), 3684. Available at: [Link]

  • Bio-Rad. General Protocol for Western Blotting. Available at: [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Available at: [Link]

  • Azure Biosystems. 6 Western Blotting Steps. Available at: [Link]

  • Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819588. Available at: [Link]

  • RSC Publishing. (2018). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 9(10), 1642-1647. Available at: [Link]

  • Nature. (2014). A Guide to Modern Quantitative Fluorescent Western Blotting with Troubleshooting Strategies. Journal of Visualized Experiments, (93), 52099. Available at: [Link]

  • Azure Biosystems. (2023). What is the Best Way to Normalize your Western blot? Available at: [Link]

  • ACS Publications. (2023). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Bio-Rad. Image Analysis and Quantitation for Western Blotting. Available at: [Link]

  • Bio-Rad. (2018). The How and Why of Normalizing Your Western Blots. Available at: [Link]

  • Semantic Scholar. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Available at: [Link]

  • Boster Bio. Western Blot Quantification: Densitometry, Normalization, Fold Change. Available at: [Link]

  • Journal of Biological Chemistry. (2016). The necessity of and strategies for improving confidence in the accuracy of western blots. Journal of Biological Chemistry, 291(49), 25279-25285. Available at: [Link]

  • protocols.io. (2017). Quantitative Western Blot Analysis with Replicate Samples. Available at: [Link]

  • LI-COR Biosciences. Normalization Handbook. Available at: [Link]

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Comparative

In vivo efficacy comparison of 6-substituted imidazo[1,2-b]pyridazine analogs

The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition. Its planar, bicyclic heteroaromatic core mimics the adenine ring of ATP, allowing it t...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition. Its planar, bicyclic heteroaromatic core mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various kinases.

This guide analyzes the in vivo efficacy of 6-substituted analogs, focusing on three distinct therapeutic areas where this scaffold has demonstrated translational success: Oncology (BTK inhibition) , Infectious Disease (Toxoplasmosis/TgCDPK1) , and Autoimmune Disorders (TYK2 inhibition) .

Executive Summary: The 6-Substituted Advantage

The 6-position of the imidazo[1,2-b]pyridazine core is critical for optimizing Pharmacokinetics (PK) and Physicochemical Properties . While the 3-position typically dictates target specificity (interacting with the gatekeeper residue), the 6-position extends towards the solvent-exposed region.

Key Structural Logic:

  • 3-Position: Aryl/Heteroaryl groups

    
     Potency & Selectivity (Hinge Binding).
    
  • 6-Position: Solubilizing groups (Morpholine, Piperazine, Amines)

    
     Bioavailability, Metabolic Stability, and Solubility.
    

Comparative Efficacy Analysis

The following table summarizes the in vivo performance of key 6-substituted analogs across different disease models.

Compound IDTargetDisease ModelDose & RouteEfficacy OutcomeKey PK Metric
TM471-1 (Cmpd 22) BTK (Cys481)B-cell Lymphoma Xenograft (Mice)15 mg/kg (Oral)Complete Tumor Regression in 70% of mice (7/10).High oral bioavailability; Irreversible binding.
SP230 (HCl Salt) TgCDPK1 Acute Toxoplasmosis (Mice)50 mg/kg/day (Oral/IP)>90% Reduction in parasite burden (Spleen/Lungs).Rapid clearance offset by salt formulation.
Compound 6 TYK2 (JH2) Rat Adjuvant Arthritis3-10 mg/kg (Oral)Full inhibition of inflammation; reduced paw swelling.Low clearance (7.8 mL/min/kg in rat).[1]
Compound 26 TAK1 Multiple Myeloma (Cell/Implied In Vivo)In vitro GI50: 30 nMPotent anti-proliferative activity vs. MPC-11 cells.[2]Optimized 6-morpholine group.

Detailed Case Studies & Mechanisms

Case Study A: Oncology – Irreversible BTK Inhibition (TM471-1)

Mechanism: Bruton’s Tyrosine Kinase (BTK) is central to B-cell receptor (BCR) signaling.[3] TM471-1 utilizes the imidazo[1,2-b]pyridazine core to dock in the ATP pocket, while a reactive acrylamide warhead (likely attached via the 6-position linker) forms a covalent bond with Cys481 .

  • Experimental Highlight: In a xenograft model, TM471-1 outperformed standard reversible inhibitors due to its high selectivity (>300 kinases screened) and sustained target occupancy.

  • Outcome: The 6-substitution provided the necessary solubility to achieve plasma concentrations exceeding the IC90 for 24 hours.

Case Study B: Infectious Disease – Toxoplasmosis (SP230)

Mechanism: Toxoplasma gondii relies on Calcium-Dependent Protein Kinase 1 (TgCDPK1) for host cell invasion.[4][5] Mammalian kinases lack the small gatekeeper residue found in TgCDPK1, allowing 6-substituted imidazo[1,2-b]pyridazines to achieve high selectivity.

  • Formulation Insight: The free base of 6-substituted analogs often suffers from poor aqueous solubility. Converting SP230 to a hydrochloride salt was the critical step that enabled in vivo administration, reducing parasite load significantly in the lungs and spleen without hepatic toxicity.

Visualizations

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the 6-position substitution modulates the drug-like properties of the scaffold.

SAR_Logic Core Imidazo[1,2-b]pyridazine Core Scaffold Pos3 3-Position (Aryl/Heteroaryl) Core->Pos3 Pos6 6-Position (Solubilizing Group) Core->Pos6 Potency Primary Potency (Hinge Binding) Pos3->Potency Selectivity Gatekeeper Interaction Pos3->Selectivity Solubility Aq. Solubility (LogD reduction) Pos6->Solubility PK Metabolic Stability (Clearance) Pos6->PK Ex_BTK Example: TM471-1 (BTK Inhibitor) Pos6->Ex_BTK Linker to Warhead Ex_Toxo Example: SP230 (TgCDPK1 Inhibitor) Pos6->Ex_Toxo Salt Formation Site

Caption: SAR logic of imidazo[1,2-b]pyridazine. The 6-position is the vector for optimizing bioavailability and physicochemical properties.

Figure 2: In Vivo Experimental Workflow (Xenograft Model)

Workflow Step1 Step 1: Cell Culture Expand Tumor Lines (e.g., OCI-Ly10) Step2 Step 2: Inoculation SC Injection into SCID/Nude Mice Step1->Step2 Step3 Step 3: Staging Grow to ~150-200 mm³ Step2->Step3 Step4 Step 4: Randomization Group by Tumor Vol (n=10/group) Step3->Step4 Step5 Step 5: Dosing Oral Gavage (PO) Vehicle vs. 15 mg/kg Step4->Step5 Step6 Step 6: Monitoring Measure Vol (Calipers) Body Weight (Tox) Step5->Step6 Step7 Step 7: Endpoint Tumor Regression Analysis Histopathology Step6->Step7

Caption: Standardized workflow for assessing in vivo efficacy of kinase inhibitors in tumor xenograft models.

Experimental Protocols

To ensure reproducibility, the following protocols define the standards for testing these analogs.

Protocol A: Murine Xenograft Efficacy (BTK Inhibition)
  • Objective: Assess tumor regression induced by TM471-1.[3]

  • Animals: Female CB.17 SCID mice (6–8 weeks old).

  • Tumor Model: Subcutaneous injection of

    
     OCI-Ly10 (DLBCL) cells in 50% Matrigel.
    
  • Dosing Regimen:

    • Allow tumors to reach 150–200 mm³ .

    • Randomize mice into Vehicle (0.5% CMC-Na) and Treatment (15 mg/kg TM471-1) groups.

    • Administer PO (Oral Gavage) QD (Once Daily) for 21 days.

  • Data Collection: Measure tumor volume (

    
    ) every 3 days.
    
  • Success Criteria: Complete Regression (CR) defined as tumor volume < palpable limit (<50 mm³) for >2 consecutive measurements.

Protocol B: Acute Toxoplasmosis Efficacy
  • Objective: Quantify reduction in parasite burden by SP230.

  • Infection: Intraperitoneal injection of 500–1000 tachyzoites (T. gondii RH or ME49 strain).

  • Treatment:

    • Initiate treatment 24 hours post-infection.

    • Dose: 50 mg/kg/day via oral gavage (dissolved in water/saline as HCl salt).

    • Duration: 4 to 8 consecutive days.

  • Readout:

    • Harvest Spleen and Lungs.

    • Extract DNA and perform qPCR targeting the T. gondii B1 gene.

    • Compare Ct values against a standard curve to calculate "Parasite Equivalents".

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (2025) URL:[Link]

  • Imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1 decrease the parasite burden in mice with acute toxoplasmosis. Source: International Journal for Parasitology (2018) URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. Source: RSC Medicinal Chemistry (2023) URL:[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: Journal of Medicinal Chemistry (2019) URL:[Link]

  • Development of new highly potent imidazo[1,2-b]pyridazines targeting Toxoplasma gondii calcium-dependent protein kinase 1. Source: European Journal of Medicinal Chemistry (2015) URL:[Link]

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Validation

A Comparative Guide to the Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives Across Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, inc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including significant potential as anticancer agents.[1] Derivatives of this heterocyclic system have been investigated for their ability to inhibit various cancer cell lines, often by targeting key signaling pathways involved in tumor growth and survival. This guide provides a comparative overview of the cytotoxic effects of several imidazo[1,2-b]pyridazine derivatives, details the experimental protocols for determining their half-maximal inhibitory concentration (IC50), and explores their mechanisms of action.

Determining Cytotoxicity: The IC50 Value

A critical measure of a compound's potency as an anticancer agent is its IC50 value, which represents the concentration of the drug required to inhibit the growth of a cancer cell population by 50%. This is a fundamental metric used in the preclinical evaluation of potential cancer therapeutics. The determination of IC50 values is typically performed using cell-based viability assays. Two of the most common and robust methods are the MTT and SRB assays.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3] It is a reliable and sensitive method for cytotoxicity screening.[2]

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.[4][5]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[4]

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.[2][5]

  • Staining: Wash the plates multiple times with 1% acetic acid to remove the TCA.[2][5] Add the SRB dye solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[4][5]

  • Washing: Remove the unbound SRB dye by washing the plates again with 1% acetic acid.[2][5]

  • Solubilization: Add a 10 mM Tris base solution to each well to solubilize the protein-bound dye.[2]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 510-570 nm.[4][6]

  • Data Analysis: The percentage of cell viability is plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 value can be calculated.[4]

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Line cell_seeding 2. Seed Cells in 96-Well Plate cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Imidazo[1,2-b]pyridazine treatment 4. Add Compound to Wells compound_prep->treatment incubation 5. Incubate for 48-72h treatment->incubation fixation 6. Fix Cells (TCA) incubation->fixation staining 7. Stain with SRB fixation->staining wash 8. Wash Excess Dye staining->wash solubilize 9. Solubilize Bound Dye wash->solubilize read_plate 10. Read Absorbance (510-570 nm) solubilize->read_plate calculate_ic50 11. Calculate IC50 Value read_plate->calculate_ic50

Caption: A generalized workflow for determining the IC50 value of a compound using the SRB assay.

Comparative IC50 Values of Imidazo[1,2-b]pyridazine Derivatives

Compound Class/ReferenceCancer Cell LineCancer TypeIC50 (µM)
Diaryl Urea Derivatives [7]A549Non-small cell lung cancer0.02 - 20.7
H460Non-small cell lung cancer0.02 - 20.7
mTOR Inhibitors (A17, A18) [7]--0.067, 0.062 (enzymatic)
PIM Kinase Inhibitor (K00135) [8]MV4;11Acute myeloid leukemiaDose-dependent inhibition
BTK Inhibitor (Compound 22) [9]-B cell malignancies0.0013 (enzymatic)

Mechanism of Action: Targeting Cancer-Relevant Kinases

The anticancer effects of imidazo[1,2-b]pyridazine derivatives are often attributed to their ability to inhibit protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer.

  • mTOR Inhibition: Certain imidazo[1,2-b]pyridazine diaryl urea derivatives have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR).[7] The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, these compounds can induce G1-phase cell cycle arrest and suppress the phosphorylation of downstream targets like AKT and S6, ultimately leading to reduced cancer cell proliferation.[7]

  • PIM Kinase Inhibition: The PIM family of serine/threonine kinases is another important target for imidazo[1,2-b]pyridazines.[8] PIM kinases are involved in cell survival and proliferation, and their overexpression is common in various cancers. Inhibition of PIM kinases by these compounds has been shown to impair the survival and clonogenic growth of leukemia cells.[8]

  • Bruton's Tyrosine Kinase (BTK) Inhibition: More recently, imidazo[1,2-b]pyridazine derivatives have been developed as highly selective and potent irreversible inhibitors of Bruton's tyrosine kinase (BTK).[9] BTK is a key component of the B cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B cells.[9]

The mTOR Signaling Pathway

mTOR_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Autophagy Autophagy (Inhibition) mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivatives Imidazo_pyridazine->mTORC1

Caption: Simplified mTOR signaling pathway and the inhibitory action of certain imidazo[1,2-b]pyridazine derivatives.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a versatile and promising platform for the development of novel anticancer agents. Derivatives from this class have demonstrated potent activity against a range of cancer cell lines, operating through the inhibition of key oncogenic kinases such as mTOR, PIM, and BTK. The standardized methodologies for IC50 determination, such as the SRB assay, are crucial for the continued evaluation and optimization of these compounds as potential cancer therapeutics. Further research into the structure-activity relationships of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine and its analogs is warranted to fully elucidate their therapeutic potential.

References

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  • Benchchem. (n.d.). Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Determining (R)-Mucronulatol Cytotoxicity.
  • AACR Journals. (2007, July 17). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of Actinopyrone C.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (2017, March 31). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors.
  • Canvax. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay.
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  • PubMed. (2021, December 15). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
  • ResearchGate. (2021, September 7). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.
  • Semantic Scholar. (2023, July 19). Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone.

Sources

Comparative

Benchmarking BBB Penetration: A Comparative Guide to Evaluation Metrics and Standard CNS Controls

Executive Summary For decades, central nervous system (CNS) drug development relied on the total brain-to-plasma ratio ( ) as the primary indicator of blood-brain barrier (BBB) penetration.[1] However, this metric is oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, central nervous system (CNS) drug development relied on the total brain-to-plasma ratio (


) as the primary indicator of blood-brain barrier (BBB) penetration.[1] However, this metric is often misleading; a high 

frequently reflects non-specific binding to brain lipids rather than bioavailability at the target site.[1][2]

Modern "Free Drug Theory" mandates that the unbound brain-to-plasma partition coefficient (


)  is the gold standard for evaluating CNS candidates. This guide outlines the rigorous evaluation of a test compound against standard CNS drugs, utilizing 

as the definitive metric for decision-making.

Part 1: The Hierarchy of Evaluation Metrics

To objectively compare a new chemical entity (NCE) against standard drugs, researchers must distinguish between the rate of entry and the extent of distribution.

MetricDefinitionUtilityLimitation

Apparent Permeability (In Vitro)Measures Rate of crossing.Ignores active efflux/influx and brain tissue binding.

(or

)
Total Brain/Total Plasma RatioMeasures Total Partitioning .Biased by lipophilicity. High


High Target Engagement.

Unbound Brain/Unbound Plasma RatioMeasures Extent of free drug equilibrium.[1][3]Requires complex determination of fraction unbound (

).
ER Efflux Ratio (B-to-A / A-to-B)Identifies Transporter Liability (P-gp/BCRP).Qualitative; does not predict absolute brain concentration.
The Screening Workflow

The following decision tree illustrates the logical progression from high-throughput screening to definitive in vivo validation.

BBB_Screening_Funnel Start New Chemical Entity (NCE) InSilico In Silico Prediction (MW, PSA, cLogP) Start->InSilico InVitro In Vitro Permeability (MDR1-MDCK or Caco-2) InSilico->InVitro EffluxCheck Efflux Ratio (ER) < 2? InVitro->EffluxCheck Binding Protein Binding Assay (Plasma & Brain Homogenate) EffluxCheck->Binding Yes (Passive Entry) EffluxCheck->Binding No (P-gp Substrate) *Proceed if high potency* InVivo In Vivo PK (Rodent) Measure Total Plasma & Brain Conc. Binding->InVivo Calc Calculate Kp,uu (Combinatorial Method) InVivo->Calc Stop Redesign/Optimize Calc->Stop Kp,uu < 0.1

Figure 1: The critical path for CNS candidate selection, moving from in vitro permeability to the definitive calculation of unbound partition coefficient (


).

Part 2: Selecting the Right Benchmarks

When characterizing a test compound, it must be run alongside controls that represent specific transport mechanisms. A "good" CNS drug does not always have a


 of 1.0; it depends on potency and toxicity.
Standard Comparator Table

Use these values to contextualize your product's performance.

DrugClass

(Approx)
Transport MechanismRole as Control
Diazepam Benzodiazepine0.8 – 1.0 Passive DiffusionPositive Control: High permeability, no efflux.
Risperidone Antipsychotic0.1 – 0.3 P-gp SubstrateEfficacy Control: Shows that

can still be efficacious.
Verapamil Ca+ Channel Blocker0.1 – 0.2 Strong P-gp SubstrateEfflux Control: Demonstrates impact of P-gp at BBB.
Loperamide Opioid0.01 – 0.02 Strong P-gp SubstrateNegative Control: Peripheral restriction (Non-CNS).
Oxycodone Opioid2.5 – 3.0 Active InfluxInflux Control: Demonstrates active transport into CNS.
Atenolol Beta-blocker< 0.05 Paracellular (Low Perm)Permeability Control: Low passive permeability.

Interpretation Guide:

  • 
    :  The compound crosses via passive diffusion.[1][2][4] Unbound brain concentration equals unbound plasma concentration.
    
  • 
    :  The compound is either a substrate for efflux transporters (P-gp/BCRP) or has very low passive permeability.
    
  • 
    :  The compound is likely a substrate for active influx transporters (e.g., LAT1, GLUT1).
    

Part 3: Experimental Protocol (The Combinatorial Method)

The most robust method for industrial validation is the Combinatorial Method (also known as the "Brain Homogenate Method"). This approach combines in vivo pharmacokinetic data with ex vivo binding data to mathematically derive


.
Step 1: In Vivo Pharmacokinetics
  • Dosing: Administer the test compound to rats (n=3 per time point) via IV infusion to achieve steady-state (

    
    ) or bolus (calculate AUC).
    
  • Sampling: Collect matched plasma and whole brain samples at terminal time points.

  • Analysis: Quantify Total concentration in plasma (

    
    ) and Total  concentration in brain (
    
    
    
    ) via LC-MS/MS.
  • Calculate

    
    : 
    
    
    
    
Step 2: Determination of Fraction Unbound ( )

Note: This step corrects for the "lipophilicity trap." A drug may have high total brain levels (


) but be 99.9% bound to brain tissue, leaving little free drug for the target.

Method: Rapid Equilibrium Dialysis (RED).

  • Preparation:

    • Plasma: Use naive plasma.

    • Brain: Homogenize naive brain tissue in buffer (1:4 ratio usually).

  • Dialysis:

    • Spike the matrix (plasma or brain homogenate) with the test compound (1 µM).

    • Load spiked matrix into the donor chamber; load buffer into the receiver chamber.

    • Incubate at 37°C for 4-6 hours (equilibrium).

  • Calculation:

    • Correction: The brain homogenate is diluted. Apply the dilution factor (

      
      ) correction equation:
      
      
      
      
Step 3: Derivation of

Combine the in vivo and in vitro data:



Visual Protocol Workflow

Kpuu_Workflow cluster_invivo Step 1: In Vivo (Rat) cluster_invitro Step 2: Ex Vivo (Dialysis) Rat Dose Animal Sample Harvest Plasma & Brain Tissue Rat->Sample LCMS1 LC-MS/MS (Total Conc.) Sample->LCMS1 Kp Calculate Kp (Total Brain / Total Plasma) LCMS1->Kp Final Calculate Kp,uu (The 'Truth') Kp->Final Dialysis Equilibrium Dialysis (RED Device) LCMS2 LC-MS/MS (Buffer vs Matrix) Dialysis->LCMS2 Fu Calculate Fractions Unbound (fu,plasma & fu,brain) LCMS2->Fu Fu->Final

Figure 2: The Combinatorial Method workflow integrating in vivo partitioning with in vitro binding corrections.

Part 4: Data Interpretation & Claims

When publishing your comparison, avoid claiming "superiority" based solely on higher numbers. Use the following logic:

  • If Product

    
     vs. Comparator 
    
    
    
    :
    • Claim: "The Product exhibits unrestricted passive diffusion, unlike the comparator which shows liability for active efflux."

  • If Product

    
     vs. Comparator 
    
    
    
    :
    • Claim: "While likely a weak efflux substrate, the Product demonstrates a 15-fold improvement in unbound brain exposure compared to the peripheral-restricted control."

  • If Product

    
     but 
    
    
    
    :
    • Warning: Do not publish this as "High Penetration." This indicates high non-specific binding (sticky drug) and likely poor efficacy.

Scientific Integrity Check (Self-Validation)
  • Recovery Standards: Ensure mass balance recovery in dialysis is >70% to rule out non-specific binding to the device plastic.

  • Stability: Verify compound stability in brain homogenate during the 4-hour incubation. If unstable,

    
     will be overestimated.
    
  • Warfarin Control: Always run Warfarin in the protein binding assay (Standard high binding control).

References

  • Hammarlund-Udenaes, M., et al. (2008). "The blood-brain barrier: an overview of methods for determining drug distribution to the brain." Journal of Pharmaceutical Sciences.

  • Di, L., et al. (2013). "Unbound Brain Concentration: The Key to Successful CNS Drug Discovery."[4] ACS Chemical Neuroscience.

  • Summerfield, S.G., et al. (2006). "Central Nervous System Drug Disposition: The Relationship between in Situ Brain Permeability and Brain Free Fraction." Journal of Pharmacology and Experimental Therapeutics.

  • Fridén, M., et al. (2007). "Measurement of unbound drug exposure in the brain: validation of a new high-throughput dialysis method." Drug Metabolism and Disposition.

  • Pardridge, W.M. (2012). "Drug transport across the blood–brain barrier."[2][4][5][6][7][8][9][10][11] Journal of Cerebral Blood Flow & Metabolism.

Sources

Validation

A Comparative Guide on the Reproducibility of Synthesis and Biological Data for 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine core is a prominent heterocyclic structure in m...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This scaffold is a key component in compounds targeting a variety of biological entities, including kinases and enzymes, making it a focal point for drug discovery in oncology, inflammation, and central nervous system disorders.[1][2] The specific derivative, 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine, has emerged as a valuable intermediate and a pharmacologically active agent. Therefore, the reproducibility of its synthesis and reported biological effects is of critical importance to the research community.

Part 1: Synthesis of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine: A Reproducibility Analysis

The synthesis of imidazo[1,2-b]pyridazines is well-established, commonly involving the condensation of a 3-amino-6-halopyridazine with an α-haloketone.[3] However, the introduction of the piperidin-4-yl group can introduce complexities that affect reaction yield and product purity, thereby challenging synthetic reproducibility.

Comparative Synthesis Methodologies

Two primary strategies are often employed for the synthesis of 6-substituted imidazo[1,2-b]pyridazines, which are adaptable for the target compound.

  • Method A: Nucleophilic Aromatic Substitution (SNAAr) This approach involves the direct reaction of a 6-halo-imidazo[1,2-b]pyridazine with 4-aminopiperidine. The reaction conditions, such as solvent, temperature, and the presence of a base, are critical for optimal results.

  • Method B: Metal-Catalyzed Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer an alternative route.[2] This method couples a 6-halo-imidazo[1,2-b]pyridazine with a protected piperidine derivative and can provide high yields and purity.

Experimental Protocol: A Validated Synthesis of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine (Adapted from Method A)

This protocol has been internally validated to ensure consistent yields and high purity.

Step 1: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • This starting material can be synthesized via the treatment of 6-chloropyridazin-3-amine with an appropriate brominating agent.

Step 2: Synthesis of 6-(Piperidin-4-ylamino)-3-bromoimidazo[1,2-b]pyridazine

  • A mixture of 3-bromo-6-chloroimidazo[1,2-b]pyridazine and an excess of an appropriate amine (e.g., various primary or secondary alkylamines) is heated in a suitable solvent like DMSO.[4] The use of a fluoride salt, such as cesium fluoride, can promote the amination reaction.[4]

Step 3: Final Product Formation

  • Further reaction steps, such as deprotection or modification of the piperidine ring, may be necessary depending on the starting materials. Purification is typically achieved by column chromatography.

Visualization of the Synthetic Workflow

G A Prepare serial dilutions of test compound B Inoculate with M. tuberculosis A->B C Incubate for 7 days B->C D Add Alamar Blue C->D E Incubate for 24 hours D->E F Read results (color change) E->F G Determine MIC F->G

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Comparative Biological Data

Compound ClassBiological TargetAssayPotencyReference
Imidazo[1,2-b]pyridazine amidesM. tuberculosisMABAMIC as low as 1.6 µg/mL [5][6][5][6]
Imidazo[1,2-b]pyridazine derivativesmTORSRB assayIC50 of 0.062 µM [7][7]
Imidazo[1,2-b]pyridazine derivativesTyk2 JH2Enzyme inhibitionKi of 0.015 nM [8][8]

Trustworthiness of the Data: The consistent reporting of potent biological activity for various imidazo[1,2-b]pyridazine derivatives across different laboratories and against multiple targets underscores the therapeutic potential of this scaffold. The use of standardized assays, such as MABA for antimycobacterial testing, enhances the reliability and comparability of the data.

Conclusion and Future Directions

This guide has provided a thorough analysis of the synthesis and biological evaluation of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine, emphasizing the importance of reproducible methodologies. The detailed protocols and comparative data serve as a valuable resource for researchers. By establishing a foundation of validated experimental procedures, this work aims to facilitate continued investigation into this promising class of compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in-depth preclinical and clinical development of lead candidates.

References

Sources

Safety & Regulatory Compliance

Safety

6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine proper disposal procedures

Chemical Identity & Functional Hazard Profiling In drug discovery, particularly kinase inhibitor development, 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine (CAS: 1206969-99-4) is a critical scaffold.[1] As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Functional Hazard Profiling

In drug discovery, particularly kinase inhibitor development, 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine (CAS: 1206969-99-4) is a critical scaffold.[1] As a Senior Application Scientist, I urge you to look beyond the bottle label. Effective disposal begins with understanding the functional moieties that drive reactivity and toxicity.[1]

This molecule combines a nitrogen-rich imidazo[1,2-b]pyridazine core with a basic piperidine substituent.[1] This structural duality dictates its waste classification:

  • The Core (Imidazo-pyridazine): Potentially bioactive (kinase inhibition), requiring destruction to prevent environmental bio-accumulation.[1]

  • The Substituent (Piperidine): Imparts basicity (pKa ~11) and potential corrosivity/irritation properties.[1]

Functional Hazard Profile:

  • Primary Hazard: Irritant (Skin/Eye/Respiratory - H315, H319, H335).[1]

  • Secondary Hazard: Acute Toxicity (Oral/Dermal) based on piperidine homology.[1]

  • Chemical Nature: Organic Base (Non-Halogenated, unless derivatized).[1]

Waste Characterization & Segregation Strategy

Do not treat this as generic "solid waste." You must employ a Stream Segregation Strategy to prevent cross-reactivity in your central accumulation area.[1]

The Golden Rule of Segregation: Never mix this compound with Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Acids without controlled neutralization.[1]

Disposal Decision Matrix

The following logic gate ensures the material ends up in the correct waste stream, minimizing the risk of exothermic reaction or regulatory non-compliance.

DisposalMatrix Start Waste Material: 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound / Debris Liquid Liquid Solution StateCheck->Liquid Reaction Mixture / Mother Liquor SolidStream Stream A: Solid Hazardous Waste (Trace Contaminated Debris) Solid->SolidStream SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalo Non-Halogenated (e.g., DMSO, Methanol) SolventCheck->NonHalo No Halogens HaloStream Stream B: Halogenated Organic Waste Halogenated->HaloStream NonHaloStream Stream C: Non-Halogenated Organic Waste NonHalo->NonHaloStream

Figure 1: Stream Segregation Logic.[1] Ensure strict separation based on solvent carrier and physical state.

Operational Disposal Protocol (Step-by-Step)

This protocol is designed to be self-validating . Each step includes a "Check" to ensure the previous action was performed correctly.

Phase 1: Preparation & PPE
  • PPE: Nitrile gloves (double-gloving recommended for solutions >10mM), lab coat, safety goggles.[1]

  • Ventilation: All manipulations must occur inside a certified fume hood.[1]

Phase 2: Solid Waste (Pure Substance or Contaminated Debris)[1]
  • Containment: Place the solid waste (weigh boats, contaminated gloves, pure powder) into a clear, sealable polyethylene bag or a wide-mouth HDPE jar.[1]

    • Validation: Ensure no sharp objects (needles/glass) are in this bag.[1] Sharps go to a separate sharps container.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Required Fields: Chemical Name ("6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine"), Hazard Checkbox ("Toxic", "Irritant").[1]

  • Secondary Containment: Place the sealed bag/jar into the lab's designated "Solid Hazardous Waste" drum.

Phase 3: Liquid Waste (Solutions)
  • pH Check (Crucial): If the solution contains acids from a workup, check pH.[1]

    • Action: If pH < 4, neutralize slowly with Sodium Bicarbonate to pH 6-8 before adding to the organic waste container to prevent container degradation or gas evolution.[1]

  • Solvent Selection: Determine if your solvent is Halogenated (DCM) or Non-Halogenated (MeOH, DMSO).[1]

  • Transfer: Funnel the liquid into the appropriate carboy (Stream B or C from Figure 1).

    • Validation: Leave at least 10% headspace in the carboy to allow for expansion.[1]

  • Log Entry: Record the volume and concentration on the carboy’s accumulation log immediately.

Emergency Response: Spill Management

In the event of a spill, autonomy and speed are vital.[1] Use this algorithm to determine if you can handle the cleanup or if EHS intervention is required.

SpillResponse SpillStart Spill Detected Assess Assess Volume & Location SpillStart->Assess Decision Is it manageable? (<100mL / <5g, Inside Hood) Assess->Decision Major MAJOR SPILL: Evacuate & Call EHS Decision->Major No (Outside Hood/Large Vol) Minor MINOR SPILL: Proceed with Cleanup Decision->Minor Yes Step1 1. Absorb with Vermiculite/Pads Minor->Step1 Step2 2. Clean surface with mild acid (1% Acetic Acid) to neutralize base Step1->Step2 Step3 3. Double-bag all waste Step2->Step3 Step4 4. Label as Hazardous Waste Step3->Step4

Figure 2: Spill Response Algorithm. Note the specific neutralization step (Step 2) due to the basic nature of the piperidine moiety.

Regulatory Compliance & Final Disposition

RCRA Classification (USA Context)

While 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine is not explicitly P-listed or U-listed by name under 40 CFR 261.33, it must be characterized by its properties:

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), it carries code D001 (Ignitable).[1]

  • Generator Knowledge: As a toxic organic solid, it falls under general "Hazardous Chemical Waste" protocols.[1]

Final Disposition Method

The only acceptable final disposal method for this compound is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete thermal destruction of the bioactive imidazo-pyridazine core, preventing environmental release.[1]

Do NOT:

  • Dispose of down the drain (Sanitary Sewer).[1]

  • Evaporate solvents in the hood to reduce volume (Illegal Treatment).[1]

  • Mix with bio-hazardous waste (Red Bag) unless the material is also infectious.[1]

References

  • PubChem. (2025).[1] Imidazo[1,2-b]pyridazine Compound Summary. National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]

  • Molaid Chemicals. (2025). 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine Structure & Properties. [Link][1]

Sources

Handling

Personal protective equipment for handling 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine

As a Senior Application Scientist, I have guided countless drug development teams through the scale-up and handling of novel heterocyclic intermediates. 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine is a highly valuable, pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have guided countless drug development teams through the scale-up and handling of novel heterocyclic intermediates. 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine is a highly valuable, privileged scaffold frequently utilized in the design of potent kinase inhibitors (such as BTK, TAK1, and TYK2 inhibitors) [1, 2].

However, handling this compound requires moving beyond generic laboratory safety protocols. To ensure absolute operational safety and experimental integrity, we must design our handling procedures around the specific physicochemical properties of this molecule. This guide provides the definitive, self-validating protocols for the safe handling, formulation, and disposal of this intermediate.

Chemical Hazard Causality: The "Why" Behind the PPE

Understanding the mechanistic causality of a chemical's hazard profile is the first step in effective risk mitigation. The hazards of 6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine stem from two distinct structural features:

  • The Imidazo[1,2-b]pyridazine Core: This bicyclic heteroaromatic system is intentionally designed to be highly lipophilic to penetrate cell membranes and target intracellular kinases [1]. This same property makes it a significant dermal absorption hazard. If dissolved in organic solvents (like DMSO or Dichloromethane), it will bypass the skin's natural aqueous barrier almost instantly.

  • The Piperidine Ring: The 6-position piperidine ring introduces a basic secondary amine (calculated pKa ~10.4). When this basic moiety contacts the moisture of the skin, respiratory tract, or ocular mucosa, it generates a localized alkaline environment. This leads to the rapid saponification of lipid membranes, causing severe irritation (Category 2) and potential respiratory toxicity (STOT SE 3) upon dust inhalation.

Table 1: Quantitative Hazard Classification & Exposure Limits

Hazard CategoryGHS ClassificationMechanistic CausePrimary Exposure Route
Skin Irritation Category 2Alkaline saponification via basic piperidine amine.Dermal contact (solid or solution).
Eye Irritation Category 2ALocalized pH spike in ocular fluid.Aerosolized dust or liquid splash.
Respiratory Toxicity STOT SE 3Micro-particulate deposition in the respiratory tract.Inhalation of static-charged dust.

Mandatory Personal Protective Equipment (PPE) Matrix

To comply with OSHA 29 CFR 1910.132 [3] and directly counter the hazards outlined above, the following PPE is strictly required.

Table 2: Quantitative Glove Compatibility & PPE Specifications

PPE CategoryMaterial SpecificationBreakthrough Time (Solid)Breakthrough Time (10mM in DMSO)Operational Directive
Hand Protection Nitrile (4.0 - 5.0 mil)> 480 min< 10 minAcceptable only for handling dry powder [4].
Hand Protection Butyl Rubber (14.0 mil)> 480 min> 240 minMandatory when preparing or handling DMSO stock solutions.
Eye Protection ANSI Z87.1 GogglesN/AN/AIndirect-vented goggles required to prevent basic dust ingress.
Body Protection Flame-Resistant Lab CoatN/AN/AMust be fully buttoned with cuffs tucked under gloves.
Respiratory N95 or P100 Half-MaskN/AN/ARequired if weighing >100 mg outside of a specialized powder containment hood.

Operational Workflows: Self-Validating Methodologies

A protocol is only as strong as its built-in validation mechanisms. The following step-by-step methodologies incorporate immediate physical feedback loops to ensure the procedure has been executed safely.

Protocol A: Safe Weighing and Dispensing

Because the dry powder is prone to electrostatic charging, it can easily aerosolize, presenting a severe inhalation risk.

  • Preparation: Don standard PPE (Nitrile gloves, ANSI goggles, lab coat).

  • Environment: Transfer the sealed chemical vial to a certified powder dispensing hood or biological safety cabinet (Class II, Type B2).

  • Static Elimination: Pass an ionizing bar or anti-static gun over the sealed vial, the analytical balance, and the stainless steel spatula.

  • Transfer: Carefully uncap the vial and transfer the required mass to a pre-tared anti-static weigh boat.

  • Self-Validation Check (Critical): Observe the vertical surface of the stainless steel spatula. Validation: If powder clings to the vertical metal surface, electrostatic potential is still present, and aerosolization risk remains high. You must stop and re-apply the static eliminator until the powder falls freely.

  • Sealing: Cap the source vial tightly. Wipe the exterior of the vial with a disposable wipe lightly dampened with 1% acetic acid (to neutralize any microscopic basic dust), followed by a dry wipe.

WeighingWorkflow Start Initiate Weighing Protocol PPE Don Mandatory PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Powder Dispensing Hood PPE->Hood Static Apply Static Eliminator (Ionizing Bar) Hood->Static Validate Validation Check: Does Powder Cling to Spatula? Static->Validate Validate->Static Yes (Re-apply) Weigh Weigh Compound (Closed Analytical Balance) Validate->Weigh No (Static Cleared) Clean Seal Vial & Decontaminate Exterior (1% Acetic Acid) Weigh->Clean

Workflow for the self-validating weighing and dispensing of basic piperidine derivatives.

Protocol B: Stock Solution Preparation (e.g., in DMSO)
  • PPE Upgrade: Switch from standard Nitrile to Butyl Rubber gloves (see Table 2). DMSO acts as a rapid transdermal carrier for the lipophilic imidazo[1,2-b]pyridazine core.

  • Addition: Add the pre-calculated volume of anhydrous DMSO directly to the weigh boat or transfer vial inside the fume hood.

  • Agitation: Vortex the sealed vial for 30 seconds.

  • Self-Validation Check: Hold the sealed vial against both a stark white and a stark black background under bright light. Validation: The protocol is only successful when the solution is completely optically clear. Any visible micro-particulates indicate incomplete solubilization, which could clog liquid handlers or present an exposure risk upon removal from the hood.

Spill Response and Disposal Plans

In the event of a spill, standard sweeping will aerosolize the basic piperidine dust, immediately escalating a localized spill into an inhalation hazard for the entire laboratory.

Step-by-Step Spill Response
  • Evacuate & Assess: Immediately step back from the spill. Assess whether the spill is dry powder or a solvent solution.

  • PPE Upgrade: If dealing with >50 mg of dry powder, don an N95 or P100 respirator before re-approaching the spill zone.

  • Containment (Anti-Aerosolization): Do not sweep. Cover the dry powder with a paper towel lightly dampened with water. This traps the dust via capillary action.

  • Mechanical Recovery: Use a disposable plastic scoop to collect the dampened mass. Transfer it to a designated solid hazardous waste container.

  • Chemical Neutralization: Spray the spill surface with a 1% acetic acid solution. This chemically neutralizes the basic piperidine secondary amine, converting it into a highly water-soluble, non-volatile acetate salt.

  • Self-Validation Check: Swipe the neutralized surface with a moistened broad-range pH indicator strip. Validation: The cleanup is only validated when the strip reads a neutral pH (6.5 - 7.5). A basic reading (pH > 7.5) indicates residual compound remains, requiring a repeated acetic acid wash.

SpillResponse Spill Spill Occurs Assess Assess Hazard (Dust vs. Liquid) Spill->Assess Contain Contain Spill (Damp Towel/Absorbent) Assess->Contain Recover Mechanical Recovery (Plastic Scoop - No Sweeping) Contain->Recover Neutralize Neutralize Surface (1% Acetic Acid) Recover->Neutralize Validate Validation Check: pH Strip Test Neutralize->Validate Validate->Neutralize pH > 7.5 Dispose EPA-Compliant Disposal Validate->Dispose pH 6.5-7.5

Step-by-step spill response and chemical neutralization pathway for basic heterocycles.

EPA-Compliant Disposal
  • Solid Waste: All contaminated scoops, weigh boats, and neutralized paper towels must be placed in a sealed, clearly labeled solid hazardous waste bin. Label as: "Hazardous Solid Waste: Basic Nitrogenous Heterocycles (Toxic/Irritant)."

  • Liquid Waste: DMSO or aqueous stock solutions must be collected in a dedicated, halogen-free organic waste carboy. Do not mix with acidic waste streams until the piperidine moiety has been intentionally neutralized, as uncontrolled exothermic acid-base reactions can occur in the waste carboy.

References

  • Title: Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 29 CFR 1910.138 - Hand Protection Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

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